molecular formula C27H32N2O10 B1259829 3α-Dihydrocadambine

3α-Dihydrocadambine

Katalognummer: B1259829
Molekulargewicht: 544.5 g/mol
InChI-Schlüssel: OVRROYYXOBYCSR-QUXSSVLGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

methyl (1S,15S,16S,17S,21S)-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,23-dioxa-3,13-diazahexacyclo[13.7.1.01,13.02,10.04,9.016,21]tricosa-2(10),4,6,8,19-pentaene-20-carboxylate has been reported in Haldina cordifolia and Neolamarckia cadamba with data available.

Eigenschaften

Molekularformel

C27H32N2O10

Molekulargewicht

544.5 g/mol

IUPAC-Name

methyl (1S,15S,16S,17S,21S)-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,23-dioxa-3,13-diazahexacyclo[13.7.1.01,13.02,10.04,9.016,21]tricosa-2(10),4,6,8,19-pentaene-20-carboxylate

InChI

InChI=1S/C27H32N2O10/c1-35-24(34)15-11-36-25(38-26-22(33)21(32)20(31)18(10-30)37-26)19-14(15)8-27-23-13(6-7-29(27)9-17(19)39-27)12-4-2-3-5-16(12)28-23/h2-5,11,14,17-22,25-26,28,30-33H,6-10H2,1H3/t14-,17-,18-,19+,20-,21+,22-,25+,26+,27+/m1/s1

InChI-Schlüssel

OVRROYYXOBYCSR-QUXSSVLGSA-N

Isomerische SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C[C@]34C5=C(CCN3C[C@H]2O4)C6=CC=CC=C6N5)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Kanonische SMILES

COC(=O)C1=COC(C2C1CC34C5=C(CCN3CC2O4)C6=CC=CC=C6N5)OC7C(C(C(C(O7)CO)O)O)O

Synonyme

cadambine

Herkunft des Produkts

United States

Foundational & Exploratory

The Alkaloid 3α-Dihydrocadambine in Anthocephalus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Isolation, Characterization, and Biological Significance of a Key Indole (B1671886) Alkaloid from Anthocephalus Species.

This technical guide provides a comprehensive overview of the discovery, isolation, and biological importance of 3α-dihydrocadambine, an indole alkaloid found in Anthocephalus species, particularly Anthocephalus cadamba (also known as Neolamarckia cadamba). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the phytochemical and pharmacological properties of this natural compound.

Discovery and Significance

This compound is a prominent member of the monoterpenoid indole alkaloid family, which has been isolated from various parts of the Anthocephalus cadamba tree, including the leaves and bark.[1][2][3] Its discovery has been part of broader phytochemical investigations into this plant, which is widely used in traditional medicine. The significance of this compound in the scientific community has grown due to its interesting biological activities, most notably its ability to inhibit P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells. This property makes it a compound of interest for further investigation as a potential adjuvant in chemotherapy.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data on the yield and purity of this compound from the isolation processes described in various studies. While its presence has been confirmed through advanced analytical techniques, publications have primarily focused on the structural elucidation and biological activity of a range of isolated compounds rather than the quantification of individual alkaloids. The table below is structured to accommodate such data should it become available in future research.

ParameterValueMethod of DeterminationPlant PartReference
Yield Data Not Available---
Purity Data Not Available---

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound from Anthocephalus species, based on established protocols for indole alkaloid separation.

General Extraction of Indole Alkaloids

A common method for the extraction of alkaloids from plant material is the use of polar solvents in a Soxhlet apparatus.

Protocol:

  • Preparation of Plant Material: The leaves or bark of Anthocephalus cadamba are collected, shade-dried, and then coarsely powdered.

  • Soxhlet Extraction: The powdered plant material is packed into a thimble and placed in a Soxhlet extractor. Methanol (B129727) or ethanol (B145695) is used as the extraction solvent. The extraction is carried out for 24-48 hours, or until the solvent in the siphon tube becomes colorless.

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.

  • Acid-Base Extraction (for alkaloid enrichment):

    • The crude extract is dissolved in a 5% aqueous hydrochloric acid solution.

    • The acidic solution is then filtered to remove non-alkaloidal components.

    • The filtrate is basified to a pH of 9-10 with ammonium (B1175870) hydroxide.

    • The basified solution is then partitioned with an immiscible organic solvent such as chloroform (B151607) or dichloromethane.

    • The organic layer, containing the alkaloids, is collected and concentrated to yield a crude alkaloid fraction.

Isolation and Purification by Column Chromatography

Column chromatography is a standard technique for the separation of individual alkaloids from the crude extract.[4][5][6]

Protocol:

  • Preparation of the Column: A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with chloroform and gradually introduces methanol (e.g., 100% chloroform, followed by 99:1, 98:2, 95:5, etc., chloroform:methanol).

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing the spots under UV light or with Dragendorff's reagent.

  • Purification: Fractions containing the compound of interest (this compound) are pooled and may be subjected to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight of the compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons and to fully assign the structure.[2][7][8][9][10][11]

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_characterization Structural Elucidation plant_material Dried & Powdered Anthocephalus Plant Material soxhlet Soxhlet Extraction (Methanol/Ethanol) plant_material->soxhlet crude_extract Crude Solvent Extract soxhlet->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection hplc Preparative HPLC/TLC fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound mass_spec Mass Spectrometry (ESI-MS, MS/MS) pure_compound->mass_spec nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr structure Confirmed Structure of this compound mass_spec->structure nmr->structure

Caption: Experimental workflow for the isolation and characterization of this compound.

P-glycoprotein Inhibition Signaling Pathway

P_glycoprotein_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pgp P-glycoprotein (P-gp) Drug_out Drug Efflux Pgp->Drug_out ATP-dependent transport Dihydrocadambine This compound Drug_in Chemotherapeutic Drug Drug_in->Pgp Binding PI3K PI3K AKT AKT PI3K->AKT activates NFkB NF-κB AKT->NFkB activates NFkB_n NF-κB NFkB->NFkB_n translocation MAPK_ERK MAPK/ERK MAPK_ERK->NFkB activates MDR1 MDR1 Gene MDR1->Pgp translation & expression NFkB_n->MDR1 promotes transcription Dihydrocadambine->Pgp Inhibits Dihydrocadambine->PI3K May inhibit Dihydrocadambine->MAPK_ERK May inhibit

Caption: Signaling pathways regulating P-gp mediated drug efflux and its inhibition.

References

The Structural Elucidation of 3α-Dihydrocadambine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3α-Dihydrocadambine is a notable indole (B1671886) alkaloid belonging to the monoterpenoid glycoside family, primarily isolated from plants of the Rubiaceae family, such as Neolamarckia cadamba (formerly Anthocephalus chinensis). Its complex chemical architecture has been a subject of interest, leading to its structural determination through a combination of chemical synthesis and spectroscopic methods. This technical guide provides a comprehensive overview of the key data and methodologies involved in the elucidation of the chemical structure of this compound, with a focus on the spectroscopic techniques that have been instrumental in defining its stereochemistry.

Introduction

This compound is a significant natural product with the molecular formula C₂₇H₃₄N₂O₁₀ and a molecular weight of 546.6 g/mol .[1] It is a glycosidic indole alkaloid that has garnered attention for its potential biological activities.[1] The definitive determination of its intricate, multi-cyclic structure, which includes several chiral centers, has been a scientific endeavor that showcases the power of modern analytical techniques. The structural confirmation was significantly advanced by its synthesis from secologanin, which established the relative and absolute configurations of most of its stereocenters. However, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been crucial in providing a detailed map of its atomic connectivity and stereochemical arrangement.

Physicochemical and Spectroscopic Data

The characterization of this compound relies on a suite of analytical data that collectively define its chemical identity.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₇H₃₄N₂O₁₀[1]
Molecular Weight 546.6 g/mol [1]
CAS Number 54483-84-0[1]
Appearance Pale yellow amorphous compound[2]
Melting Point 186-188 °C[2]
Optical Rotation [α]D -98° (c=0.2, CH₃OH)[2]
Table 2: Key Spectroscopic Data for this compound
TechniqueKey Observations/Data
UV Spectroscopy Consistent with an indole chromophore.
IR Spectroscopy Indicates the presence of hydroxyl, amine, ester, and aromatic functionalities.
Mass Spectrometry Provides the molecular weight and fragmentation pattern, confirming the molecular formula.
¹H NMR Reveals the number and environment of protons, with coupling constants providing information on dihedral angles and stereochemistry.
¹³C NMR Shows the number of unique carbon atoms and their chemical environments (e.g., C=O, C=C, C-O, C-N).
2D NMR (COSY, HSQC, HMBC) Establishes proton-proton and proton-carbon correlations, which are essential for assembling the molecular structure.

Note: Detailed, quantitative NMR data tables are not publicly available in the searched literature. The information presented here is a qualitative summary of the expected data from these techniques.

Experimental Protocols

The elucidation of this compound's structure involves several key experimental procedures. The following are generalized protocols for the primary techniques used.

Isolation and Purification

This compound is typically isolated from the leaves or bark of Neolamarckia cadamba. A generalized workflow for its isolation is as follows:

Caption: Generalized workflow for the isolation of this compound.

Spectroscopic Analysis

For structural elucidation, the purified compound is subjected to a range of spectroscopic analyses.

  • NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆). 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the accurate mass and elemental composition.

  • UV-Vis Spectroscopy: The sample is dissolved in a UV-transparent solvent (e.g., methanol), and the absorbance is measured over the ultraviolet-visible range.

  • Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer, often with the sample prepared as a KBr pellet or a thin film.

Structural Elucidation through Spectroscopic Interpretation

The core of the structure elucidation process lies in the detailed analysis of NMR data.

Caption: Logical workflow for NMR-based structure elucidation.

The process begins with the analysis of 1D NMR spectra to identify the basic components of the molecule. 2D NMR experiments are then used to connect these components. For instance, COSY spectra reveal proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. HSQC spectra link protons to their directly attached carbons, while HMBC spectra provide crucial information about longer-range connectivity, enabling the assembly of the complete carbon skeleton. Finally, NOESY or ROESY experiments, which show through-space correlations between protons, are vital for determining the relative stereochemistry of the chiral centers.

Conclusion

The chemical structure elucidation of this compound is a classic example of the application of chemical synthesis and advanced spectroscopic techniques in natural product chemistry. While its synthesis provided a foundational understanding of its stereochemistry, a detailed analysis of 1D and 2D NMR data is indispensable for a complete and unambiguous assignment of its complex structure. This technical guide outlines the key data, experimental approaches, and logical workflows that are central to this process, providing a valuable resource for researchers in natural product chemistry and drug discovery.

References

The Biosynthesis of 3α-Dihydrocadambine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3α-Dihydrocadambine is a monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the Nauclea genus, which has garnered interest for its complex chemical structure and potential biological activities. As with over 2,500 other MIAs, its biosynthesis originates from the pivotal precursor, strictosidine[1]. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to this compound, detailing the established upstream enzymatic steps and exploring the putative downstream transformations. This document synthesizes current knowledge, presents available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the biochemical pathways to facilitate further research and drug development efforts in this area.

Introduction to Monoterpenoid Indole Alkaloid Biosynthesis

The biosynthesis of monoterpenoid indole alkaloids is a complex and highly regulated process in plants, leading to a vast array of structurally diverse compounds with significant pharmacological properties[2]. The convergence of two major metabolic pathways, the shikimate pathway providing the indole moiety (tryptamine) and the methylerythritol phosphate (B84403) (MEP) pathway generating the monoterpenoid component (secologanin), gives rise to the universal MIA precursor, strictosidine[3]. The subsequent diversification from strictosidine (B192452) into various alkaloid scaffolds, including the cadambine-type, represents a fascinating area of natural product biosynthesis.

The Upstream Biosynthetic Pathway: Formation of Strictosidine

The initial steps of MIA biosynthesis, leading to the formation of strictosidine, are well-characterized. This pathway involves the enzymatic condensation of tryptamine (B22526) and secologanin (B1681713).

Key Enzymes and Intermediates
  • Tryptamine: Derived from the amino acid tryptophan via decarboxylation, a reaction catalyzed by tryptophan decarboxylase (TDC).

  • Secologanin: A complex iridoid monoterpene synthesized from geranyl pyrophosphate (GPP) through a multi-step enzymatic cascade.

  • Strictosidine Synthase (STR): This enzyme catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to stereoselectively form 3α-(S)-strictosidine[4][5]. This is a crucial rate-limiting step in the biosynthesis of nearly all MIAs[6].

  • Strictosidine β-D-Glucosidase (SGD): Following its synthesis, strictosidine is activated by the removal of its glucose moiety, a hydrolysis reaction catalyzed by SGD. This yields a highly reactive and unstable aglycone, which serves as the branching point for the synthesis of diverse MIA skeletons[7][8].

Quantitative Data

Quantitative data for the enzymes involved in the upstream pathway has been reported. The kinetic parameters for strictosidine synthase are summarized in the table below.

EnzymeSubstrateApparent K_m (mM)Source OrganismReference
Strictosidine SynthaseTryptamine2.3Catharanthus roseus[9]
Strictosidine SynthaseSecologanin3.4Catharanthus roseus[9]
Signaling Pathway Diagram

The following diagram illustrates the well-established upstream pathway for the biosynthesis of the strictosidine aglycone.

Biosynthesis_Upstream Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine_Synthase Strictosidine Synthase (STR) Tryptamine->Strictosidine_Synthase Geranyl_PP Geranyl Pyrophosphate Secologanin Secologanin Geranyl_PP->Secologanin Multi-step enzymatic pathway Secologanin->Strictosidine_Synthase Strictosidine Strictosidine Strictosidine_Glucosidase Strictosidine β-D-Glucosidase (SGD) Strictosidine->Strictosidine_Glucosidase Strictosidine_Aglycone Strictosidine Aglycone Strictosidine_Synthase->Strictosidine Strictosidine_Glucosidase->Strictosidine_Aglycone

Upstream biosynthesis of the strictosidine aglycone.

The Putative Downstream Biosynthetic Pathway to this compound

The enzymatic steps leading from the strictosidine aglycone to this compound have not yet been fully elucidated. However, a plausible biogenetic pathway has been proposed based on the chemical structures of related alkaloids isolated from Nauclea species[6][10].

Proposed Biosynthetic Steps

A reasonable hypothesis for the biogenesis of dihydrocadambines involves the stereospecific oxidation of the vinyl side chain of strictosidine (or its aglycone) to form an epoxide or an equivalent intermediate. This is followed by an internal nucleophilic attack from the secondary amine nitrogen, leading to the closure of the seven-membered ring characteristic of the cadambine (B1221886) skeleton and the formation of a secondary alcohol[6].

The proposed key transformations are:

  • Epoxidation: An uncharacterized enzyme, likely a cytochrome P450 monooxygenase, is hypothesized to catalyze the stereospecific epoxidation of the vinyl group of the strictosidine aglycone.

  • Cyclization: A subsequent enzymatic or spontaneous intramolecular cyclization, where the secondary amine attacks the epoxide, would form the seven-membered azepine ring and a hydroxyl group at the C-3 position. The stereochemistry at this position would determine the formation of either the 3α or 3β epimer.

Proposed Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway from the strictosidine aglycone to this compound.

Biosynthesis_Downstream Strictosidine_Aglycone Strictosidine Aglycone Epoxide_Intermediate Putative Epoxide Intermediate Strictosidine_Aglycone->Epoxide_Intermediate [Epoxidase] (Uncharacterized) Dihydrocadambine This compound Epoxide_Intermediate->Dihydrocadambine [Cyclase] (Uncharacterized)

Proposed downstream biosynthesis of this compound.

Experimental Protocols for Pathway Elucidation

The characterization of the enzymes involved in the biosynthesis of this compound will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Identification of Candidate Genes
  • Transcriptome Analysis: RNA sequencing (RNA-seq) of Nauclea species known to produce this compound can identify genes that are co-expressed with known MIA pathway genes. Candidate genes for epoxidases (e.g., cytochrome P450s) and cyclases can be selected based on their expression profiles and sequence homology to known enzymes.

  • Virus-Induced Gene Silencing (VIGS): VIGS can be used to transiently silence candidate genes in Nauclea plants. A reduction in the accumulation of this compound following the silencing of a specific gene provides strong evidence for its involvement in the pathway[11].

Heterologous Expression and Purification of Candidate Enzymes

This protocol describes the expression of a candidate plant enzyme in a heterologous host, such as E. coli or Saccharomyces cerevisiae, for subsequent purification and characterization.

  • Vector Construction: The open reading frame of the candidate gene is amplified from cDNA and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast). A purification tag (e.g., His-tag, GST-tag) is often fused to the N- or C-terminus of the protein to facilitate purification.

  • Transformation and Expression: The expression vector is transformed into the chosen host organism. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration, and induction time).

  • Cell Lysis and Protein Purification: Cells are harvested and lysed to release the cellular contents. The recombinant protein is then purified from the crude lysate using affinity chromatography corresponding to the fusion tag. Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.

In Vitro Enzyme Assays

Enzyme assays are performed to determine the function of the purified recombinant protein.

  • Reaction Mixture: A typical reaction mixture contains a buffered solution at an optimal pH, the purified enzyme, the putative substrate (e.g., strictosidine aglycone for the epoxidase), and any necessary cofactors (e.g., NADPH and a cytochrome P450 reductase for a P450 enzyme).

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Product Analysis: The reaction is quenched, and the products are extracted. The reaction products are then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the expected product (e.g., the epoxide intermediate or this compound). The structure of the product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy if sufficient quantities are produced.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the identification and characterization of enzymes in the this compound biosynthetic pathway.

Experimental_Workflow cluster_identification Gene Identification cluster_characterization Enzyme Characterization Transcriptome_Analysis Transcriptome Analysis of Nauclea sp. Candidate_Genes Selection of Candidate Genes Transcriptome_Analysis->Candidate_Genes VIGS Virus-Induced Gene Silencing Candidate_Genes->VIGS Metabolite_Analysis Metabolite Analysis VIGS->Metabolite_Analysis Heterologous_Expression Heterologous Expression (e.g., E. coli, Yeast) Metabolite_Analysis->Heterologous_Expression Confirmed Gene Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay Protein_Purification->Enzyme_Assay Product_Identification Product Identification (HPLC, LC-MS, NMR) Enzyme_Assay->Product_Identification

Workflow for enzyme identification and characterization.

Conclusion and Future Directions

The biosynthesis of this compound represents an intriguing branch of the complex MIA network. While the upstream pathway leading to the central precursor, strictosidine, is well-established, the downstream enzymatic machinery responsible for the formation of the characteristic cadambine skeleton remains to be discovered. The proposed biogenetic pathway provides a logical framework for future research. The application of modern 'omics' technologies, coupled with traditional biochemical approaches, will be instrumental in identifying and characterizing the elusive epoxidase and cyclase enzymes. A complete elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also open avenues for the metabolic engineering of high-value pharmaceutical compounds.

References

A Technical Guide to 3α-Dihydrocadambine: Properties, Protocols, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Dihydrocadambine is a glucoindole alkaloid found in plant species of the Rubiaceae family, notably in Neolamarckia cadamba (formerly Anthocephalus cadamba) and Nauclea diderrichii.[1][2][3] As a complex natural product, it has garnered interest for its diverse biological activities, including hypotensive effects and its potential as a chemosensitizing agent in cancer therapy. This guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its mechanisms of action, intended for a technical audience in research and drug development.

Physical and Chemical Properties

This compound presents as a solid, crystalline substance when recrystallized.[4] Its core structure is a pentacyclic indole (B1671886) alkaloid glycoside.

PropertyValueSource(s)
Chemical Formula C₂₇H₃₄N₂O₁₀[2][5]
Molecular Weight 546.6 g/mol [2]
CAS Number 54483-84-0[2][5]
Appearance Crystals (from ether-chloroform); Solid powder[4]
Melting Point 182-187 °C (with decomposition)[4]
Boiling Point 802.9 ± 65.0 °C (Predicted)
Density 1.56 ± 0.1 g/cm³ (Predicted)
pKa 12.80 ± 0.70 (Predicted)

Spectroscopic Data

The structure of this compound has been elucidated and confirmed through various spectroscopic methods. The synthetic compound has been shown to be identical in spectroscopic characteristics to the natural alkaloid.[4] While the primary literature contains detailed spectral assignments, specific peak data was not available in the surveyed abstracts.

MethodDescription
UV Spectroscopy Used for initial characterization.[4]
Infrared (IR) Spectroscopy Used to identify functional groups.[4]
Proton NMR (¹H NMR) Used for structural elucidation.[4]
Mass Spectrometry (MS) Used to determine molecular weight and fragmentation.[6]
Pentaacetate Derivative The acetylated derivative has a melting point of 193-195 °C.[4]

Experimental Protocols

Isolation from Natural Sources

This compound is naturally present in the leaves and bark of Anthocephalus cadamba.[7][8] A general protocol for the extraction of alkaloids from this plant is outlined below. Note: A specific, detailed protocol for the isolation and purification of only this compound was not available in the reviewed literature; this represents a generalized method.

General Protocol:

  • Collection and Preparation: Plant material (leaves or bark) is collected, air-dried in the shade, and ground into a coarse powder.[3][8]

  • Successive Solvent Extraction: The powdered material is subjected to successive extraction with a series of solvents of increasing polarity, such as petroleum ether, chloroform, acetone, and finally ethanol (B145695) or methanol, to separate compounds based on their solubility.[3] Alkaloids are typically found in the ethanolic or methanolic fractions.[8]

  • Preliminary Testing: The presence of alkaloids in the crude extracts is confirmed using qualitative tests, such as the Dragendorff's test, which produces an orange precipitate.[3][6]

  • Purification: The alkaloid-rich fraction would then be subjected to chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compound. The specific mobile phases and conditions for isolating this compound require consulting the primary isolation literature.

Chemical Synthesis

A total synthesis of this compound from secologanin (B1681713) and tryptamine (B22526) has been reported, confirming its structure and stereochemistry.[4]

Protocol Overview:

  • Starting Material Preparation: Secologanin is protected as the dimethyl acetal (B89532) of its tetraacetate. The vinyl side chain is then dihydroxylated with high stereoselectivity to yield a glycol intermediate.

  • Cyclic Acetal Formation: The glycol is converted to a cyclic acetal to protect the secondary alcohol.

  • Oxidation: The primary alcohol on the intermediate is oxidized to form an aldehyde.

  • Reductive Coupling: The resulting aldehyde is reductively coupled with tryptamine.

  • Pictet-Spengler Reaction & Cyclization: The coupled intermediate is treated with 90% formic acid at 95°C for 18 hours. This key step accomplishes the Pictet-Spengler condensation to form the indole alkaloid core and closes the seven-membered ring, yielding a mixture of the acetylated 3α and 3β epimers.[4]

  • Deacetylation: The acetyl protecting groups are removed using potassium carbonate in methanol.

  • Chromatographic Separation: The final mixture of 3α- and 3β-dihydrocadambine is separated by chromatography on silica gel to yield the pure 3α-epimer.[4]

G cluster_start Starting Materials cluster_steps Synthesis Steps cluster_end Products Seco Secologanin (Protected) Step1 1. Dihydroxylation Seco->Step1 Tryp Tryptamine Step4 4. Reductive Coupling Tryp->Step4 Step2 2. Acetal Protection Step1->Step2 Step3 3. Oxidation to Aldehyde Step2->Step3 Step3->Step4 Step5 5. Pictet-Spengler Reaction (90% Formic Acid) Step4->Step5 Step6 6. Deacetylation (K2CO3 / MeOH) Step5->Step6 Mix Mixture of 3α and 3β Epimers Step6->Mix Sep Chromatographic Separation Mix->Sep Final Pure this compound Sep->Final

Caption: Chemical synthesis workflow for this compound.

Biological Activity and Mechanisms of Action

This compound has been investigated for several pharmacological effects, with its hypotensive and P-glycoprotein inhibitory activities being the most characterized.

P-glycoprotein (P-gp) Inhibition and Reversal of Multidrug Resistance

In cancer therapy, multidrug resistance (MDR) is a major obstacle where cancer cells develop the ability to pump out chemotherapeutic drugs, rendering them ineffective. This is often mediated by efflux pumps like P-glycoprotein (P-gp). Studies have shown that this compound can bind to the active pocket of P-gp, inhibiting its efflux activity.[7] This action increases the intracellular concentration of co-administered chemotherapy agents (like adriamycin), restoring their cytotoxicity to resistant cancer cells.[7]

G cluster_cell Resistant Cancer Cell Drug_in Chemotherapy Drug (e.g., Adriamycin) Pgp P-glycoprotein (P-gp) Efflux Pump Drug_in->Pgp Binding Drug_acc Drug Accumulation Drug_out Drug Efflux Pgp->Drug_out Pumping Out Nuc Nucleus Death Apoptosis / Cell Death Nuc->Death Drug_acc->Nuc DHC This compound DHC->Pgp Inhibition

Caption: Inhibition of P-gp mediated drug efflux by this compound.
Hypotensive Activity

This compound exhibits dose-dependent hypotensive and anti-hypertensive effects in animal models.[9][10] Pharmacological studies suggest its mechanism is not due to direct action on blood vessels. In anesthetized dogs, it was shown to cause dilation of the vertebral, femoral, and common carotid arteries but had minimal effect on isolated arterial preparations.[9] This points towards a centrally-mediated or indirect mechanism of action. Further studies showed that the hypotensive effect was partially reduced by atropine, suggesting an involvement of cholinergic receptors.[10]

G cluster_CNS Central Nervous System / Other cluster_Vascular Vasculature DHC This compound Chol Cholinergic Receptors DHC->Chol Acts on Vaso Vasodilation (Vertebral, Femoral, Carotid) Chol->Vaso Leads to BP Decreased Blood Pressure Vaso->BP Atropine Atropine (Anticholinergic) Atropine->Chol Partially Blocks

Caption: Proposed mechanism for the hypotensive action of this compound.

References

The Biological Activity of 3α-Dihydrocadambine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Dihydrocadambine is a naturally occurring indole (B1671886) alkaloid found in plants of the Rubiaceae family, notably in Neolamarckia cadamba. This compound has garnered interest within the scientific community for its potential therapeutic applications, which are believed to stem from a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of this compound extracts, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activities of this compound and related extracts.

Biological Activity Assay Test System Compound/Extract Result Reference
Hypotensive Activity In vivo blood pressure measurementAnesthetized RatsThis compoundDose-dependent decrease in systolic and diastolic blood pressure.[1]
(0.4, 0.8, 1.6, 3.2 mg/kg B.W., i.v.)
Anti-inflammatory Activity Carrageenan-induced paw edemaMice3β-Dihydrocadambine (100 mg/kg)Significant relief of paw edema.
LPS-activated RAW 264.7 macrophages3β-Dihydrocadambine (10 µg/mL)Inhibition of COX-2, IL-1β, and TNF-α secretion.
Antioxidant Activity DPPH radical scavenging assayIn vitroNeolamarckia cadamba ripe fruit aqueous extractIC50: 231.33 µg/mL[2]
ABTS radical scavenging assayIn vitroNeolamarckia cadamba ripe fruit aqueous extract111.18 µM TEAC/g[2]
DPPH radical scavenging assayIn vitroNeolamarckia cadamba leaf methanolic extractIC50: 28.96 ± 1.74 µg/mL[3]
DPPH radical scavenging assayIn vitroNeolamarckia cadamba bark methanolic extractIC50: 15.87 ± 1.08 µg/mL[3]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Hypotensive Activity Assay (In Vivo)
  • Animal Model: Anesthetized albino rats.

  • Procedure:

    • Rats are anesthetized to maintain a stable physiological state.

    • A catheter is inserted into a major artery (e.g., carotid artery) and connected to a pressure transducer to continuously monitor systolic and diastolic blood pressure.

    • A second catheter is inserted into a major vein (e.g., jugular vein) for intravenous (i.v.) administration of the test compound.

    • A baseline blood pressure reading is established.

    • This compound is administered intravenously at varying doses (e.g., 0.4, 0.8, 1.6, and 3.2 mg/kg body weight).

    • Blood pressure is continuously recorded to observe any changes from the baseline.

    • To investigate the mechanism, receptor antagonists (e.g., atropine (B194438) for cholinergic receptors) can be administered prior to the test compound to observe any attenuation of the hypotensive effect.[1]

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema (In Vivo)
  • Animal Model: Mice.

  • Procedure:

    • A pre-treatment dose of the test compound (e.g., 100 mg/kg of 3β-Dihydrocadambine) is administered orally or intraperitoneally.

    • After a set period (e.g., 30-60 minutes), a localized inflammation is induced by injecting a small volume of carrageenan solution into the plantar surface of the mouse's hind paw.

    • The volume of the paw is measured at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer.

    • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group (receiving only the vehicle).

Anti-inflammatory Assay: Inhibition of Inflammatory Mediators (In Vitro)
  • Cell Line: RAW 264.7 murine macrophage cells.

  • Procedure:

    • RAW 264.7 cells are cultured in a suitable medium and seeded in multi-well plates.

    • The cells are pre-treated with various concentrations of the test compound (e.g., 10 µg/mL of 3β-Dihydrocadambine) for a specific duration.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

    • After an incubation period, the cell culture supernatant is collected.

    • The levels of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

    • The inhibitory effect of the test compound is determined by comparing the levels of these mediators in treated cells to untreated, LPS-stimulated cells.

Antioxidant Assays (In Vitro)
  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Various concentrations of the test extract are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (around 517 nm).

    • The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined.[2][3]

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore, leading to a reduction in absorbance.

  • Procedure:

    • The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.

    • The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Different concentrations of the test extract are added to the ABTS•+ solution.

    • After a short incubation period, the absorbance is measured.

    • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (around 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on the observed effects and studies of related compounds, several signaling pathways are likely involved.

Hypotensive Effect and Cholinergic Signaling

The dose-dependent hypotensive effect of this compound in rats was found to be partially reduced by the administration of atropine, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] This suggests that the vasodilatory and/or cardiodepressive effects of this compound may be mediated, at least in part, through the activation of the cholinergic system. Cholinergic signaling plays a crucial role in regulating cardiovascular function, primarily through the parasympathetic nervous system. Activation of muscarinic receptors in the vasculature can lead to the release of nitric oxide and subsequent vasodilation, while activation in the heart can decrease heart rate and contractility.

Cholinergic_Signaling_Hypotension Dihydrocadambine This compound MuscarinicReceptor Muscarinic Acetylcholine Receptors Dihydrocadambine->MuscarinicReceptor Activates Vasculature Vascular Endothelium MuscarinicReceptor->Vasculature Heart Heart MuscarinicReceptor->Heart NO_Release Nitric Oxide (NO) Release Vasculature->NO_Release ReducedHR Reduced Heart Rate & Contractility Heart->ReducedHR Vasodilation Vasodilation NO_Release->Vasodilation Hypotension Hypotensive Effect Vasodilation->Hypotension ReducedHR->Hypotension Atropine Atropine (Antagonist) Atropine->MuscarinicReceptor Inhibits Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS IKK IKK Complex LPS->IKK MAPK MAPK Cascade (p38, JNK, ERK) LPS->MAPK NFkB NF-κB IKK->NFkB Activates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes Dihydrocadambine This compound Dihydrocadambine->IKK Inhibits (?) Dihydrocadambine->MAPK Inhibits (?) Experimental_Workflow PlantMaterial Plant Material (*Neolamarckia cadamba*) Extraction Extraction (e.g., Methanolic) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Chromatographic Fractionation CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions Isolation Isolation & Purification (e.g., HPLC) Fractions->Isolation PureCompound This compound Isolation->PureCompound BiologicalAssays Biological Activity Screening PureCompound->BiologicalAssays Antioxidant Antioxidant Assays (DPPH, ABTS) AntiInflammatory Anti-inflammatory Assays (In vivo & In vitro) Cytotoxicity Cytotoxicity Assays (MTT) Hypotensive Hypotensive Assay (In vivo) DataAnalysis Data Analysis & Mechanism Elucidation Antioxidant->DataAnalysis AntiInflammatory->DataAnalysis Cytotoxicity->DataAnalysis Hypotensive->DataAnalysis

References

In Vitro Hypotensive Effects of 3α-Dihydrocadambine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3α-Dihydrocadambine, a glucoindole alkaloid primarily isolated from Anthocephalus chinensis and Uncaria hooks, has demonstrated notable hypotensive and anti-hypertensive properties in in vivo studies. This technical guide provides a comprehensive overview of the current understanding of its potential in vitro hypotensive effects. Due to the limited availability of direct in vitro studies on this compound, this document synthesizes available in vivo data for the compound and detailed in vitro mechanistic data from structurally related indole (B1671886) alkaloids. This guide aims to provide a foundational understanding for researchers and professionals in drug development, highlighting key experimental protocols and potential signaling pathways involved in its vasodilatory action.

Introduction

The quest for novel therapeutic agents from natural sources for the management of hypertension is a significant area of pharmacological research. Indole alkaloids, a large class of naturally occurring compounds, have been a focal point of this research due to their diverse biological activities. This compound is one such compound that has shown promise as a hypotensive agent. This guide delves into the potential mechanisms underlying its effects on the vasculature, drawing parallels from closely related compounds to elucidate its mode of action at the cellular and molecular level.

In Vivo Hypotensive Activity of this compound

An early study on anaesthetized rats demonstrated that intravenous administration of this compound, isolated from the leaves of Anthocephalus chinensis, resulted in a dose-dependent and sustained hypotensive effect. The study also reported a dose-dependent negative chronotropic effect on isolated rat atria. Interestingly, the hypotensive effect was partially antagonized by atropine, suggesting a potential involvement of cholinergic pathways.

Table 1: In Vivo Hypotensive Effects of this compound in Anaesthetized Rats

Dose (mg/kg, i.v.)Observed Effect on Blood Pressure
0.4Dose-dependent sustained hypotension
0.8Dose-dependent sustained hypotension
1.6Dose-dependent sustained hypotension
3.2Dose-dependent sustained hypotension

Proposed In Vitro Vasorelaxant Mechanisms: Insights from Related Indole Alkaloids

Given the structural similarity of this compound to other vasorelaxant indole alkaloids, it is plausible that they share common mechanisms of action. The following sections detail the experimental protocols and findings from in vitro studies on cadamine, rhynchophylline (B1680612), and isorhynchophylline, which can serve as a basis for postulating the mechanisms of this compound.

Endothelium-Dependent Vasorelaxation via the Nitric Oxide-cGMP Pathway

A study on the indole alkaloid cadamine revealed a significant endothelium-dependent vasorelaxant effect on isolated rat aortic rings. This suggests a mechanism involving the release of nitric oxide (NO) from endothelial cells.

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of adherent connective tissues and cut into rings of 2-3 mm in width. For endothelium-denuded rings, the endothelium is removed by gently rubbing the intimal surface with a stainless-steel wire.

  • Mounting: The aortic rings are mounted in organ baths containing K-H solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers for continuous recording of vascular tone.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the endothelium is assessed by the relaxation response to acetylcholine (B1216132) (ACh, 10 µM) in phenylephrine (B352888) (PE, 1 µM) pre-contracted rings. A relaxation of over 80% indicates intact endothelium.

  • Vasorelaxation Assay: After washing and re-equilibration, the aortic rings are pre-contracted with PE (1 µM). Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., cadamine) are added to the organ bath to obtain a concentration-response curve.

  • Mechanistic Studies: To investigate the involvement of the NO-cGMP pathway, the vasorelaxation assay is repeated in the presence of a nitric oxide synthase (NOS) inhibitor, such as Nω-nitro-L-arginine methyl ester (L-NAME, 100 µM).

Table 2: In Vitro Vasorelaxant Effect of Cadamine on Rat Aortic Rings

ConditionAgonistCadamine Concentration% Relaxation (Mean ± SEM)
Endothelium-IntactPhenylephrine (1 µM)1 µM15.2 ± 2.5
10 µM45.8 ± 5.1
100 µM85.3 ± 4.2
Endothelium-DenudedPhenylephrine (1 µM)100 µMSignificantly reduced relaxation
Endothelium-Intact + L-NAME (100 µM)Phenylephrine (1 µM)100 µMSignificantly inhibited relaxation

Note: The data presented in this table is illustrative and based on the typical outcomes of such experiments as described in the literature for related compounds.

The proposed endothelium-dependent vasorelaxation pathway for this compound is depicted below.

Vasodilation_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell DHC This compound Receptor Receptor DHC->Receptor Binds eNOS_inactive eNOS (inactive) Receptor->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide eNOS_active->NO Converts L_Arg L-Arginine L_Arg->eNOS_active NO_VSMC Nitric Oxide NO->NO_VSMC Diffuses sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates MLCP MLCP PKG->MLCP Activates Myosin_LC Myosin Light Chain MLCP->Myosin_LC Dephosphorylates Myosin_LC_P Myosin Light Chain-P Myosin_LC_P->MLCP Relaxation Relaxation Myosin_LC->Relaxation

Caption: Proposed NO-mediated vasodilation pathway for this compound.

Blockade of Calcium Channels

Several indole alkaloids, including rhynchophylline, isorhynchophylline, and cadamine, have been shown to inhibit Ca²⁺ influx through voltage-dependent calcium channels (VDCCs) and receptor-operated calcium channels (ROCCs) in vascular smooth muscle cells.[1] This action contributes to their vasorelaxant effects.

  • High K⁺-induced Contraction: To assess the effect on VDCCs, aortic rings are bathed in a high potassium (e.g., 60 mM KCl) solution, which causes membrane depolarization and opens VDCCs, leading to contraction. The relaxant effect of the test compound on this contraction is then measured.

  • Receptor-Agonist-induced Contraction in Ca²⁺-free medium: To evaluate the effect on intracellular Ca²⁺ release and ROCCs, rings are first treated with a vasoconstrictor (e.g., phenylephrine) in a Ca²⁺-free K-H solution containing EGTA to chelate residual Ca²⁺. This initial transient contraction is due to Ca²⁺ release from the sarcoplasmic reticulum. After the contraction subsides, Ca²⁺ is added back to the medium to induce a sustained contraction through ROCCs. The inhibitory effect of the test compound on this sustained contraction is then determined.

Table 3: Inhibitory Effects of Rhynchophylline and Isorhynchophylline on KCl-induced Contractions

CompoundIC₅₀ (µM) on 60 mM KCl-induced contraction
Rhynchophylline20-30
Isorhynchophylline20-30

Data from a study on rhynchophylline and isorhynchophylline, serving as a proxy for the potential effects of this compound.

The diagram below illustrates the proposed mechanism of vasorelaxation through the blockade of calcium channels.

Calcium_Blockade_Pathway cluster_VSMC Vascular Smooth Muscle Cell DHC This compound VDCC Voltage-Dependent Ca²⁺ Channel DHC->VDCC Blocks ROCC Receptor-Operated Ca²⁺ Channel DHC->ROCC Blocks Relaxation Relaxation DHC->Relaxation Leads to Int_Ca Intracellular Ca²⁺ VDCC->Int_Ca Influx ROCC->Int_Ca Influx Ext_Ca Extracellular Ca²⁺ Ext_Ca->VDCC Ext_Ca->ROCC Calmodulin Calmodulin Int_Ca->Calmodulin Binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC_P Myosin Light Chain-P MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->MLCK_active Contraction Contraction Myosin_LC_P->Contraction

Caption: Proposed vasorelaxation via blockade of calcium channels.

Experimental Workflow

The logical flow for investigating the in vitro hypotensive effects of a novel compound like this compound is outlined below.

Experimental_Workflow A Isolation & Purification of This compound B Isolated Aortic Ring Preparation (Endothelium-Intact & Denuded) A->B C Concentration-Response Curve (Pre-contracted with Phenylephrine) B->C D Endothelium-Dependent Vasorelaxation? C->D E Investigate NO Pathway (L-NAME inhibition) D->E Yes G Endothelium-Independent Vasorelaxation D->G No/Partial F Investigate Prostaglandin Pathway (Indomethacin inhibition) E->F J Determine Mechanism of Action F->J H Investigate Ca²⁺ Channel Blockade (High K⁺ Contraction) G->H I Investigate K⁺ Channel Opening (K⁺ Channel Blocker inhibition) H->I I->J

Caption: Logical workflow for in vitro vasorelaxant studies.

Conclusion and Future Directions

The available in vivo data strongly suggest that this compound possesses hypotensive properties. Based on the mechanistic studies of structurally related indole alkaloids, it is highly probable that its in vitro effects are mediated through a combination of endothelium-dependent vasodilation, likely involving the nitric oxide-cGMP pathway, and endothelium-independent mechanisms, primarily through the blockade of calcium influx in vascular smooth muscle cells.

Future research should focus on conducting direct in vitro studies on this compound to confirm these proposed mechanisms. Specifically, concentration-response curves in isolated aortic rings with and without endothelium, and in the presence of specific inhibitors, are crucial. Furthermore, patch-clamp studies on isolated vascular smooth muscle cells would provide definitive evidence for its effects on specific ion channels. Elucidating the precise molecular targets and signaling pathways of this compound will be instrumental in evaluating its potential as a novel antihypertensive drug.

References

The Therapeutic Potential of 3α-Dihydrocadambine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3α-Dihydrocadambine, a glucoindole alkaloid primarily isolated from plants of the Rubiaceae family such as Neolamarckia cadamba and Anthocephalus chinensis, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its investigated hypotensive, anti-inflammatory, antioxidant, and cytotoxic properties. This document summarizes available quantitative data, details experimental protocols from key studies, and visualizes proposed mechanisms and experimental workflows to facilitate further research and development. While promising, it is evident that significant research gaps remain, particularly in quantifying the full spectrum of its biological activities and elucidating the precise molecular mechanisms and signaling pathways involved.

Introduction

This compound is a natural product that has been the subject of preliminary investigations for its pharmacological effects.[1] Its chemical structure, a complex indole (B1671886) alkaloid glycoside, lends itself to a variety of potential biological interactions. This guide aims to consolidate the existing research to provide a clear and structured resource for professionals in the field of drug discovery and development.

Pharmacological Properties and Potential Therapeutic Uses

Current research suggests that this compound exhibits a range of biological activities, indicating its potential in several therapeutic areas.

Hypotensive and Anti-hypertensive Effects

The most well-documented therapeutic potential of this compound lies in its ability to lower blood pressure. In vivo studies have demonstrated a dose-dependent hypotensive effect in animal models.

Quantitative Data: Hypotensive Effects

Parameter Animal Model Dose (mg/kg, i.v.) Effect on Systolic Blood Pressure Effect on Diastolic Blood Pressure Effect on Heart Rate Reference
Hypotensive EffectAnesthetized Rats0.4Sustained reductionSustained reductionBiphasic: initial reduction followed by a small increase[2]
Hypotensive EffectAnesthetized Rats0.8Sustained reductionSustained reductionBiphasic: initial reduction followed by a small increase[2]
Hypotensive EffectAnesthetized Rats1.6Sustained reductionSustained reductionBiphasic: initial reduction followed by a small increase[2]
Hypotensive EffectAnesthetized Rats3.2Sustained reductionSustained reductionBiphasic: initial reduction followed by a small increase[2]
Anti-inflammatory, Antioxidant, and Cytotoxic Properties

Preliminary studies and general screenings of compounds from Neolamarckia cadamba suggest that this compound may possess anti-inflammatory, antioxidant, and cytotoxic properties. However, there is a notable absence of specific quantitative data, such as IC50 values, for the isolated this compound in the current scientific literature. One study has indicated that this compound can reverse adriamycin resistance in MCF-7/ADR (human breast adenocarcinoma) cells, suggesting a potential role in oncology, reportedly with no direct toxicity to the cells. Further targeted research is required to quantify these effects.

Quantitative Data: Anti-inflammatory, Antioxidant, and Cytotoxic Effects

Activity Assay/Cell Line IC50 Value Reference
Anti-inflammatoryData not availableData not available
AntioxidantData not availableData not available
CytotoxicityA549, HepG2, MCF-7Data not available

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the observed biological activities of this compound are not yet fully elucidated.

Hypotensive Mechanism

The hypotensive action of this compound is proposed to involve multiple mechanisms. Studies suggest a potential mediation via cholinergic receptors, as the hypotensive effect was partially reduced by atropine (B194438).[2] An effect on the central nervous system has also been suggested as a possible mechanism.[2] However, the specific receptors and downstream signaling cascades have not been identified.

Hypotensive_Mechanism_Hypothesis DHC This compound Cholinergic Cholinergic Receptors DHC->Cholinergic Acts on CNS Central Nervous System DHC->CNS Acts on Vascular Vascular Smooth Muscle DHC->Vascular Direct action? BP Blood Pressure Reduction Cholinergic->BP CNS->BP Vascular->BP

Figure 1: Hypothesized mechanisms of hypotensive action of this compound.

Other Potential Mechanisms

The mechanisms behind the suggested anti-inflammatory, antioxidant, and cytotoxic effects are still speculative and require dedicated investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning this compound.

In Vivo Hypotensive Effect in Anesthetized Rats

This protocol is based on the study by Pongpan Aroonsang (1984).[2]

Hypotensive_Assay_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Animal Albino Rats Anesthesia Anesthetize Animal->Anesthesia Cannulation Cannulate Trachea, Carotid Artery, and Femoral Vein Anesthesia->Cannulation Stabilization Stabilization Period Cannulation->Stabilization DHC_Admin Intravenous infusion of This compound (0.4, 0.8, 1.6, 3.2 mg/kg) Stabilization->DHC_Admin Measurement Record Blood Pressure and Heart Rate DHC_Admin->Measurement Antagonist_Admin Administer Antagonists (Atropine, Propranolol (B1214883), etc.) Measurement->Antagonist_Admin Analysis Analyze dose-dependent changes in BP and HR Measurement->Analysis DHC_Admin2 Re-administer This compound Antagonist_Admin->DHC_Admin2 DHC_Admin2->Measurement

Figure 2: Experimental workflow for in vivo hypotensive assay.

  • Animals: Albino rats of a specified weight range.

  • Anesthesia: An appropriate anesthetic agent is administered to maintain a stable level of anesthesia throughout the experiment.

  • Surgical Preparation:

    • The trachea is cannulated to ensure a clear airway.

    • The carotid artery is cannulated and connected to a pressure transducer to continuously monitor blood pressure.

    • The femoral vein is cannulated for the intravenous administration of this compound and other pharmacological agents.

  • Drug Administration:

    • Following a stabilization period, this compound is infused intravenously at escalating doses (0.4, 0.8, 1.6, and 3.2 mg/kg body weight).

    • To investigate the mechanism of action, pharmacological antagonists such as atropine (0.3 mg/kg), propranolol (1 and 2 mg/kg), mepyramine (10 mg/kg) with cimetidine (B194882) (20 mg/kg), and hexamethonium (B1218175) (3.5 mg/kg) can be administered prior to the infusion of this compound.[2]

  • Data Acquisition: Systolic and diastolic blood pressure, as well as heart rate, are continuously recorded throughout the experiment.

In Vitro Cytotoxicity Assay (General Protocol)

While specific data for this compound is lacking, a standard MTT assay protocol would be appropriate to determine its cytotoxic effects on cell lines such as A549 (human lung carcinoma), HepG2 (human liver carcinoma), and MCF-7 (human breast adenocarcinoma).

  • Cell Culture: The selected cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antioxidant Assays (General Protocols)

To quantify the antioxidant potential of this compound, standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays would be suitable.

  • DPPH Radical Scavenging Assay:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Various concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark for a specified time.

    • The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured, which corresponds to the scavenging of the DPPH radical.

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

  • ABTS Radical Scavenging Assay:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

    • The ABTS•+ solution is then diluted to a specific absorbance.

    • Various concentrations of this compound are added to the ABTS•+ solution.

    • After a set incubation period, the decrease in absorbance at a specific wavelength (e.g., 734 nm) is measured.

    • The percentage of radical scavenging is calculated, and the IC50 value is determined.

In Vitro Anti-inflammatory Assay (General Protocol)

The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Cell Culture and Stimulation: RAW 264.7 cells are cultured and then stimulated with LPS in the presence or absence of various concentrations of this compound.

  • Nitric Oxide Measurement: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

  • Cell Viability: A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the cardiovascular field. The existing data on its hypotensive effects are a strong foundation for further preclinical development. However, to fully realize its therapeutic potential, several key areas require further investigation:

  • Quantitative Bioactivity Studies: There is a critical need for studies that quantify the anti-inflammatory, antioxidant, and cytotoxic effects of isolated this compound to establish a clear pharmacological profile.

  • Mechanism of Action Elucidation: In-depth studies are required to identify the specific molecular targets and signaling pathways through which this compound exerts its effects. This includes identifying the specific cholinergic receptors involved in its hypotensive action and exploring the pathways related to its other potential activities.

  • In Vivo Efficacy and Safety: Further in vivo studies in relevant animal models are necessary to confirm the efficacy and establish the safety profile of this compound for its various potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of this compound could lead to the identification of more potent and selective compounds.

References

3α-Dihydrocadambine: A Glucoindole Alkaloid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3α-Dihydrocadambine, a glucoindole alkaloid primarily isolated from Nauclea cadamba (formerly Anthocephalus cadamba), has emerged as a compound of significant interest in the field of pharmacology. This technical guide provides a comprehensive overview of this compound, focusing on its classification, chemical properties, and known biological activities. It is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a compilation of available quantitative data, detailed experimental protocols, and an exploration of its potential mechanisms of action through signaling pathways.

Introduction

This compound belongs to the extensive family of glucoindole alkaloids, which are characterized by an indole (B1671886) nucleus linked to a glucose moiety. These natural products are biosynthesized from the amino acid tryptophan and the monoterpenoid secologanin.[1] Found in various plant species, particularly within the Rubiaceae family, this compound has been identified as a key bioactive constituent of Nauclea cadamba.[2][3] Preliminary studies have highlighted its potential therapeutic applications, most notably its hypotensive effects.[4] Further research is exploring its anti-inflammatory, antioxidant, and cytotoxic properties.[3] This guide aims to consolidate the current scientific knowledge on this compound to facilitate further investigation and drug discovery efforts.

Chemical Properties and Structure

This compound is a complex molecule with the chemical formula C₂₇H₃₄N₂O₁₀ and a molecular weight of 546.57 g/mol .[5] Its structure features a pentacyclic indole alkaloid core glycosidically linked to a glucose molecule. The stereochemistry of the molecule has been elucidated through spectroscopic analysis and confirmed by chemical synthesis.[2][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 54483-84-0[5]
Molecular Formula C₂₇H₃₄N₂O₁₀[5]
Molecular Weight 546.57 g/mol [5]
Appearance Solid powder[5]
Topological Polar Surface Area 174 Ų[5]
Hydrogen Bond Donor Count 6[5]
Hydrogen Bond Acceptor Count 11[5]
Rotatable Bond Count 5[5]

Biological Activities and Quantitative Data

The primary reported biological activity of this compound is its dose-dependent hypotensive effect. While other activities such as anti-inflammatory, antioxidant, and cytotoxic effects are suggested for the plant extracts containing this alkaloid, specific quantitative data for the pure compound are limited in the current literature.

Hypotensive Activity

Studies in anesthetized normotensive rats have demonstrated that intravenous administration of this compound causes a significant, dose-dependent reduction in both systolic and diastolic blood pressure.[4]

Table 2: Hypotensive Effect of this compound in Anesthetized Rats

Dose (mg/kg B.W.)Observed EffectReference
0.4Sustained hypotensive effect[4]
0.8Sustained hypotensive effect[4]
1.6Sustained hypotensive effect[4]
3.2Sustained hypotensive effect[4]

Note: Specific ED50 values for the hypotensive effect are not yet reported in the available literature.

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways through which this compound exerts its biological effects are still under investigation. However, initial studies on its hypotensive activity provide some clues.

Cholinergic System Involvement in Hypotension

The hypotensive effect of this compound was found to be partially reduced by the administration of atropine, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[4] This suggests a possible involvement of the cholinergic signaling pathway in mediating its blood pressure-lowering effects. The proposed mechanism may involve the stimulation of muscarinic receptors, leading to vasodilation and a decrease in heart rate.

Cholinergic_Pathway 3a_Dihydrocadambine This compound Muscarinic_Receptors Muscarinic Acetylcholine Receptors 3a_Dihydrocadambine->Muscarinic_Receptors Activates Vasodilation Vasodilation Muscarinic_Receptors->Vasodilation Decreased_Heart_Rate Decreased Heart Rate Muscarinic_Receptors->Decreased_Heart_Rate Hypotensive_Effect Hypotensive Effect Vasodilation->Hypotensive_Effect Decreased_Heart_Rate->Hypotensive_Effect Atropine Atropine (Antagonist) Atropine->Muscarinic_Receptors Inhibits

Caption: Proposed cholinergic signaling pathway for the hypotensive effect of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Nauclea cadamba

The following is a representative protocol for the isolation of this compound from the heartwood of Nauclea cadamba.

Isolation_Workflow start Dried and Powdered Heartwood of Nauclea cadamba extraction Methanol Extraction start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partitioning between Ethyl Acetate and Water concentration->partition aq_phase Aqueous Phase partition->aq_phase chromatography Column Chromatography (Diaion HP-20) aq_phase->chromatography elution Elution with Water-Methanol Gradient chromatography->elution fractions Collection of Fractions elution->fractions purification Further Purification (Silica Gel Chromatography, Preparative HPLC) fractions->purification product Pure this compound purification->product

References

3α-Dihydrocadambine: A Comprehensive Technical Review of a Bioactive Indole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3α-Dihydrocadambine, a glucoindole alkaloid primarily isolated from the plant Neolamarckia cadamba, has emerged as a molecule of significant interest in the field of pharmacology. This technical guide provides a comprehensive literature review of the research conducted on this compound, with a focus on its synthesis, pharmacological properties, and potential therapeutic applications. While the compound has demonstrated promising biological activities, including hypotensive, anti-inflammatory, antioxidant, and cytotoxic effects, this review also highlights the existing gaps in the literature, particularly the need for more extensive quantitative data and detailed mechanistic studies on the purified compound. This document aims to serve as a foundational resource for researchers and professionals in drug development, summarizing the current state of knowledge and identifying key areas for future investigation.

Introduction

This compound is a naturally occurring glucoindole alkaloid found in species of the Rubiaceae family, most notably in Neolamarckia cadamba (also known as Anthocephalus cadamba or Anthocephalus chinensis)[1]. Structurally, it is a complex molecule featuring a fused heterocyclic system glycosidically linked to a glucose moiety. The presence of multiple chiral centers and functional groups contributes to its diverse biological activities.

Initial investigations into this compound have revealed a range of pharmacological effects, with its hypotensive properties being the most studied. Additionally, preliminary studies on extracts containing this alkaloid suggest potential anti-inflammatory, antioxidant, and cytotoxic activities. This review consolidates the available scientific literature on this compound, presenting the data in a structured format to facilitate further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₇H₃₄N₂O₁₀[1]
Molecular Weight 546.57 g/mol [1]
CAS Number 54483-84-0[1]
Appearance Crystalline solid
Melting Point 182-187 °C (decomposes)

Synthesis and Structural Elucidation

The total synthesis of this compound has been successfully achieved, providing a route to obtain the compound for further pharmacological testing and confirming its structure.

Experimental Protocol: Total Synthesis from Secologanin

The following protocol is a summary of the synthetic route described in the literature.

Materials:

  • Secologanin

  • Tryptamine

  • Various reagents and solvents (e.g., methanol, formic acid, potassium carbonate, silica (B1680970) gel)

Methodology:

  • Starting Material Preparation: Secologanin is protected and stereoselectively dihydroxylated to yield the corresponding glycol.

  • Cyclization and Oxidation: The glycol is converted to a cyclic acetal (B89532) to protect the secondary alcohol, followed by the oxidation of the primary alcohol to an aldehyde.

  • Reductive Coupling: The resulting aldehyde is reductively coupled with tryptamine.

  • Pictet-Spengler Reaction and Deprotection: The coupled intermediate is treated with 90% formic acid to induce an intramolecular Pictet-Spengler reaction, forming the core alkaloidal framework.

  • Deacetylation and Purification: The glycosidic acetate (B1210297) groups are removed by treatment with potassium carbonate in methanol.

  • Chromatographic Separation: The final mixture is purified by silica gel chromatography to yield this compound and its 3β-isomer.

Structural Elucidation:

The structure of the synthesized this compound was confirmed by comparing its spectroscopic data (IR, UV, ¹H-NMR) and thin-layer chromatography (TLC) behavior with that of the natural alkaloid. Further confirmation was obtained by converting the synthetic product to its pentaacetate derivative and comparing its properties with the pentaacetate of the natural compound.

Pharmacological Activities

This compound has been investigated for several pharmacological activities, with the most detailed studies focusing on its cardiovascular effects.

Hypotensive Activity

In vivo studies in anesthetized rats have demonstrated that intravenous infusion of this compound induces a dose-dependent hypotensive effect, affecting both systolic and diastolic blood pressure. A biphasic effect on heart rate was also observed, with an initial reduction followed by a slight increase.

Quantitative Data:

Note: Specific quantitative data from dose-response studies are not available in the reviewed literature. The following table summarizes the qualitative findings.

Dose (mg/kg B.W.)Effect on Blood PressureEffect on Heart Rate
0.4HypotensiveBiphasic (initial decrease, then slight increase)
0.8More pronounced hypotensionBiphasic
1.6Stronger hypotensionBiphasic
3.2Most potent hypotensive effectBiphasic
Mechanism of Hypotensive Action

The mechanism underlying the hypotensive effect of this compound appears to be multifactorial. Studies using various receptor antagonists have provided some insights:

  • Cholinergic System Involvement: The hypotensive effect was partially reduced by the muscarinic receptor antagonist atropine, suggesting a contribution from the cholinergic system.

  • Adrenergic and Histaminergic Systems: The effect was not inhibited by the β-blocker propranolol (B1214883) or a combination of H1 and H2 histamine (B1213489) receptor blockers (mepyramine and cimetidine), indicating that these systems are likely not directly involved.

  • Ganglionic Blockade: The ganglionic blocker hexamethonium (B1218175) only slightly reduced the hypotensive effect.

  • Direct Vasodilation: It is hypothesized that this compound may also exert a direct vasodilatory effect on vascular smooth muscle.

dot graph Hypotensive_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

DHC [label="this compound", fillcolor="#FBBC05"]; Cholinergic [label="Cholinergic Receptors\n(Muscarinic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vascular [label="Vascular Smooth Muscle"]; Vasodilation [label="Vasodilation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hypotension [label="Hypotensive Effect", fillcolor="#EA4335", fontcolor="#FFFFFF"];

DHC -> Cholinergic; DHC -> Vascular [label="Direct action?"]; Cholinergic -> Vasodilation; Vascular -> Vasodilation; Vasodilation -> Hypotension; } caption: "Hypothesized Mechanisms of Hypotensive Action of this compound."

Anti-inflammatory, Antioxidant, and Cytotoxic Activities

While extracts of Neolamarckia cadamba containing this compound have been reported to possess anti-inflammatory, antioxidant, and cytotoxic properties, there is a lack of studies on the isolated compound. One study on a stereoisomer, 3β-dihydrocadambine, showed significant in vitro and in vivo anti-inflammatory effects, suggesting that this compound may have similar activities.

Quantitative Data:

Note: No quantitative data (e.g., IC50, EC50) for the anti-inflammatory, antioxidant, or cytotoxic activities of purified this compound were found in the reviewed literature.

P-glycoprotein (P-gp) Inhibition

Preliminary research suggests that this compound may act as a P-glycoprotein (P-gp) inhibitor. P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. Inhibition of P-gp could therefore represent a strategy to overcome drug resistance.

Quantitative Data:

Note: Quantitative data on the potency of this compound as a P-gp inhibitor is not currently available in the literature.

Pgp_Inhibition DHC This compound Pgp P-glycoprotein (P-gp) DHC->Pgp Inhibits Efflux Drug Efflux Drug Chemotherapeutic Drug Cell Cancer Cell Drug->Cell Cell->Efflux P-gp mediated Accumulation Increased Intracellular Drug Accumulation Cell->Accumulation Resistance Drug Resistance Efflux->Resistance Efficacy Enhanced Chemotherapeutic Efficacy Accumulation->Efficacy

Discussion and Future Perspectives

The research conducted to date on this compound indicates its potential as a lead compound for the development of new therapeutic agents, particularly for cardiovascular diseases and potentially as an adjunct in cancer chemotherapy. The successful total synthesis of the molecule is a significant step forward, as it allows for the production of sufficient quantities for detailed biological evaluation.

However, a critical analysis of the existing literature reveals several key areas that require further investigation:

  • Quantitative Pharmacological Data: There is a pressing need for comprehensive dose-response studies to determine the potency and efficacy (e.g., IC50, EC50, Ki values) of purified this compound in various biological assays.

  • Detailed Mechanistic Studies: The molecular mechanisms underlying the observed biological activities need to be elucidated in more detail. For its hypotensive effect, the specific subtypes of muscarinic receptors involved and the downstream signaling pathways should be identified. For its potential as a P-gp inhibitor, binding studies and functional assays are required to confirm this activity and determine its mechanism of inhibition.

  • In-depth Evaluation of Other Biological Activities: The anti-inflammatory, antioxidant, and cytotoxic properties of purified this compound need to be systematically evaluated using a panel of in vitro and in vivo models.

  • Pharmacokinetics and Toxicology: To assess its drug-like properties, the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and the toxicological profile of this compound need to be established.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of analogues of this compound could help to identify the key structural features responsible for its biological activities and could lead to the development of more potent and selective compounds.

Conclusion

This compound is a promising natural product with a range of reported biological activities. While the initial findings are encouraging, the field is still in its early stages of exploration. This technical guide has summarized the current body of knowledge and, more importantly, has highlighted the significant opportunities for future research. A more rigorous and quantitative approach to studying the pharmacology of this compound will be essential to unlock its full therapeutic potential. The detailed experimental protocol for its synthesis provided herein should facilitate these future investigations. It is hoped that this review will serve as a valuable resource and a catalyst for further research into this intriguing indole (B1671886) alkaloid.

References

3α-Dihydrocadambine: A Technical Guide on its Ethnomedicinal Roles and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3α-Dihydrocadambine, a prominent indole (B1671886) alkaloid isolated from plants of the Rubiaceae family, notably Neolamarckia cadamba, has a rich history in traditional medicine. This technical guide provides a comprehensive overview of its ethnobotanical uses, pharmacological activities, and underlying mechanisms of action. This document details its significant hypotensive, anti-inflammatory, and cytotoxic potential, with a particular focus on its role in reversing multidrug resistance in cancer cells. This guide includes a compilation of available quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and drug development efforts.

Introduction

This compound is a naturally occurring gluco-indole alkaloid that has been the subject of growing scientific interest due to its diverse bioactive properties.[1] Traditionally, various parts of Neolamarckia cadamba (formerly Anthocephalus cadamba), a plant rich in this compound, have been used in folk medicine to treat a range of ailments, including fever, uterine complaints, skin diseases, and more. Modern pharmacological studies have begun to validate these traditional uses, revealing the compound's potential as a therapeutic agent. This guide synthesizes the current scientific knowledge on this compound, offering a technical resource for the scientific community.

Pharmacological Activities and Quantitative Data

This compound has demonstrated a spectrum of pharmacological effects. The available quantitative and qualitative data from various studies are summarized below.

Hypotensive Activity

Studies have shown that this compound exhibits a dose-dependent hypotensive effect. Research in animal models has confirmed its ability to lower blood pressure.

Table 1: Hypotensive Effect of this compound in Anesthetized Rats

Dose (mg/kg, i.v.)Effect on Blood PressureHeart Rate Change
0.4Dose-dependent sustained hypotensive effectInitial reduction followed by a small increase
0.8Dose-dependent sustained hypotensive effectInitial reduction followed by a small increase
1.6Dose-dependent sustained hypotensive effectInitial reduction followed by a small increase
3.2Dose-dependent sustained hypotensive effectInitial reduction followed by a small increase

Source: Aroonsang, P. (1984). Studies on the effect of this compound isolated from Anthocephalus Chinensis leaves on blood pressure in albino rats.[2]

Anti-inflammatory and Analgesic Activities
Cytotoxic and Multidrug Resistance Reversal Activity

A significant finding in the study of this compound is its ability to reverse multidrug resistance (MDR) in cancer cells. Specifically, it has been shown to interact with P-glycoprotein (P-gp), an efflux pump that is often overexpressed in cancer cells and contributes to their resistance to chemotherapeutic agents.

It has been noted that this compound can bind to the active pocket of P-glycoprotein, inhibiting its efflux activity. This action leads to the reversal of adriamycin (ADR) resistance in MCF7/ADR (adriamycin-resistant human breast cancer) cells. Notably, this compound itself did not exhibit toxicity in this model. While specific IC50 values for the cytotoxicity of this compound are not available, its role as an MDR modulator is a promising area for cancer therapy research.

Experimental Protocols

This section provides an overview of the methodologies that have been employed in the study of this compound.

Isolation and Purification of this compound from Neolamarckia cadamba

A general protocol for the isolation of compounds from Neolamarckia cadamba leaves involves the following steps. Please note that a specific, detailed protocol for this compound was not available in the reviewed literature.

  • Plant Material Collection and Preparation : Fresh leaves of Neolamarckia cadamba are collected, washed, and dried in a hot air oven to a constant weight. The dried leaves are then pulverized into a fine powder.

  • Extraction : The powdered leaves are subjected to maceration with methanol (B129727) at room temperature for several days. The extraction efficiency can be enhanced by using ultrasonic waves at regular intervals.

  • Filtration and Concentration : The methanolic extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.

  • Chromatographic Separation : The crude extract is then subjected to column chromatography over silica (B1680970) gel. Elution is performed with a gradient of solvents, such as chloroform (B151607) and methanol, to separate the different components.

  • Fraction Collection and Analysis : Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and further purified.

  • Final Purification : The final purification is typically achieved through repeated chromatographic techniques, such as preparative TLC or HPLC, to yield pure this compound.

Characterization of this compound

The structure of the isolated this compound can be confirmed using various spectroscopic techniques:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition. Q-TOF LC-MS/MS analysis can be used to identify this compound in plant extracts.

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy to elucidate the chemical structure and stereochemistry of the molecule.

In Vivo Hypotensive Activity Assay in Rats

The following is a general protocol for assessing the hypotensive effects of a compound in anesthetized rats:

  • Animal Preparation : Male Wistar rats are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium).

  • Cannulation : The trachea is cannulated to ensure a clear airway. The carotid artery is cannulated for direct measurement of blood pressure, and the jugular vein is cannulated for intravenous administration of the test compound.

  • Blood Pressure Measurement : The arterial cannula is connected to a pressure transducer, and blood pressure is continuously recorded using a polygraph.

  • Drug Administration : After a stabilization period, this compound is administered intravenously at various doses.

  • Data Analysis : Changes in systolic, diastolic, and mean arterial pressure, as well as heart rate, are recorded and analyzed to determine the dose-response relationship.

In Vitro P-glycoprotein Inhibition Assay in MCF-7/ADR Cells

This protocol outlines a general method to assess the ability of this compound to inhibit P-gp-mediated efflux in adriamycin-resistant MCF-7 cells:

  • Cell Culture : MCF-7/ADR cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cytotoxicity Assay (for Adriamycin) : To determine the reversal of resistance, a cytotoxicity assay (e.g., MTT assay) is performed. Cells are seeded in 96-well plates and treated with varying concentrations of adriamycin in the presence or absence of a non-toxic concentration of this compound.

  • Rhodamine 123 Accumulation Assay : Rhodamine 123, a fluorescent substrate of P-gp, is used to measure the efflux pump's activity. Cells are pre-incubated with this compound and then incubated with Rhodamine 123. The intracellular fluorescence is measured using a flow cytometer or a fluorescence microplate reader. An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp.

  • Data Analysis : The IC50 value of adriamycin is calculated in the presence and absence of this compound to determine the fold-reversal of resistance. The increase in Rhodamine 123 accumulation is quantified to confirm P-gp inhibition.

Visualizations

Signaling Pathway: Reversal of Multidrug Resistance

MDR_Reversal cluster_cell MCF-7/ADR Cancer Cell Pgp P-glycoprotein (P-gp) (Efflux Pump) ADR_out Adriamycin (ADR) (Extracellular) Pgp->ADR_out Efflux ADR_in Adriamycin (ADR) (Intracellular) ADR_out->ADR_in Enters Cell ADR_in->Pgp Binds to P-gp Nucleus Nucleus ADR_in->Nucleus Accumulates & Reaches Target DHC This compound DHC->Pgp Inhibits Apoptosis Apoptosis Nucleus->Apoptosis Induces

Caption: Mechanism of P-gp inhibition by this compound.

Experimental Workflow: Isolation and Identification

Isolation_Workflow Plant Neolamarckia cadamba Leaves Drying Drying and Pulverization Plant->Drying Extraction Methanolic Extraction (Ultrasonication-assisted) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Fractions Fraction Collection ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC Purification Further Purification (HPLC) TLC->Purification PureCompound Pure this compound Purification->PureCompound Characterization Structural Characterization (MS, NMR) PureCompound->Characterization

Caption: General workflow for isolating this compound.

Logical Relationship: Pharmacological Effects

Logical_Relationship DHC This compound Hypotensive Hypotensive Effect DHC->Hypotensive AntiInflammatory Anti-inflammatory Effect (Potential) DHC->AntiInflammatory MDR_Reversal MDR Reversal DHC->MDR_Reversal BloodPressure Decreased Blood Pressure Hypotensive->BloodPressure leads to InflammatoryMediators Inhibition of Inflammatory Mediators (e.g., COX-2, TNF-α) AntiInflammatory->InflammatoryMediators may involve Pgp_Inhibition P-glycoprotein Inhibition MDR_Reversal->Pgp_Inhibition is mediated by IncreasedDrugAccumulation Increased Intracellular Chemotherapeutic Drug Concentration Pgp_Inhibition->IncreasedDrugAccumulation results in

Caption: Interrelationship of this compound's effects.

Conclusion and Future Directions

This compound stands out as a promising natural product with significant therapeutic potential. Its demonstrated hypotensive effects and, particularly, its ability to reverse multidrug resistance in cancer cells, warrant further investigation. Future research should focus on obtaining more precise quantitative data, such as IC50 values for its various biological activities, and on elucidating the full spectrum of its mechanisms of action. The development of standardized isolation and analytical methods will be crucial for advancing this compound from a traditional remedy to a modern therapeutic agent. The information compiled in this technical guide aims to provide a solid foundation for these future research and development endeavors.

References

Pharmacological profile of 3α-Dihydrocadambine.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature on 3α-Dihydrocadambine reveals a significant gap in the understanding of its pharmacological profile. While recognized as a constituent of the traditional medicinal plant Neolamarckia cadamba, detailed quantitative data regarding its interaction with biological targets remains largely unavailable. This technical guide summarizes the current state of knowledge and highlights the necessity for further research to unlock the therapeutic potential of this indole (B1671886) alkaloid.

Introduction

This compound is a naturally occurring indole alkaloid isolated from the plant Neolamarckia cadamba (also known as Anthocephalus chinensis), a member of the Rubiaceae family.[1][2][3] Traditional medicine has utilized various parts of this plant for a range of ailments, including fever, inflammation, and cancer, suggesting the presence of bioactive compounds.[1][2][3] While extracts of Neolamarckia cadamba have demonstrated analgesic, anti-inflammatory, and cytotoxic activities in preclinical studies, the specific contribution of this compound to these effects is not well-defined.[1][2] This document aims to provide a detailed overview of the currently known pharmacological properties of this compound, with a focus on quantitative data, experimental methodologies, and potential signaling pathways.

Quantitative Pharmacological Data

A thorough search of scientific databases reveals a notable absence of quantitative pharmacological data for this compound. To date, there are no published studies detailing its receptor binding affinities (Kᵢ values) or functional potencies (EC₅₀/IC₅₀ values) at specific molecular targets. The following table reflects this data gap.

Table 1: Receptor Binding Affinities (Kᵢ) of this compound

Receptor Target Radioligand Kᵢ (nM) Source

| Data Not Available | - | - | - |

Table 2: Functional Activity (EC₅₀/IC₅₀) of this compound

Assay Target EC₅₀/IC₅₀ (nM) Source

| Data Not Available | - | - | - |

In Vivo Pharmacology

The most significant pharmacological investigation of this compound to date is a study on its cardiovascular effects in anesthetized rats. This research demonstrated that intravenous administration of this compound induced a dose-dependent hypotensive effect. The study suggested that this effect might be mediated through cholinergic receptors or the central nervous system, though the precise mechanism remains to be elucidated.

Table 3: In Vivo Effects of this compound

Animal Model Effect Dose Range Route of Administration Source

| Anesthetized Rats | Dose-dependent hypotension | Not specified | Intravenous | |

Due to the limited quantitative data, a detailed dose-response table cannot be constructed at this time.

Postulated Mechanism of Action and Signaling Pathways

Based on the preliminary in vivo findings of its hypotensive effects, a possible, yet unconfirmed, mechanism of action for this compound could involve the activation of cholinergic signaling pathways that regulate blood pressure. This could potentially involve agonism at muscarinic acetylcholine (B1216132) receptors (mAChRs) on endothelial cells, leading to the release of nitric oxide (NO) and subsequent vasodilation. Alternatively, actions within the central nervous system that modulate sympathetic outflow could also contribute to a reduction in blood pressure.

Below is a hypothetical signaling pathway diagram illustrating a potential mechanism for the hypotensive action of this compound.

Hypothetical_Signaling_Pathway DHC This compound mAChR Muscarinic Acetylcholine Receptor (mAChR) DHC->mAChR Binds to Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces eNOS Endothelial Nitric Oxide Synthase (eNOS) Ca2->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Increases Vasodilation Vasodilation & Hypotension cGMP->Vasodilation Leads to

Caption: Hypothetical signaling pathway for this compound-induced vasodilation.

Experimental Protocols

While specific experimental protocols for the pharmacological evaluation of this compound are not available in the published literature, this section provides a generalized protocol for a standard in vitro receptor binding assay, which would be a crucial first step in characterizing its pharmacological profile.

Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (Kᵢ) of this compound for a specific receptor of interest.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor.

  • Non-labeled competing ligand (for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • This compound stock solution.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add cell membranes, radioligand (at a concentration close to its K₋), and either assay buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or a specific concentration of this compound.

  • Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions Assay Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Binding Reagents->Assay Incubate Incubate to Equilibrium Assay->Incubate Filtration Rapid Filtration Incubate->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis

Caption: General workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The pharmacological profile of this compound remains largely uncharted territory. The single in vivo study on its cardiovascular effects provides a tantalizing glimpse into its potential bioactivity, but a comprehensive understanding is currently hampered by the lack of fundamental pharmacological data. Future research should prioritize the systematic screening of this compound against a broad panel of receptors, enzymes, and ion channels to identify its primary molecular targets. Subsequent detailed in vitro and in vivo studies will be essential to elucidate its mechanisms of action and to validate any potential therapeutic applications. The synthesis of this compound and its analogs would also facilitate structure-activity relationship studies, which are crucial for drug development. Unraveling the pharmacological secrets of this natural product could lead to the discovery of novel therapeutic agents.

References

Unveiling the Antioxidant Potential of 3α-Dihydrocadambine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Dihydrocadambine is a gluco-indole alkaloid isolated from the plant Neolamarckia cadamba (formerly Anthocephalus cadamba), a species with a rich history in traditional medicine across Asia. Various parts of the N. cadamba plant have been reported to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. While the crude extracts of N. cadamba have demonstrated significant antioxidant capacity, a detailed investigation into the specific contributions of its constituent alkaloids, such as this compound, is an emerging area of research. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the antioxidant properties of this compound, its related compounds, and its source plant. It aims to serve as a foundational resource for researchers and professionals in drug discovery and development by summarizing available data, outlining key experimental protocols, and postulating potential mechanistic pathways.

A Note on Current Research: Direct quantitative antioxidant data for isolated this compound is not extensively available in the current scientific literature. Therefore, this guide presents data from the extracts of Neolamarckia cadamba to infer the potential antioxidant activity of its constituents and highlights a significant opportunity for future research.

Data Presentation: Antioxidant Activity of Neolamarckia cadamba Extracts

The antioxidant capacity of extracts from Neolamarckia cadamba has been evaluated using various in vitro assays. The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values from DPPH and ABTS radical scavenging assays, and the ferric reducing antioxidant power (FRAP) values for different parts of the plant. A lower IC₅₀ value indicates a higher antioxidant activity.

Plant PartExtraction SolventAssayIC₅₀ Value (µg/mL)Reference
LeafMethanol (B129727)DPPH28.96 ± 1.74[1]
BarkMethanolDPPH15.87 ± 1.08[1]
FruitEthanol (B145695)DPPH18[2]
LeafEthyl Acetate (B1210297)DPPH21.24[3]
FruitMethanolDPPH1010 ± 10
Plant PartExtraction SolventAssayIC₅₀ Value (µg/mL)Reference
LeafEthyl AcetateABTS1.12[3]
Plant PartExtraction SolventAssayAntioxidant CapacityReference
LeafMethanolFRAP24 ± 0.936 µM FeSO₄/g DW[1]
BarkMethanolFRAP72 ± 0.422 µM FeSO₄/g DW[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are the generalized protocols for the key assays mentioned.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should have a deep violet color.

  • Sample Preparation: this compound or the plant extract is dissolved in the same solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample in a 96-well plate or cuvettes. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value is then determined by plotting the scavenging percentage against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Similar to the DPPH assay, a series of concentrations of the test compound are prepared.

  • Reaction and Measurement: A small volume of the sample is added to a larger volume of the ABTS•+ working solution, and the absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated using a formula analogous to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Methodology:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of ferric chloride (FeCl₃·6H₂O).

  • Sample Preparation: The test compound is prepared in a suitable solvent.

  • Reaction: The FRAP reagent is mixed with the sample solution. The reduction of the ferric-TPTZ complex to the ferrous form results in the formation of an intense blue color.

  • Measurement: The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance in the sample mixtures with a standard curve prepared using known concentrations of ferrous sulfate (B86663) (FeSO₄).

Mandatory Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound (or Plant Extract) SerialDilution Serial Dilutions Compound->SerialDilution Reagents Assay Reagents (DPPH, ABTS, FRAP) Reaction Incubation with Radical/Reagent Reagents->Reaction SerialDilution->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC₅₀ Value Calculation->IC50 Comparison Compare with Standards IC50->Comparison

Caption: General workflow for in vitro antioxidant capacity determination.

Potential Signaling Pathway: The Nrf2-Keap1 Antioxidant Response

While not yet demonstrated for this compound specifically, many natural compounds exert their antioxidant effects by modulating cellular signaling pathways. The Keap1-Nrf2 pathway is a primary regulator of the endogenous antioxidant response. It is plausible that indole (B1671886) alkaloids like this compound could activate this pathway.

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Inhibition Degradation Proteasomal Degradation Keap1->Degradation Ubiquitination Compound This compound (Hypothetical Activator) Compound->Keap1 Inactivation ROS Oxidative Stress (ROS) ROS->Keap1 Inactivation ARE ARE Nrf2_n->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription Genes->ROS Neutralization

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3α-Dihydrocadambine from Secologanin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemical synthesis of 3α-Dihydrocadambine, a monoterpenoid indole (B1671886) alkaloid, starting from the readily available iridoid glycoside, secologanin (B1681713). The synthesis is based on the route reported by Hamilton, Saunders, and McLean in 1983, which established the structure and relative stereochemistry of the natural product.

Introduction

This compound is a member of the monoterpenoid indole alkaloid family, a large class of natural products with diverse and potent biological activities. The synthesis of this complex molecule is a significant challenge in organic chemistry and is of interest to researchers in natural product synthesis, medicinal chemistry, and drug discovery. The following protocols detail a proven synthetic route, providing a foundation for the preparation of this compound and its analogs for further biological evaluation.

The overall synthetic strategy involves the stereoselective dihydroxylation of a protected secologanin derivative, followed by a series of functional group manipulations to construct the key aldehyde intermediate. This aldehyde then undergoes a reductive coupling with tryptamine (B22526), and a subsequent Pictet-Spengler-type cyclization and deprotection cascade furnishes the target alkaloid.

Synthetic Pathway Overview

The synthesis of this compound from secologanin can be broken down into five key stages:

  • Dihydroxylation: Stereoselective dihydroxylation of the vinyl group of a protected secologanin derivative.

  • Protection: Protection of the resulting diol as a cyclic acetal (B89532).

  • Oxidation: Selective oxidation of the primary alcohol to an aldehyde.

  • Reductive Coupling: Formation of the crucial C-N bond by reductive coupling of the aldehyde with tryptamine.

  • Cyclization and Deprotection: Acid-mediated cyclization followed by deacetylation to yield this compound.

G Secologanin Secologanin Protected_Secologanin Protected Secologanin (Tetraacetate Dimethyl Acetal) Secologanin->Protected_Secologanin Protection Glycol Glycol Intermediate Protected_Secologanin->Glycol Dihydroxylation Cyclic_Acetal Cyclic Acetal Glycol->Cyclic_Acetal Acetal Protection Aldehyde Aldehyde Intermediate Cyclic_Acetal->Aldehyde Oxidation Coupled_Intermediate Coupled Intermediate Aldehyde->Coupled_Intermediate Reductive Coupling with Tryptamine Dihydrocadambine This compound Coupled_Intermediate->Dihydrocadambine Cyclization & Deacetylation

Experimental Protocols

The following protocols are adapted from the procedures described by Hamilton et al. (1983).[1] Researchers should exercise standard laboratory safety precautions.

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Thin-layer chromatography (TLC) on silica (B1680970) gel plates can be used to monitor the progress of reactions.

Protocol 1: Dihydroxylation of Protected Secologanin

This protocol describes the stereoselective dihydroxylation of the vinyl side chain of secologanin, which has been previously protected as its tetraacetate dimethyl acetal.

Procedure:

  • Secologanin is first protected as the dimethyl acetal of its tetraacetate according to established literature procedures.

  • The protected secologanin is then subjected to dihydroxylation to yield the corresponding glycol. While the original paper by Hamilton et al. refers to this as a previously executed step, a common method for such a transformation is the use of osmium tetroxide in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

Note: Due to the toxicity of osmium tetroxide, alternative dihydroxylation methods, such as the use of potassium permanganate (B83412) under cold, basic conditions, or ruthenium-catalyzed dihydroxylation, could be explored.[2][3]

Protocol 2: Cyclic Acetal Protection of the Diol

This protocol protects the newly formed 1,2-diol to enable selective oxidation of the primary alcohol in the subsequent step.

Procedure:

  • The glycol obtained from Protocol 1 is converted to a cyclic acetal to protect the secondary alcohol.

  • This can be achieved by reacting the diol with an appropriate ketone or aldehyde (e.g., acetone (B3395972) or benzaldehyde) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.

Protocol 3: Oxidation of the Primary Alcohol to an Aldehyde

This protocol describes the selective oxidation of the primary alcohol of the cyclic acetal intermediate to the corresponding aldehyde.

Procedure:

  • The primary alcohol of the cyclic acetal from Protocol 2 is oxidized to provide the key aldehyde intermediate.

  • A mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation is suitable for this transformation to avoid over-oxidation to a carboxylic acid.

Protocol 4: Reductive Coupling with Tryptamine

This protocol details the crucial step of forming the tryptamine-containing intermediate via reductive amination.

Procedure:

  • The aldehyde from Protocol 3 is reductively coupled with tryptamine.

  • This is typically a two-step, one-pot process where the aldehyde and tryptamine are first condensed to form an iminium ion, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

Protocol 5: Cyclization and Deacetylation to this compound

This final protocol describes the acid-catalyzed cyclization and subsequent deprotection to afford the target natural product.

Procedure:

  • The coupled intermediate from Protocol 4 is treated with 90% formic acid.

  • The reaction mixture is heated to 95°C for 18 hours to effect the Pictet-Spengler cyclization.[1]

  • Following the cyclization, the glycoside is deacetylated. This is achieved by treating the reaction mixture with potassium carbonate in methanol.[1]

  • The final product mixture is then purified by chromatography to separate the 3α- and 3β-dihydrocadambine isomers.

Data Presentation

The following table summarizes the quantitative data reported for the synthesis of this compound.

StepProductYield (%)Melting Point (°C)Spectroscopic Data Highlights
Cyclization/DeacetylationThis compound40182-187 (dec.)IR, UV, and ¹H NMR spectroscopic characteristics were identical to those of the natural alkaloid.[1]
Cyclization/Deacetylation3β-Dihydrocadambine33--
Acetylation of SyntheticThis compound-193-195The pentaacetate derivative's melting point was consistent with the literature value for the derivative of the natural product.[1]

Logical Relationships in the Final Synthetic Step

The final step of the synthesis involves a tandem reaction sequence.

G Coupled_Intermediate Coupled Intermediate (Acetylated) Formic_Acid 90% Formic Acid 95°C, 18h Coupled_Intermediate->Formic_Acid Treatment with Cyclized_Intermediate Cyclized Intermediate (Acetylated) Formic_Acid->Cyclized_Intermediate Leads to Deprotection K₂CO₃, MeOH Cyclized_Intermediate->Deprotection Followed by Product_Mixture Mixture of 3α- and 3β-Dihydrocadambine Deprotection->Product_Mixture Yields Purification Chromatography Product_Mixture->Purification Separated by Final_Product This compound Purification->Final_Product To give

Conclusion

The synthesis outlined provides a robust pathway to this compound from secologanin. The protocols serve as a valuable resource for researchers aiming to synthesize this and related monoterpenoid indole alkaloids for chemical biology studies and as starting points for the development of new therapeutic agents. The key transformations, including the stereoselective dihydroxylation and the Pictet-Spengler cyclization, are critical for the successful construction of the complex molecular architecture. Further optimization of each step, potentially employing more modern synthetic methodologies, could lead to improved overall yields and efficiency.

References

Total Synthesis of 3α-Dihydrocadambine: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, natural product synthesis, and medicinal chemistry.

Abstract: This document provides a detailed account of the total synthesis of 3α-dihydrocadambine, a monoterpenoid indole (B1671886) alkaloid. The methodology presented is based on the biomimetic approach starting from secologanin (B1681713), as reported by McLean et al. This application note includes a summary of the synthetic strategy, tabulated quantitative data for key reaction steps, detailed experimental protocols, and visualizations of the synthetic workflow and key chemical transformations to facilitate understanding and replication.

Introduction

This compound is a naturally occurring indole alkaloid belonging to the family of monoterpenoid indole alkaloids, which exhibit a wide range of biological activities. Its complex polycyclic structure has made it an attractive target for total synthesis. The synthetic approach detailed herein follows a biomimetic strategy, starting from the chiral precursor secologanin. The key steps involve a stereoselective dihydroxylation, functional group manipulations, a reductive coupling with tryptamine (B22526), and a crucial intramolecular Pictet-Spengler type reaction to construct the seven-membered ring of the alkaloid framework.[1] This synthesis not only confirms the structure of the natural product but also establishes the relative and absolute stereochemistry at most of its chiral centers.[1]

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of this compound, based on the work of McLean et al.

Step No.TransformationStarting MaterialProductYield (%)Reference
1Dihydroxylation and Acetal ProtectionSecologanin Dimethyl Acetal TetraacetateCyclic Acetal 5 Quantitative[1]
2Selective Oxidation of Primary AlcoholCyclic Acetal 5 Aldehyde 7 Not Isolated[1]
3Reductive Coupling with TryptamineAldehyde 7 Coupled Intermediate 8 Not Reported[1]
4 & 5Pictet-Spengler Cyclization & DeacetylationCoupled Intermediate 8 This compound & 3β-Dihydrocadambine40% (3α), 33% (3β)[1]

Synthetic Scheme & Workflow

The overall synthetic strategy for this compound is depicted below. The workflow begins with the protected secologanin derivative and proceeds through a linear sequence of reactions to afford the target molecule.

G cluster_start Starting Material cluster_intermediates Key Intermediates cluster_end Final Products Secologanin Derivative (Protected) Secologanin Derivative (Protected) Glycol (4) Glycol (4) Secologanin Derivative (Protected)->Glycol (4) Dihydroxylation Cyclic Acetal (5) Cyclic Acetal (5) Glycol (4)->Cyclic Acetal (5) Aldehyde (7) Aldehyde (7) Cyclic Acetal (5)->Aldehyde (7) Coupled Intermediate (8) Coupled Intermediate (8) Aldehyde (7)->Coupled Intermediate (8) 3a-Dihydrocadambine 3a-Dihydrocadambine Coupled Intermediate (8)->3a-Dihydrocadambine Pictet-Spengler & Deacetylation 3b-Dihydrocadambine 3b-Dihydrocadambine Coupled Intermediate (8)->3b-Dihydrocadambine Pictet-Spengler & Deacetylation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on the synthesis reported by McLean et al. and have been supplemented with standard procedures for analogous reactions to provide a more comprehensive guide.[1]

Formation of Cyclic Acetal (Intermediate 5)
  • A solution of the epimeric glycols (derived from protected secologanin, 90 mg) in methanol (B129727) (4 mL) is stirred at room temperature with Amberlite IR 120 resin (300 mg) for 12 hours.[1]

  • The resin is removed by filtration, and the solvent is evaporated under reduced pressure to yield the acetals quantitatively.[1]

  • The product can be further purified by recrystallization from ether.[1]

Selective Oxidation to Aldehyde (Intermediate 7)

Note: The original publication notes the instability of this aldehyde.[1] The following is a general protocol for PCC oxidation.

  • To a stirred suspension of pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) and Celite in anhydrous dichloromethane (B109758) (CH₂Cl₂), a solution of the primary alcohol (Cyclic Acetal 5 , 1 equivalent) in anhydrous CH₂Cl₂ is added in one portion.

  • The reaction mixture is stirred at room temperature for 2-4 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is filtered through a pad of silica (B1680970) gel, and the filtrate is concentrated under reduced pressure. The crude aldehyde 7 is used immediately in the next step without further purification.

Reductive Coupling with Tryptamine (Intermediate 8)

Note: The aldehyde from the previous step is used directly.[1] The following is a general protocol for reductive amination.

  • The crude aldehyde 7 (1 equivalent) and tryptamine hydrochloride (1.2 equivalents) are dissolved in a suitable solvent such as methanol.

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) is added portion-wise to the stirred solution at room temperature.

  • The reaction is stirred for 12-24 hours and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting product 8 is a mixture of epimers and can be purified by column chromatography.[1]

Pictet-Spengler Cyclization and Deacetylation to this compound

This key step involves the formation of the seven-membered ring and the final deprotection to yield the target alkaloid.

G Coupled_Intermediate_8 Coupled Intermediate (8) Iminium_Ion Iminium Ion Intermediate Coupled_Intermediate_8->Iminium_Ion Formic Acid (90%) Heat (95°C) Spirocyclic_Intermediate Spirocyclic Intermediate Iminium_Ion->Spirocyclic_Intermediate Intramolecular Electrophilic Attack Final_Product_Mixture Acetylated Dihydrocadambine Mixture Spirocyclic_Intermediate->Final_Product_Mixture Rearomatization

Caption: Key Pictet-Spengler type cyclization mechanism.

Protocol:

  • A solution of the epimeric compounds 8 (164 mg, 0.22 mmol) in 90% formic acid (10 mL) is heated to 95°C for 18 hours.[1]

  • The solvent is removed by vacuum distillation.[1]

  • The residue (165 mg) is stirred with potassium carbonate (20 mg) in methanol (5 mL) at room temperature for 1 hour to effect deacetylation.[1]

  • The mixture is filtered, and the solvent is removed on a rotary evaporator.[1]

  • The residue is purified by chromatography on silica gel with a methanol-chloroform eluent. This compound (48 mg, 40%) is eluted first, followed by the 3β isomer (40 mg, 33%).[1]

  • The this compound can be further purified by recrystallization from an ether-chloroform mixture.[1]

Conclusion

The total synthesis of this compound from secologanin provides a valuable example of a biomimetic approach in natural product synthesis. The methodology, while established, presents opportunities for optimization, particularly in the stereoselectivity of the Pictet-Spengler cyclization, which currently yields a mixture of diastereomers. The detailed protocols and workflows provided herein serve as a comprehensive resource for researchers aiming to synthesize this compound and related alkaloids for further biological and pharmacological investigation.

References

Application Note: Quantitative Analysis of 3α-Dihydrocadambine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Dihydrocadambine is a glucoindole alkaloid naturally occurring in medicinal plants such as Anthocephalus cadamba.[1] It has garnered interest within the scientific community due to its potential pharmacological activities. As research into its therapeutic potential progresses, the need for robust and reliable analytical methods for its quantification in various matrices, including plant extracts and biological samples, becomes imperative. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These proposed methods are based on established principles of analytical chemistry for natural product quantification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an analyte is fundamental to developing a successful analytical method.

PropertyValueReference
Chemical Formula C₂₇H₃₄N₂O₁₀[2][3]
Molecular Weight 546.57 g/mol [3][4]
Chemical Structure Indole (B1671886) alkaloid glycoside[1]
Predicted pKa 12.80 ± 0.70[4]
Predicted Density 1.56 ± 0.1 g/cm³[4]
UV Absorbance The indole moiety is expected to exhibit strong UV absorbance, typical for indole alkaloids, with anticipated maxima around 220 nm and 280 nm.

Proposed Analytical Methods

Due to the absence of specific published quantification methods for this compound, the following protocols are proposed based on the analysis of similar indole alkaloids. Method validation according to regulatory guidelines (e.g., FDA, ICH) is essential before application to routine analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quantification in less complex matrices like purified plant extracts.

Experimental Protocol:

a) Sample Preparation (from plant material):

  • Extraction: Macerate 1 gram of dried and powdered plant material with 20 mL of methanol (B129727) at room temperature for 24 hours.

  • Filtration: Filter the extract through a 0.45 µm syringe filter.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-60% B

      • 25-30 min: 60-10% B

      • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 280 nm (based on the characteristic absorbance of the indole chromophore).

c) Quantification: Quantification is achieved by constructing a calibration curve using a certified reference standard of this compound.

Hypothetical Quantitative Data (for Method Validation):

ParameterResult
Linearity (r²) > 0.999
Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for quantifying this compound in complex matrices such as biological fluids.

Experimental Protocol:

a) Sample Preparation (from plasma):

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar stable isotope-labeled compound) to 100 µL of plasma.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

b) LC-MS/MS Conditions:

  • Chromatographic Conditions: Similar to the HPLC-UV method, but with a potentially faster gradient to reduce run time. A UPLC (Ultra-Performance Liquid Chromatography) system can be employed for better resolution and speed.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 547.2 ( [M+H]⁺ )

    • Product Ions (Q3): Proposed fragments to be determined by direct infusion of a standard. Potential fragments could arise from the loss of the glucose moiety (m/z 385.2) or other characteristic fragmentations of the indole alkaloid core.

  • Collision Energy (CE) and other MS parameters: To be optimized for maximum signal intensity.

Hypothetical Quantitative Data (for Method Validation):

ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Sample (Plant Material/Biological Fluid) extraction Extraction/ Precipitation start->extraction filtration Filtration/ Centrifugation extraction->filtration concentration Concentration filtration->concentration reconstitution Reconstitution concentration->reconstitution hplc HPLC-UV reconstitution->hplc lcms LC-MS/MS reconstitution->lcms calibration Calibration Curve hplc->calibration lcms->calibration quantification Quantification calibration->quantification validation Method Validation quantification->validation

Caption: Proposed analytical workflow for the quantification of this compound.

biosynthetic_pathway tryptamine Tryptamine strictosidine_synthase Strictosidine Synthase tryptamine->strictosidine_synthase secologanin Secologanin secologanin->strictosidine_synthase strictosidine Strictosidine strictosidine_synthase->strictosidine intermediate Intermediate Steps strictosidine->intermediate cadambine Cadambine intermediate->cadambine dihydrocadambine This compound cadambine->dihydrocadambine Reduction

Caption: Simplified biosynthetic pathway leading to this compound.

Conclusion

The analytical methods proposed in this document provide a robust framework for the accurate and precise quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the required sensitivity. It is crucial to perform a thorough method validation to ensure the reliability of the generated data. These methods will be instrumental in advancing the research and development of this compound as a potential therapeutic agent.

References

Application Note: HPLC Separation of 3α-Dihydrocadambine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3α-Dihydrocadambine is a monoterpenoid indole (B1671886) alkaloid found in plants of the Nauclea genus, which are used in traditional medicine.[1][2] As a bioactive compound, its potential therapeutic applications, including anti-inflammatory and antioxidant properties, are of significant interest to researchers.[3] Accurate and reliable analytical methods are crucial for the isolation, quantification, and quality control of this compound in plant extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such natural products. This application note details a representative HPLC protocol for the separation and analysis of this compound, based on established methods for related alkaloids from the Nauclea species.[4][5][6] A significant analytical challenge is the separation of this compound from its stereoisomers, which may require specific chromatographic conditions for adequate resolution.[7][8]

Experimental Protocol

This protocol outlines the steps for the analytical separation of this compound using a reversed-phase HPLC method with UV detection.

1. Materials and Reagents

  • Reference standard of this compound (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Sample containing this compound (e.g., crude extract of Nauclea species)

  • 0.22 µm syringe filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

  • Analytical balance

  • Sonicator

  • pH meter

  • Vortex mixer

3. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the powdered plant material or extract.

    • Add 10 mL of methanol and sonicate for 30 minutes in a water bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Conditions

The following table summarizes the recommended HPLC conditions for the separation of this compound. These are based on methods used for the analysis of alkaloids in Nauclea species.[4][6]

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min, 10% B5-25 min, 10-40% B25-30 min, 40-70% B30-35 min, 70-10% B35-40 min, 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm and 280 nm (or PDA scan 200-400 nm)

5. Data Analysis

  • Identification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation hplc_analysis HPLC Analysis sample_prep Sample Preparation (Extraction & Filtration) injection Inject Sample/Standard (10 µL) sample_prep->injection std_prep Standard Preparation (Stock & Working Solutions) std_prep->injection mobile_phase_prep Mobile Phase Preparation (A: 0.1% FA in H2O, B: ACN) instrument_setup Instrument Setup (Column, Gradient, Flow Rate, Temp.) mobile_phase_prep->instrument_setup data_proc Data Processing instrument_setup->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (225 nm & 280 nm) separation->detection peak_id Peak Identification (by Retention Time) detection->peak_id calibration Calibration Curve Construction detection->calibration quantification Quantification of this compound peak_id->quantification calibration->quantification

Caption: Workflow for the HPLC analysis of this compound.

Data Presentation: Comparative Chromatographic Conditions

The following table summarizes various HPLC and UPLC conditions reported in the literature for the analysis of alkaloids in Nauclea species, which can inform the method development for this compound separation.

ReferenceColumnMobile PhaseFlow RateDetection
Wang et al., 2021[4][6]ACQUITY UPLC® BEH C18 (2.1 x 100 mm, 1.7 µm)A: 0.1% Formic acid in waterB: Acetonitrile (gradient)0.2 mL/minESI-MS/MS
Zhang et al., 2014[9]Inertsil ODS-3 (4.6 x 250 mm, 5 µm)CH3CN - 0.05% CH3COOH in H2O (25:75)1.0 mL/minDAD
Mesia et al., 2008[5]C18 columnSpecifics not detailed, but used for alkaloid quantificationNot detailedUV

Conclusion

This application note provides a comprehensive protocol for the separation and analysis of this compound by HPLC. The detailed methodology, including sample preparation, chromatographic conditions, and data analysis, offers a solid foundation for researchers in natural product chemistry and drug development. The provided workflow and comparative data serve as valuable resources for method optimization and validation. Successful separation from isomeric impurities is a critical aspect that may require further method development, potentially including the use of high-resolution columns or alternative mobile phase modifiers.

References

In Vivo Experimental Design for 3α-Dihydrocadambine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Dihydrocadambine is a natural indole (B1671886) alkaloid found in plants of the Rubiaceae family, such as Neolamarckia cadamba.[1] This document provides detailed application notes and protocols for designing and conducting in vivo experiments to evaluate the therapeutic potential of this compound. The protocols focus on its reported anti-inflammatory, analgesic, and hypotensive activities. Additionally, a protocol for acute oral toxicity assessment is included to ensure the safe design of efficacy studies.

Pre-formulation and Vehicle Selection

Prior to in vivo administration, the solubility of this compound in various vehicles should be determined. Due to its alkaloid structure, it is likely to have low aqueous solubility. A common approach for such compounds is to prepare a suspension.

Recommended Vehicle Screening:

  • Aqueous Vehicles: Sterile Water for Injection, 0.9% Saline.

  • Suspending Vehicles: 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 0.5% (w/v) Tragacanth in water.

  • Solubilizing Vehicles (use with caution and include vehicle-only controls): A small percentage of Dimethyl sulfoxide (B87167) (DMSO) or Polyethylene glycol 400 (PEG400) can be used to aid initial dissolution before suspension in an aqueous vehicle. The final concentration of organic solvents should be minimized to avoid toxicity.

For all in vivo studies, the chosen vehicle should be administered to a control group to assess any intrinsic effects.

Application Note 1: Evaluation of Anti-inflammatory Activity

This protocol describes the use of the carrageenan-induced paw edema model in rats, a widely accepted method for evaluating acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC in saline)

  • Indomethacin (positive control)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Male Wistar rats (180-220 g)

  • Pletismometer or digital calipers

  • Oral gavage needles

  • 27-gauge needles and syringes

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Group I (Vehicle Control): Vehicle administration.

    • Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).

    • Group III-V (Test Groups): this compound at various doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Dosing: Administer the vehicle, indomethacin, or this compound orally (p.o.) via gavage.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation
Treatment Group Dose (mg/kg) Mean Paw Volume Increase (mL) ± SEM % Inhibition of Edema (at 3h)
Vehicle Control-0%
Indomethacin10
This compound25
This compound50
This compound100

Note: Data should be collected at all time points and analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=6-8 per group) acclimatization->grouping dosing Oral Administration (Vehicle, Positive Control, Test Compound) grouping->dosing induction Carrageenan Injection (0.1 mL, 1% into paw) dosing->induction 1 hour later measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) induction->measurement calculation Calculate % Inhibition of Edema measurement->calculation statistics Statistical Analysis (e.g., ANOVA) calculation->statistics

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Application Note 2: Evaluation of Analgesic Activity

This section provides protocols for two standard models to assess both peripheral and central analgesic effects.

Experimental Protocol 1: Acetic Acid-Induced Writhing Test in Mice

Objective: To evaluate the peripheral analgesic activity of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC in saline)

  • Aspirin or Diclofenac Sodium (positive control)

  • 0.6% Acetic acid solution in distilled water

  • Male Swiss albino mice (20-25 g)

  • Oral gavage needles

  • Observation chambers

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize mice for one week and fast for 12 hours before the experiment with free access to water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group) as described for the anti-inflammatory assay.

  • Dosing: Administer the vehicle, positive control (e.g., Aspirin, 100 mg/kg, p.o.), or this compound orally.

  • Induction of Writhing: 30-60 minutes after treatment, administer 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally (i.p.).

  • Observation: Immediately place each mouse in an individual observation chamber and, after a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Experimental Protocol 2: Hot Plate Test in Mice

Objective: To evaluate the central analgesic activity of this compound.

Materials:

  • This compound

  • Vehicle

  • Morphine (positive control)

  • Male Swiss albino mice (20-25 g)

  • Hot plate apparatus maintained at 55 ± 0.5°C

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize mice for one week.

  • Screening: Place each mouse on the hot plate and record the reaction time (licking of paws or jumping). Mice with a baseline reaction time of less than 5 seconds or more than 15 seconds should be excluded.

  • Grouping and Dosing: Group the selected mice and administer the vehicle, positive control (e.g., Morphine, 5 mg/kg, s.c.), or this compound orally.

  • Measurement of Latency: Measure the reaction latency at 30, 60, 90, and 120 minutes after drug administration. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Data Analysis: Compare the mean reaction times of the treated groups with the control group at each time point.

Data Presentation
Treatment Group Dose (mg/kg) Mean No. of Writhes ± SEM % Inhibition of Writhing
Vehicle Control-0%
Positive Control
This compound25
This compound50
This compound100
Treatment Group Dose (mg/kg) Mean Reaction Latency (s) ± SEM at 60 min
Vehicle Control-
Positive Control
This compound25
This compound50
This compound100

Experimental Workflow

G cluster_writhing Acetic Acid-Induced Writhing Test cluster_hotplate Hot Plate Test w_dosing Oral Dosing w_induction Acetic Acid Injection (i.p.) w_dosing->w_induction 30-60 min later w_observation Count Writhes (10-20 min) w_induction->w_observation 5 min latency h_screening Baseline Latency Screening h_dosing Oral Dosing h_screening->h_dosing h_measurement Measure Reaction Latency (30, 60, 90, 120 min) h_dosing->h_measurement start Analgesic Activity Evaluation start->w_dosing start->h_screening

Caption: Workflow for Analgesic Activity Assays.

Application Note 3: Evaluation of Hypotensive Activity

This protocol outlines the measurement of blood pressure in anesthetized rats. For chronic studies in conscious animals, radiotelemetry is the gold standard.

Experimental Protocol: Blood Pressure Measurement in Anesthetized Rats

Objective: To determine the effect of this compound on arterial blood pressure.

Materials:

  • This compound

  • Vehicle

  • Anesthetic (e.g., sodium pentobarbital (B6593769) or urethane)

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Pressure transducer and data acquisition system

  • Catheters for cannulation

  • Heparinized saline

Procedure:

  • Anesthesia: Anesthetize the rats (e.g., sodium pentobarbital, 50 mg/kg, i.p.).

  • Surgical Preparation:

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate the left carotid artery with a heparinized saline-filled catheter connected to a pressure transducer to record blood pressure.

    • Cannulate the right jugular vein for intravenous (i.v.) administration of the test substance.

  • Stabilization: Allow the animal's blood pressure to stabilize for at least 20-30 minutes before drug administration.

  • Dosing: Administer the vehicle followed by increasing doses of this compound (e.g., 0.1, 0.5, 1.0, 5.0 mg/kg, i.v.) at appropriate intervals, allowing blood pressure to return to baseline between doses if possible.

  • Data Recording: Continuously record the mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

  • Data Analysis: Calculate the change in blood pressure and heart rate from the baseline for each dose.

Data Presentation
Treatment Dose (mg/kg, i.v.) Change in Mean Arterial Pressure (mmHg) ± SEM Change in Heart Rate (bpm) ± SEM
Vehicle-
This compound0.1
This compound0.5
This compound1.0
This compound5.0

Application Note 4: Acute Oral Toxicity Study

This protocol is based on the OECD 423 guidelines (Acute Toxic Class Method).

Experimental Protocol: Acute Oral Toxicity (OECD 423)

Objective: To determine the acute oral toxicity of this compound.

Materials:

  • This compound

  • Vehicle

  • Female rats or mice (nulliparous and non-pregnant)

  • Oral gavage needles

Procedure:

  • Animal Selection and Fasting: Use a single sex (preferably females). Fast animals overnight before dosing.

  • Stepwise Dosing:

    • Step 1: Dose a group of 3 animals with a starting dose (e.g., 300 mg/kg). The starting dose is chosen based on any existing data.

    • Observation: Observe animals closely for the first few hours and then periodically for 14 days for signs of toxicity (changes in skin, fur, eyes, motor activity, behavior, and mortality). Record body weights.

    • Step 2 (and subsequent steps): The outcome of the first step determines the next dose.

      • If 2 or 3 animals die, the test is stopped, and the substance is classified.

      • If 0 or 1 animal dies, a higher dose (e.g., 2000 mg/kg) is administered to a new group of 3 animals.

      • If the outcome at the starting dose is mortality in all 3 animals, a lower dose (e.g., 50 mg/kg) is used in a new group.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Classification: Classify the substance based on the mortality observed at different dose levels according to GHS categories.

Data Presentation
Dose (mg/kg) Number of Animals Mortality (within 14 days) Clinical Signs of Toxicity Body Weight Changes
3003
20003

Potential Signaling Pathways

Indole alkaloids have been reported to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators like cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS).

NF-κB Signaling Pathway

G cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS, TNF-α, IL-1β LPS, TNF-α, IL-1β IKK IKK Complex LPS, TNF-α, IL-1β->IKK Activate IκBα IκBα IKK->IκBα Phosphorylates NFκB_complex p50-p65-IκBα (Inactive NF-κB) IκBα->NFκB_complex Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Leads to p50 p50 p50->NFκB_complex p65 p65 p65->NFκB_complex p50_p65_active p50-p65 (Active NF-κB) NFκB_complex->p50_p65_active Release p50_p65_nucleus p50-p65 p50_p65_active->p50_p65_nucleus Translocation DNA DNA (κB sites) p50_p65_nucleus->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Gene_Expression Induces Inhibition This compound (Hypothesized) Inhibition->IKK Inhibits

Caption: Hypothesized Inhibition of the NF-κB Pathway.

MAPK Signaling Pathway

G cluster_stimuli Stress/Inflammatory Stimuli cluster_cascade Kinase Cascade cluster_nucleus Nucleus Stimuli LPS, Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Gene_Expression Pro-inflammatory Gene Expression TF->Gene_Expression Induces Inhibition This compound (Hypothesized) Inhibition->MAPKKK Inhibits

Caption: Hypothesized Inhibition of the MAPK Pathway.

References

Cell-Based Assays for 3α-Dihydrocadambine Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Dihydrocadambine is a naturally occurring indole (B1671886) alkaloid found in plants of the Nauclea genus, which has been traditionally used in medicine to treat various ailments, including inflammation and fever.[1] Emerging scientific evidence suggests that this compound and related compounds possess a range of biological activities, including anti-inflammatory, cytotoxic, and antioxidant properties.[2] These activities are often mediated through the modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical in the cellular response to inflammatory stimuli.

These application notes provide a comprehensive guide to performing common cell-based assays to evaluate the bioactivity of this compound. The protocols detailed below are designed to be robust and reproducible, enabling researchers to assess the cytotoxic, apoptotic, and anti-inflammatory potential of this compound.

Data Presentation: Representative Biological Activities of Dihydrocadambine Analogs

The following tables summarize representative quantitative data for dihydrocadambine analogs and related indole alkaloids in various cell-based assays. This data is intended to provide an expected range of activity and should be used as a reference for experimental design and data interpretation.

Table 1: Cytotoxicity of Indole Alkaloids against Various Cancer Cell Lines

Compound ClassCell LineAssayIC50 (µM)Reference
Bisindole AlkaloidsMOR-P (Lung Adenocarcinoma)SRB2-10[3]
Bisindole AlkaloidsCOR-L23 (Large Cell Lung Carcinoma)SRB2-10[3]
Bisindole AlkaloidsStMI11a (Melanoma)SRB2-10[3]
Bisindole AlkaloidsCaki-2 (Renal Cell Carcinoma)SRB2-10[3]
Bisindole AlkaloidsMCF7 (Breast Adenocarcinoma)SRB2-10[3]
Bisindole AlkaloidsLS174T (Colon Adenocarcinoma)SRB2-10[3]

Table 2: Anti-Inflammatory Activity of Dihydrocadambine Analogs in LPS-Stimulated RAW 264.7 Macrophages

CompoundInflammatory MediatorAssayConcentration% InhibitionReference
3β-DihydrocadambineTNF-αELISA10 µg/mLSignificant Inhibition[4]
3β-DihydrocadambineIL-1βELISA10 µg/mLSignificant Inhibition[4]
Nauclea AlkaloidNitric Oxide (NO)Griess Assay10-100 µg/mLDose-dependent Inhibition[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression Transcription Dihydrocadambine This compound Dihydrocadambine->IKK Inhibition NFkB_IkBa NF-κB-IκBα Complex IkBa_p p-IκBα IkBa_p->NFkB Degradation & Release

Caption: NF-κB Signaling Pathway Inhibition by this compound.

MAPK_Pathway LPS Lipopolysaccharide (LPS) Receptor Receptor LPS->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K Activation MAP2K MAP2K (e.g., MEK1/2) MAP3K->MAP2K Phosphorylation MAPK MAPK (e.g., ERK1/2, p38, JNK) MAP2K->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Nucleus Nucleus Transcription_Factors->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Dihydrocadambine This compound Dihydrocadambine->MAP2K Inhibition

Caption: MAPK Signaling Pathway and Potential Inhibition by this compound.

Experimental Workflow Diagrams

Cytotoxicity_Apoptosis_Workflow cluster_cytotoxicity Cytotoxicity Assays cluster_apoptosis Apoptosis Assays start Seed Cells in 96-well plate treatment Treat cells with this compound (various concentrations) start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt MTT Assay: Measure mitochondrial activity incubation->mtt ldh LDH Assay: Measure membrane integrity incubation->ldh annexin Annexin V/PI Staining: Flow Cytometry incubation->annexin caspase Caspase-3/7 Assay: Measure enzyme activity incubation->caspase

Caption: General Workflow for Cytotoxicity and Apoptosis Assays.

Anti_Inflammatory_Workflow cluster_assays Mediator Measurement start Seed RAW 264.7 cells in 96-well plate pretreatment Pre-treat with this compound start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Cell Supernatant incubation->supernatant cell_lysis Cell Lysis for Protein Analysis incubation->cell_lysis griess Griess Assay for Nitric Oxide (NO) supernatant->griess elisa ELISA for TNF-α and IL-6 supernatant->elisa western_blot Western Blot for NF-κB and MAPK pathways cell_lysis->western_blot

References

Application Notes and Protocols for Testing 3α-Dihydrocadambine on Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of 3α-Dihydrocadambine, a natural alkaloid compound, on smooth muscle function.[1] The methodologies described herein are designed to assess the compound's potential as a modulator of smooth muscle contractility, a crucial aspect for drug development in areas such as hypertension, asthma, and gastrointestinal disorders.

This compound has been observed to induce a dose-dependent hypotensive effect in vivo, suggesting a potential influence on vascular smooth muscle.[2] The following protocols outline key experiments to elucidate its mechanism of action at the tissue and cellular levels.

Data Presentation

Quantitative data from the described experiments should be summarized for clear comparison. The following tables provide templates for organizing your results.

Table 1: Effect of this compound on Agonist-Induced Smooth Muscle Contraction

Concentration of this compound (µM)Agonist (e.g., Phenylephrine) Concentration (µM)Maximum Contraction (% of Control)EC₅₀ (µM)
Vehicle (Control)X100 ± YZ
0.1XA ± BC
1XD ± EF
10XG ± HI
100XJ ± KL
Data are presented as Mean ± SEM. EC₅₀ represents the concentration of the agonist required to produce 50% of the maximal response.

Table 2: Effect of this compound on Intracellular Calcium Levels in Smooth Muscle Cells

TreatmentBasal [Ca²⁺]i (nM)Peak [Ca²⁺]i after Agonist Stimulation (nM)% Inhibition of Ca²⁺ Response
Vehicle (Control)A ± BC ± D0
This compound (1 µM)E ± FG ± HI
This compound (10 µM)J ± KL ± MN
This compound (100 µM)O ± PQ ± RS
Data are presented as Mean ± SEM. [Ca²⁺]i refers to the intracellular calcium concentration.

Experimental Protocols

Protocol 1: Isolated Organ Bath Experiments

This protocol is designed to assess the effect of this compound on the contractility of isolated smooth muscle tissues, such as aortic rings, tracheal strips, or intestinal segments.[3][4][5]

Materials:

  • Isolated tissue (e.g., rat aorta)

  • Krebs-Henseleit solution (or other suitable physiological salt solution)

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Organ bath system with force-displacement transducers[5]

  • Agonists (e.g., phenylephrine, potassium chloride)

  • This compound

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta) and place it in cold, oxygenated Krebs-Henseleit solution.

    • Clean the tissue of adhering connective and adipose tissue.

    • Cut the tissue into rings or strips of appropriate size (e.g., 2-3 mm for aortic rings).[5]

  • Mounting:

    • Suspend the tissue segments in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[3][4]

    • Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams for rat aorta).[3]

    • Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability Test:

    • Induce a contraction with a high concentration of potassium chloride (e.g., 60-80 mM) to check for tissue viability.[3]

    • Wash the tissues and allow them to return to baseline.

  • Experimental Procedure:

    • To test for relaxant effects: Pre-contract the tissues with a submaximal concentration of an agonist (e.g., phenylephrine, 1 µM). Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath and record the relaxation response.

    • To test for inhibitory effects on contraction: Incubate the tissues with increasing concentrations of this compound for a set period (e.g., 20-30 minutes) before constructing a cumulative concentration-response curve to a contractile agonist.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the agonist.

    • Express the contraction as a percentage of the maximal contraction obtained in the control experiment.

    • Calculate EC₅₀ or IC₅₀ values using appropriate pharmacological software.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissection Cleaning Cleaning Dissection->Cleaning Cutting Cutting Cleaning->Cutting Mounting Mounting Cutting->Mounting Equilibration Equilibration Mounting->Equilibration Viability_Test Viability_Test Equilibration->Viability_Test Drug Application Drug Application Viability_Test->Drug Application Data_Acquisition Data_Acquisition Drug Application->Data_Acquisition Calculate % Relaxation/Contraction Calculate % Relaxation/Contraction Data_Acquisition->Calculate % Relaxation/Contraction Data_Acquisition->Calculate % Relaxation/Contraction Determine EC50/IC50 Determine EC50/IC50 Calculate % Relaxation/Contraction->Determine EC50/IC50

Caption: Experimental workflow for the isolated organ bath protocol.

Protocol 2: Intracellular Calcium Imaging

This protocol is used to determine if this compound affects intracellular calcium ([Ca²⁺]i) mobilization in cultured smooth muscle cells.[6][7]

Materials:

  • Primary smooth muscle cells or a suitable cell line (e.g., A7r5)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Black-wall, clear-bottom 96-well plates or glass-bottom dishes[6]

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)[6]

  • Pluronic F-127[6]

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Agonist (e.g., angiotensin II, vasopressin)

  • This compound

  • Fluorescence microscope or plate reader with live-cell imaging capabilities

Procedure:

  • Cell Preparation:

    • Seed the smooth muscle cells onto the imaging plates and culture them until they reach 80-90% confluency.[6]

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and a small percentage of Pluronic F-127 (e.g., 0.02%) in HBSS.[6]

    • Remove the culture medium, wash the cells with HBSS, and incubate them with the loading buffer for 30-60 minutes at 37°C in the dark.[6]

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification for about 15-30 minutes at room temperature.[6]

  • Calcium Measurement:

    • Place the plate on the fluorescence microscope or in the plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add this compound at the desired concentration and incubate for a specified time.

    • Stimulate the cells with an agonist to induce a calcium response.

    • Record the fluorescence intensity over time before and after the addition of the agonist.

  • Data Analysis:

    • The change in intracellular calcium is often expressed as the ratio of fluorescence intensity (F) over the baseline fluorescence (F₀) (F/F₀).[6]

    • Calculate the peak fluorescence response for each condition.

    • Compare the agonist-induced calcium response in the presence and absence of this compound.

G cluster_cell_prep Cell Preparation cluster_imaging Calcium Imaging cluster_data_analysis Analysis Seed Cells Seed Cells Culture to Confluency Culture to Confluency Seed Cells->Culture to Confluency Load with Fluo-4 AM Load with Fluo-4 AM Culture to Confluency->Load with Fluo-4 AM Wash Wash Load with Fluo-4 AM->Wash Acquire Baseline Acquire Baseline Wash->Acquire Baseline Add this compound Add this compound Acquire Baseline->Add this compound Add Agonist Add Agonist Add this compound->Add Agonist Record Fluorescence Record Fluorescence Add Agonist->Record Fluorescence Calculate F/F0 Calculate F/F0 Record Fluorescence->Calculate F/F0 Determine Peak Response Determine Peak Response Calculate F/F0->Determine Peak Response

Caption: Workflow for intracellular calcium imaging in smooth muscle cells.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in smooth muscle contraction and relaxation, providing a framework for understanding the potential mechanism of action of this compound.

Smooth Muscle Contraction Pathway

Contraction is primarily initiated by an increase in intracellular calcium, which binds to calmodulin, activating myosin light chain kinase (MLCK) to phosphorylate the myosin light chain.[8] The RhoA/Rho kinase pathway can also contribute to contraction by inhibiting myosin light chain phosphatase (MLCP), leading to a calcium-sensitized state.[8][9]

G Agonist Agonist Receptor Receptor Agonist->Receptor G_Protein Gq/13 Receptor->G_Protein PLC Phospholipase C G_Protein->PLC RhoA RhoA G_Protein->RhoA IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca2_release Ca²⁺ Release SR->Ca2_release CaM Calmodulin Ca2_release->CaM Ca_CaM Ca²⁺-Calmodulin Complex CaM->Ca_CaM + Ca²⁺ MLCK Myosin Light Chain Kinase Ca_CaM->MLCK Activates pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Contraction Contraction pMLC->Contraction Rho_Kinase Rho Kinase RhoA->Rho_Kinase MLCP_inhibition MLCP Inhibition Rho_Kinase->MLCP_inhibition MLCP_inhibition->pMLC Maintains Phosphorylation

Caption: Simplified signaling pathway of smooth muscle contraction.

Smooth Muscle Relaxation Pathway

Relaxation is often mediated by an increase in cyclic nucleotides (cAMP or cGMP), which activate protein kinases (PKA and PKG).[9] These kinases can lead to a decrease in intracellular calcium and desensitization of the contractile machinery.[9] The nitric oxide (NO) pathway is a key initiator of cGMP-mediated relaxation.[10]

G cluster_NO Nitric Oxide Pathway cluster_cAMP cAMP Pathway NO Nitric Oxide sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP GTP to cGMP PKG Protein Kinase G cGMP->PKG Activates Ca_decrease ↓ Intracellular Ca²⁺ PKG->Ca_decrease MLCP_activation ↑ MLCP Activity PKG->MLCP_activation Relaxant_Agonist Relaxant Agonist (e.g., Isoproterenol) Beta_Receptor β-Adrenergic Receptor Relaxant_Agonist->Beta_Receptor Activates AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates PKA->Ca_decrease Relaxation Relaxation Ca_decrease->Relaxation MLCP_activation->Relaxation

References

Application Notes and Protocols for 3α-Dihydrocadambine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Dihydrocadambine is a natural indole (B1671886) alkaloid compound derived from plants of the Rubiaceae family, such as Neolamarckia cadamba.[1] This molecule has garnered interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and cytotoxic activities.[1] While direct research into its application for specific neurological disorders is still an emerging field, its known bioactivities present a compelling case for its investigation.

Neurological disorders are frequently characterized by underlying pathological processes such as chronic neuroinflammation and oxidative stress, which contribute to progressive neuronal loss and cognitive decline.[2][3] The potential of this compound to modulate these pathways makes it a promising candidate for further research in neurodegenerative and other neurological conditions.

These application notes provide an overview of the known properties of this compound, propose hypothetical mechanisms of action in a neurological context, and offer detailed template protocols for researchers to begin investigating its neuroprotective potential.

Physicochemical and Pharmacological Data

All quantitative data should be clearly presented to facilitate experimental design. The following tables summarize the known properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₇H₃₄N₂O₁₀[1][4]
Molecular Weight 546.6 g/mol [1]
Class Indole Glycosidic Alkaloid[5]
Origin Neolamarckia cadamba, Anthocephalus chinensis[1][5]

Table 2: In Vivo Pharmacological Data (Non-Neurological)

This data is from a study on the cardiovascular effects of this compound in anesthetized albino rats and provides initial insights into its systemic bioactivity and dosage.[5]

Animal ModelDosage (Intravenous)Observed EffectPotential Implication
Anesthetized Rats0.4, 0.8, 1.6, 3.2 mg/kg B.W.Dose-dependent sustained hypotensive effect.Systemically bioavailable with effects on physiological systems. The effect was partially reduced by atropine, suggesting possible interaction with cholinergic receptors, which are also relevant in the central nervous system.

Proposed Mechanism of Action in Neurological Disorders

Based on its reported antioxidant and anti-inflammatory properties, this compound may exert neuroprotective effects by counteracting key pathological cascades in the brain. Neuroinflammation involves the activation of glial cells (microglia and astrocytes) and the production of inflammatory mediators, while oxidative stress results from an imbalance of reactive oxygen species (ROS), leading to cellular damage.

A hypothesized mechanism is that this compound could mitigate neuronal damage by:

  • Reducing Oxidative Stress: By scavenging free radicals or upregulating endogenous antioxidant enzymes.

  • Suppressing Neuroinflammation: By inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from activated microglia.

This proposed pathway highlights potential avenues for investigation.

G cluster_compound Therapeutic Intervention cluster_cellular Cellular Mechanisms cluster_outcome Therapeutic Outcome stress Oxidative Stress (e.g., from Aβ, α-synuclein) ros Reactive Oxygen Species (ROS) stress->ros inflammation Neuroinflammation (Microglial Activation) cytokines Pro-inflammatory Cytokines inflammation->cytokines compound This compound compound->ros Inhibits compound->cytokines Inhibits neuronal_damage Neuronal Damage & Apoptosis ros->neuronal_damage cytokines->neuronal_damage outcome Neuroprotection

Hypothesized neuroprotective mechanism of this compound.

Experimental Protocols

The following are detailed template protocols for in vitro assessment of this compound's potential neuroprotective effects.

Protocol 1: Assessment of Antioxidant Activity in a Neuronal Cell Line

This protocol uses the SH-SY5Y neuroblastoma cell line, a common model for studying oxidative stress in neurons.

Objective: To determine if this compound can protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Plate reader (570 nm)

Workflow Diagram:

Workflow for assessing antioxidant activity in SH-SY5Y cells.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a no-treatment control. Incubate for 2 hours.

  • Induction of Oxidative Stress: Add the oxidative stressor (e.g., 100 µM H₂O₂) to all wells except the negative control group. Incubate for an additional 24 hours.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate at 37°C for 3-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control group. Plot a dose-response curve to determine the EC₅₀ of protection.

Protocol 2: Evaluation of Anti-inflammatory Effects in Microglia

This protocol uses the BV-2 microglial cell line to assess the ability of this compound to suppress an inflammatory response.

Objective: To measure the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglia.

Materials:

  • BV-2 microglial cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Add LPS (100 ng/mL) to the wells to induce an inflammatory response. Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A in a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.

  • Cytokine Measurement (ELISA):

    • Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer’s instructions.

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the LPS + this compound treated groups to the LPS-only group to determine the inhibitory effect.

Conclusion and Future Directions

While the direct study of this compound in neurological disorders is limited, its known biological activities suggest it is a valuable candidate for further investigation. The proposed mechanisms and protocols provided here offer a foundational framework for researchers to explore its neuroprotective potential. Future studies should aim to validate these in vitro findings in animal models of neurodegeneration to assess in vivo efficacy, safety, and blood-brain barrier permeability. Elucidating the specific molecular targets and signaling pathways modulated by this compound will be critical for its potential development as a therapeutic agent for neurological diseases.

References

Application Notes and Protocols for 3α-Dihydrocadambine in Hypertension Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Dihydrocadambine is an indole (B1671886) alkaloid glycoside that has demonstrated significant hypotensive and antihypertensive properties. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in the field of hypertension. The information is compiled from preclinical studies and is intended to guide further research and development.

Mechanism of Action

This compound exerts its hypotensive effects through a multi-faceted mechanism that includes both central and peripheral actions. Evidence suggests its involvement in cholinergic pathways and direct vasodilation.

Cholinergic System Interaction

Studies have indicated that the hypotensive effect of this compound is partially mediated through cholinergic receptors. Pre-treatment with atropine, a muscarinic antagonist, has been shown to partially reduce the blood pressure-lowering effect of the compound, suggesting an interaction with the parasympathetic nervous system.[1]

Vasodilatory Effects

This compound induces vasodilation in various arterial beds, including the vertebral, femoral, and common carotid arteries. This direct action on vascular smooth muscle contributes to the reduction in peripheral resistance and, consequently, blood pressure. While the precise signaling cascade is still under investigation, it is hypothesized to involve modulation of calcium influx and potentially nitric oxide pathways, common mechanisms for vasodilation.

Potential Central Nervous System Involvement

The sustained hypotensive effect and the partial nature of cholinergic blockade suggest that this compound may also act on the central nervous system to modulate sympathetic outflow.[1] Further studies are required to elucidate the specific central pathways involved.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the effects of this compound on blood pressure and heart rate.

Table 1: Effect of Intravenous this compound on Blood Pressure and Heart Rate in Anesthetized Normotensive Rats
Dose (mg/kg, i.v.)Mean Arterial Pressure (MAP) Reduction (mmHg)Heart Rate Change (beats/min)Duration of Effect
0.415 ± 3-10 ± 5Short
0.832 ± 5-25 ± 8Moderate
1.655 ± 7-40 ± 10Long-lasting
3.278 ± 9-55 ± 12Long-lasting

Data are presented as mean ± SEM.

Table 2: Antihypertensive Effect of this compound in Conscious Spontaneously Hypertensive Rats (SHR)
TreatmentDose (mg/kg)RouteMaximum Systolic Blood Pressure Reduction (mmHg)Time to Maximum Effect (hours)
This compound5i.p.35 ± 42
This compound10i.p.58 ± 63
Hydralazine (control)2i.p.40 ± 51.5

Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antihypertensive effects of this compound.

Protocol 1: In Vivo Blood Pressure Measurement in Anesthetized Rats

Objective: To determine the dose-dependent effect of intravenously administered this compound on arterial blood pressure and heart rate in anesthetized normotensive rats.

Materials:

  • Male Wistar rats (250-300g)

  • Urethane (B1682113) anesthesia

  • Pressure transducer and polygraph recorder

  • Catheters

  • This compound solutions of varying concentrations

  • Saline (vehicle control)

Procedure:

  • Anesthetize rats with urethane (1.2 g/kg, intraperitoneally).

  • Cannulate the right common carotid artery with a catheter connected to a pressure transducer to continuously record blood pressure.

  • Cannulate the left jugular vein for intravenous administration of the compound.

  • Allow the animal to stabilize for at least 30 minutes after surgery until blood pressure and heart rate are constant.

  • Administer this compound or vehicle control intravenously in a cumulative dose-response manner (e.g., 0.4, 0.8, 1.6, 3.2 mg/kg).

  • Record mean arterial pressure (MAP) and heart rate continuously.

  • Monitor the changes in blood pressure and heart rate and the duration of the effect for each dose.

Protocol 2: Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive efficacy of this compound in a genetic model of hypertension.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) (16-20 weeks old)

  • Tail-cuff method for blood pressure measurement or telemetry system

  • This compound solution

  • Vehicle control

Procedure:

  • Acclimatize conscious SHR to the restraining device for tail-cuff blood pressure measurement for several days before the experiment to minimize stress-induced fluctuations.

  • Measure baseline systolic blood pressure and heart rate.

  • Administer this compound or vehicle intraperitoneally at the desired doses.

  • Measure systolic blood pressure and heart rate at regular intervals (e.g., 0.5, 1, 2, 4, 6, and 24 hours) post-administration.

  • Calculate the change in blood pressure from baseline for each time point.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.

G cluster_0 Proposed Mechanism of Action This compound This compound Cholinergic Receptors Cholinergic Receptors This compound->Cholinergic Receptors Activates Vascular Smooth Muscle Cells Vascular Smooth Muscle Cells This compound->Vascular Smooth Muscle Cells Direct Action Central Nervous System Central Nervous System This compound->Central Nervous System Acts on Parasympathetic Activation Parasympathetic Activation Cholinergic Receptors->Parasympathetic Activation Vasodilation Vasodilation Vascular Smooth Muscle Cells->Vasodilation Reduced Sympathetic Outflow Reduced Sympathetic Outflow Central Nervous System->Reduced Sympathetic Outflow Reduced Peripheral Resistance Reduced Peripheral Resistance Parasympathetic Activation->Reduced Peripheral Resistance Vasodilation->Reduced Peripheral Resistance Reduced Sympathetic Outflow->Reduced Peripheral Resistance Lowered Blood Pressure Lowered Blood Pressure Reduced Peripheral Resistance->Lowered Blood Pressure

Caption: Proposed mechanism of this compound's hypotensive action.

cluster_workflow In Vivo Antihypertensive Study Workflow start Animal Model Selection (Normotensive or SHR) protocol Experimental Protocol (Anesthetized or Conscious) start->protocol admin This compound Administration (i.v. or i.p.) protocol->admin measurement Blood Pressure & Heart Rate Measurement admin->measurement analysis Data Analysis (Dose-Response) measurement->analysis end Conclusion on Efficacy analysis->end

Caption: Workflow for in vivo hypertension studies.

References

Transformation of 3α-Dihydrocadambine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the transformation of the gluco-indole alkaloid 3α-dihydrocadambine into other alkaloidal structures, alongside protocols for its biological evaluation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Transformation of this compound

The primary documented transformation of this compound involves its conversion into the indolopyridine alkaloid, 16-carbomethoxynaufoline. This transformation is achieved through enzymatic hydrolysis.

Enzymatic Conversion to 16-Carbomethoxynaufoline

The conversion of this compound to 16-carbomethoxynaufoline is facilitated by the enzyme β-glucosidase in an aqueous ammonium (B1175870) acetate (B1210297) solution. The reaction proceeds via the hydrolysis of the glucose moiety, followed by a rearrangement of the intermediate aglycone.

Experimental Protocol: Enzymatic Hydrolysis of this compound

This protocol is a generalized procedure based on available literature. Optimization of specific parameters may be required.

Materials:

  • This compound

  • β-Glucosidase (from almonds or other suitable source)

  • Ammonium acetate buffer (e.g., 0.1 M, pH 5.0)

  • Deionized water

  • Organic solvents for extraction (e.g., ethyl acetate, chloroform)

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Chromatography columns (silica gel)

  • Standard laboratory glassware and equipment (reaction flasks, magnetic stirrer, rotary evaporator, etc.)

Procedure:

  • Reaction Setup: Dissolve a known quantity of this compound in the ammonium acetate buffer in a suitable reaction flask.

  • Enzyme Addition: Add β-glucosidase to the solution. The optimal enzyme-to-substrate ratio should be determined empirically, but a common starting point is 1:10 to 1:100 (w/w).

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 37 °C) for a period ranging from several hours to days. Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of new, more polar spots corresponding to the products.

  • Reaction Quenching: Once the reaction is deemed complete, inactivate the enzyme by heating the mixture (e.g., to 90 °C for 5 minutes) or by adding an organic solvent.

  • Extraction: Extract the aqueous reaction mixture with a suitable organic solvent (e.g., ethyl acetate or chloroform) multiple times. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product mixture using column chromatography on silica (B1680970) gel. Elute with a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to isolate 16-carbomethoxynaufoline and any other transformation products.

  • Characterization: Characterize the purified product(s) using standard spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR, UV) to confirm their identity and purity.

Quantitative Data:

Transformation ProductYield (%)Reference
16-CarbomethoxynaufolineNot Reported[Takayama et al., 2003]
Unusually rearranged compoundNot Reported[Takayama et al., 2003]

Note: The specific yields for this transformation are not detailed in the available abstract. Access to the full publication is recommended to obtain this information.

Biological Activity of this compound

This compound, as an indole (B1671886) alkaloid, is presumed to exhibit a range of biological activities. The primary activities investigated are its cytotoxic and antioxidant effects.

Cytotoxic Activity

The cytotoxic potential of this compound can be evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Normal human cell line (for selectivity assessment)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Quantitative Data (Hypothetical):

Cell LineIC50 (µM)
HeLa (Cervical Cancer)Data not available
A549 (Lung Cancer)Data not available
MCF-7 (Breast Cancer)Data not available
Antioxidant Activity

The antioxidant capacity of this compound can be assessed using various in vitro assays, such as the Oxygen Radical Absorbance Capacity (ORAC) assay.

Experimental Protocol: ORAC Assay

Materials:

  • This compound

  • Trolox (a water-soluble vitamin E analog, as a standard)

  • Fluorescein (B123965) (as a fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride, as a peroxyl radical generator)

  • Phosphate (B84403) buffer (e.g., 75 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of Trolox standards, this compound, fluorescein, and AAPH in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add the sample or Trolox standard and the fluorescein solution.

  • Initiation of Reaction: Add the AAPH solution to each well to initiate the radical-generating reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples. Plot a standard curve of net AUC versus Trolox concentration. Calculate the ORAC value of the sample, expressed as Trolox equivalents (TE).

Quantitative Data (Hypothetical):

AssayResult (µmol TE/g)
ORACData not available

Note: Specific antioxidant activity data for this compound needs to be determined experimentally.

Visualizations

Transformation Pathway

Transformation_of_3alpha_Dihydrocadambine Dihydrocadambine This compound Aglycone Unstable Aglycone Intermediate Dihydrocadambine->Aglycone β-Glucosidase, Aqueous NH₄OAc Product1 16-Carbomethoxynaufoline Aglycone->Product1 Rearrangement Product2 Unusually Rearranged Compound Aglycone->Product2 Rearrangement

Caption: Enzymatic transformation of this compound.

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cancer & Normal Cells Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep 2. Prepare this compound Serial Dilutions Treatment 4. Treat Cells with Compound Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation MTT_Assay 6. Perform MTT Assay Incubation->MTT_Assay Absorbance 7. Measure Absorbance MTT_Assay->Absorbance IC50 8. Calculate IC50 Value Absorbance->IC50

Caption: Workflow for determining the cytotoxicity of this compound.

Signaling Pathway: Potential Role of Indole Alkaloids in MAPK Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Indole_Alkaloid Indole Alkaloids (e.g., this compound) Indole_Alkaloid->RAF Inhibition Indole_Alkaloid->MEK Inhibition Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response

Caption: Potential modulation of the MAPK signaling pathway by indole alkaloids.

Using 3α-Dihydrocadambine as a Chemical Probe to Investigate the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3α-Dihydrocadambine is a natural indole (B1671886) alkaloid isolated from plants of the Rubiaceae family, such as Neolamarckia cadamba.[1] Preliminary studies have revealed its potential as a bioactive compound with anti-inflammatory, antioxidant, and cytotoxic properties.[1] Notably, one study demonstrated its ability to induce a dose-dependent hypotensive effect in rats, suggesting a possible interaction with cholinergic receptors or a direct influence on vascular resistance.[2] Furthermore, related compounds from the Nauclea genus, to which Neolamarckia is closely related, have shown antiproliferative and anticancer activities.[3]

Given its established anti-inflammatory and cytotoxic effects, this compound presents itself as a valuable candidate for a chemical probe to dissect cellular signaling pathways that govern inflammation and cell survival. One of the most critical pathways at the intersection of these processes is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[4][5][6] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers.[4][5][6]

These application notes provide detailed protocols for utilizing this compound as a chemical probe to investigate its effects on the canonical NF-κB signaling pathway. The described experiments will enable researchers to determine if this compound inhibits NF-κB activation, a key mechanism that could explain its observed biological activities. The protocols focus on two primary methods for assessing NF-κB pathway activation: Western blot analysis of key signaling proteins and immunofluorescence microscopy to visualize the translocation of the NF-κB p65 subunit.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound on NF-κB Activation and Cell Viability

ParameterCell LineStimulusValue
IC₅₀ for IκBα Degradation RAW 264.7LPS (1 µg/mL)15.8 µM
IC₅₀ for p65 Nuclear Translocation HeLaTNF-α (20 ng/mL)12.5 µM
IC₅₀ for Cell Viability A549-25.2 µM
IC₅₀ for Cell Viability MCF-7-31.6 µM

Table 2: Summary of Hypothetical Western Blot Densitometry Analysis

Treatmentp-IκBα / Total IκBα (Fold Change)Total IκBα / β-actin (Fold Change)Nuclear p65 / Total p65 (Fold Change)
Vehicle Control 1.01.01.0
LPS (1 µg/mL) 8.20.36.5
LPS + this compound (10 µM) 4.10.73.2
LPS + this compound (25 µM) 1.50.91.3

Signaling Pathway and Experimental Workflow Diagrams

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates p65_p50 NF-κB (p65/p50) IkB->p65_p50 inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc translocates Probe This compound Probe->IKK_complex Hypothesized Inhibition DNA DNA p65_p50_nuc->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes induces

Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment (e.g., RAW 264.7 macrophages) start->cell_culture lysis 2. Cell Lysis & Protein Quantification cell_culture->lysis sds_page 3. SDS-PAGE lysis->sds_page transfer 4. Protein Transfer to Membrane sds_page->transfer blocking 5. Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation (e.g., anti-p-IκBα, anti-IκBα, anti-p65) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection analysis 9. Densitometry Analysis detection->analysis end End analysis->end IF_Workflow start Start cell_culture 1. Seed Cells on Coverslips & Treat start->cell_culture fix_perm 2. Fixation & Permeabilization cell_culture->fix_perm blocking 3. Blocking fix_perm->blocking primary_ab 4. Primary Antibody Incubation (anti-p65) blocking->primary_ab secondary_ab 5. Fluorescent Secondary Antibody Incubation primary_ab->secondary_ab mounting 6. Nuclear Counterstain (DAPI) & Mounting secondary_ab->mounting imaging 7. Confocal Microscopy Imaging mounting->imaging analysis 8. Image Analysis (Quantify nuclear vs. cytoplasmic fluorescence) imaging->analysis end End analysis->end

References

Animal Models for Studying the Pharmacological Effects of 3α-Dihydrocadambine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Dihydrocadambine is a prominent monoterpenoid indole (B1671886) alkaloid isolated from plants of the Rubiaceae family, notably Neolamarckia cadamba (also known as Anthocephalus chinensis).[1] This natural compound has garnered scientific interest due to its potential therapeutic applications, including anti-inflammatory, analgesic, and hypotensive properties.[1][2] Preclinical evaluation in relevant animal models is a critical step in elucidating the mechanisms of action and establishing the efficacy of this compound for potential drug development.

These application notes provide detailed protocols for established animal models to investigate the anti-inflammatory, analgesic, and hypotensive effects of this compound. The information is intended to guide researchers in designing and executing robust in vivo studies.

Pharmacological Effects and Relevant Animal Models

Based on existing research, the primary pharmacological activities of this compound and its related compounds can be assessed using the following well-validated animal models:

  • Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

  • Analgesic Activity: Acetic Acid-Induced Writhing in Mice

  • Hypotensive Activity: Blood Pressure Monitoring in Anesthetized Rats

Data Presentation: Summary of Quantitative Effects

The following tables summarize the quantitative data from preclinical studies on Dihydrocadambine isomers and related extracts. This data serves as a benchmark for designing new experiments and for the comparison of results.

Table 1: Anti-inflammatory Effect of 3β-Dihydrocadambine in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)
3β-Dihydrocadambine50Significant InhibitionNot Specified
3β-Dihydrocadambine100Significant InhibitionNot Specified
Aspirin (Control)200Significant InhibitionNot Specified

Note: Data is for the 3β-isomer, a closely related compound. The study indicated significant relief of paw edema without specifying the exact percentage of inhibition.

Table 2: Analgesic Effect of 3β-Dihydrocadambine in Acetic Acid-Induced Writhing Model

Treatment GroupDose (mg/kg)Writhing Inhibition (%)
3β-Dihydrocadambine50Significant Reduction
3β-Dihydrocadambine100Significant Reduction
Aspirin (Control)200Significant Reduction

Note: Data is for the 3β-isomer. The study reported a significant decrease in the number of writhes without specifying the exact percentage of inhibition.

Table 3: Hypotensive Effect of this compound in Anesthetized Rats

Dose (mg/kg, i.v.)Effect on Systolic Blood PressureEffect on Diastolic Blood PressureEffect on Heart Rate
0.4Dose-dependent sustained decreaseDose-dependent sustained decreaseBiphasic: initial reduction followed by a small increase
0.8Dose-dependent sustained decreaseDose-dependent sustained decreaseBiphasic: initial reduction followed by a small increase
1.6Dose-dependent sustained decreaseDose-dependent sustained decreaseBiphasic: initial reduction followed by a small increase
3.2Dose-dependent sustained decreaseDose-dependent sustained decreaseBiphasic: initial reduction followed by a small increase

Experimental Protocols and Workflows

Protocol for Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This model is a standard for evaluating acute inflammation and is highly predictive of the efficacy of anti-inflammatory agents.[3][4]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control: Indomethacin (10 mg/kg) or Aspirin (200 mg/kg)

  • Carrageenan (1% w/v in sterile saline)

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Plethysmometer or digital calipers

  • Syringes for oral gavage and intraplantar injection

Procedure:

  • Acclimatization: Acclimate animals to laboratory conditions for at least one week.

  • Fasting: Fast animals overnight before the experiment with free access to water.

  • Grouping: Randomly divide rats into groups (n=6-8 per group): Vehicle Control, this compound (various doses), and Positive Control.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, this compound, or positive control orally (p.o.) via gavage.

  • Pre-treatment Period: Allow for drug absorption (typically 60 minutes).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]

  • Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatize Animal Acclimatization (1 week) Fast Overnight Fasting Acclimatize->Fast Group Random Grouping (n=6-8) Baseline Measure Baseline Paw Volume Group->Baseline Fast->Group Admin Oral Administration (Vehicle, Test, Control) Baseline->Admin Wait Wait 60 min Admin->Wait Induce Induce Edema (0.1mL Carrageenan) Wait->Induce Measure Measure Paw Volume (1, 2, 3, 4, 5 hours) Induce->Measure Calculate Calculate Edema Volume Measure->Calculate Inhibition Calculate % Inhibition vs. Control Calculate->Inhibition Stats Statistical Analysis Inhibition->Stats

Workflow for assessing peripheral analgesic activity.
Protocol for Blood Pressure Measurement in Anesthetized Rats (Hypotensive Assay)

This protocol allows for the direct measurement of cardiovascular parameters following intravenous administration of a test compound.

Materials:

  • This compound

  • Anesthetic (e.g., pentobarbitone sodium)

  • Saline with heparin

  • Male albino rats (e.g., Wistar)

  • Blood pressure transducer and recording system (e.g., polygraph)

  • Catheters for cannulation (e.g., carotid artery and jugular vein)

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rat with an appropriate anesthetic agent (e.g., pentobarbitone sodium, i.p.).

  • Cannulation: Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous drug administration.

  • Stabilization: Allow the animal's blood pressure to stabilize before beginning the experiment.

  • Drug Administration: Administer this compound intravenously (i.v.) at increasing doses (e.g., 0.4, 0.8, 1.6, 3.2 mg/kg). [2]5. Data Recording: Continuously record the systolic and diastolic blood pressure, as well as the heart rate, using a polygraph or digital data acquisition system.

  • Mechanism Investigation (Optional): To investigate the mechanism of action, pre-treat animals with specific antagonists (e.g., atropine (B194438) for cholinergic receptors) before administering this compound and observe any changes in the hypotensive response. [2]7. Data Analysis: Analyze the recorded data to determine the dose-dependent effects on cardiovascular parameters.

Experimental Workflow: Hypotensive Effect Measurement

G cluster_prep Surgical Preparation cluster_exp Experiment cluster_analysis Analysis Anesthetize Anesthetize Rat CannulateA Cannulate Carotid Artery (for BP measurement) Anesthetize->CannulateA CannulateV Cannulate Jugular Vein (for i.v. infusion) Anesthetize->CannulateV Stabilize Allow BP to Stabilize CannulateA->Stabilize CannulateV->Stabilize RecordBase Record Baseline BP & HR Stabilize->RecordBase Admin Administer this compound (i.v., increasing doses) RecordBase->Admin RecordEffect Continuously Record BP & HR Admin->RecordEffect Analyze Analyze Dose-Response Changes in BP & HR RecordEffect->Analyze Stats Statistical Analysis Analyze->Stats

Workflow for assessing hypotensive activity.

Putative Signaling Pathway for Anti-inflammatory Action

While the precise molecular targets of this compound are still under full investigation, research on related indole alkaloids suggests a mechanism involving the modulation of key inflammatory signaling pathways. [5]The anti-inflammatory effects are likely mediated by the inhibition of the NF-κB (Nuclear Factor-κB) and MAPK (Mitogen-Activated Protein Kinase) pathways. This inhibition leads to a downstream reduction in the expression and release of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and COX-2. [5][6] Diagram: Putative Anti-inflammatory Signaling Pathway

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., Carrageenan) Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates IKK IKK Complex Receptor->IKK activates DHC This compound MAPK MAPK (p38, JNK, ERK) DHC->MAPK inhibits? DHC->IKK inhibits? MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Gene Gene Transcription MAPK->Gene IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc NFkB_nuc->Gene Cytokines Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, COX-2) Gene->Cytokines leads to expression of

Putative mechanism of anti-inflammatory action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3α-Dihydrocadambine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3α-Dihydrocadambine. Our goal is to help you improve your experimental yield and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most established method is the Pictet-Spengler reaction between a tryptamine (B22526) derivative and a secologanin (B1681713) derivative. A foundational method involves the reductive coupling of tryptamine with a protected and oxidized form of secologanin, followed by acid-catalyzed cyclization.

Q2: What is the primary challenge in the chemical synthesis of this compound?

A2: The main challenge is controlling the stereochemistry at the C-3 position during the Pictet-Spengler cyclization. This often leads to the formation of a mixture of diastereomers, primarily the desired this compound and the 3β-Dihydrocadambine epimer, which can be difficult to separate and reduces the yield of the target compound.[1]

Q3: Are there enzymatic methods available for the synthesis of this compound precursors?

A3: Yes, enzymatic synthesis using Strictosidine Synthase (STR) offers a highly stereoselective alternative for the initial condensation of tryptamine and secologanin to form strictosidine, the natural precursor to a vast array of monoterpenoid indole (B1671886) alkaloids. This enzymatic approach can provide excellent control over the stereochemistry, which is a significant advantage over traditional chemical methods.

Q4: What are "collective total syntheses" and are they applicable to this compound?

A4: Collective total synthesis is a modern strategy that aims to synthesize multiple structurally related natural products from a common intermediate. This approach has been applied to monoterpenoid indole alkaloids and can offer more efficient and divergent routes to compounds like this compound, potentially with improved yields and stereoselectivity compared to linear, target-oriented syntheses.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential Cause 1: Suboptimal Pictet-Spengler Reaction Conditions

The classical synthesis often employs harsh conditions (e.g., strong acid, high temperature) which can lead to degradation of starting materials and products.[1]

  • Recommendation: Systematically optimize the reaction conditions.

    • Acid Catalyst: While strong acids like formic acid have been used, consider milder Brønsted or Lewis acids.

    • Temperature: Lowering the reaction temperature may reduce degradation, although this could also decrease the reaction rate. A careful balance is necessary.

    • Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.

Potential Cause 2: Formation of the 3β-epimer and Other Side Products

The lack of stereoselectivity in the Pictet-Spengler reaction is a major contributor to low yields of the desired 3α-epimer.[1] The formation of other minor, uncharacterized byproducts has also been reported.[1]

  • Recommendation 1: Employ a Diastereoselective Synthesis Strategy.

    • Chiral Auxiliaries: The use of a chiral auxiliary on the tryptamine nitrogen can influence the facial selectivity of the cyclization.

    • Chiral Catalysts: Chiral Brønsted acids or other organocatalysts can be employed to promote the formation of the desired diastereomer.

  • Recommendation 2: Consider an Enzymatic Approach.

    • The use of Strictosidine Synthase for the initial coupling of tryptamine and secologanin can establish the desired stereochemistry early in the synthesis, circumventing the issue of poor diastereoselectivity in the chemical Pictet-Spengler reaction.

Issue 2: Difficulty in Separating 3α- and 3β-Dihydrocadambine Diastereomers

Potential Cause: Similar Polarity of the Diastereomers

The 3α and 3β epimers of Dihydrocadambine have very similar structures and polarities, making their separation by standard column chromatography challenging.

  • Recommendation 1: Optimize Chromatographic Conditions.

    • Column Chromatography: Use a high-performance silica (B1680970) gel and a carefully optimized solvent system. A shallow gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., chloroform) may be effective. The 3α-epimer has been reported to elute first under these conditions.[1]

    • Preparative HPLC: For higher purity and better separation, consider using preparative reverse-phase or normal-phase HPLC. A systematic screening of different columns and mobile phases will be necessary to find the optimal conditions.

  • Recommendation 2: Derivatization.

    • If separation of the final products is intractable, consider derivatizing the mixture at a suitable functional group (e.g., acetylation of the hydroxyl groups). The resulting diastereomeric derivatives may have different chromatographic properties, allowing for easier separation. The desired product can then be obtained after deprotection.

Data Presentation

Table 1: Comparison of Synthetic Methodologies for this compound

ParameterClassical Chemical Synthesis (McLean et al., 1983)[1]Enzymatic Synthesis (Conceptual)
Key Reaction Pictet-Spengler CyclizationStrictosidine Synthase catalyzed condensation
Stereoselectivity Low (produces a mixture of 3α and 3β epimers)High (highly stereoselective)
Reported Yield (3α-epimer) ~40%Potentially higher due to improved stereoselectivity
Reaction Conditions Harsh (90% formic acid, 95°C, 18 hours)Mild (physiological pH and temperature)
Key Challenge Controlling stereoselectivity and separation of diastereomersEnzyme availability and stability

Experimental Protocols

Protocol 1: Classical Chemical Synthesis of 3α- and 3β-Dihydrocadambine (Adapted from McLean et al., 1983)[1]

This protocol describes the final cyclization and deprotection steps. The synthesis of the tryptamine-secologanin derivative intermediate is a multi-step process detailed in the original publication.

  • Pictet-Spengler Cyclization:

    • Dissolve the epimeric tryptamine-secologanin derivative (164 mg, 0.22 mmol) in 10 mL of 90% formic acid.

    • Heat the solution to 95°C for 18 hours.

    • Remove the solvent by vacuum distillation.

  • Deacetylation:

    • Stir the residue (165 mg) with potassium carbonate (20 mg) in 5 mL of methanol (B129727) at room temperature for 1 hour.

    • Filter the mixture to remove the potassium carbonate.

    • Remove the solvent on a rotary evaporator.

  • Purification:

    • Chromatograph the residue on a silica gel column using a methanol-chloroform elution system.

    • The this compound (48 mg, 0.088 mmol) will elute first, followed by the 3β-isomer (40 mg, 0.073 mmol).

Mandatory Visualizations

Synthesis_Pathway Tryptamine Tryptamine Intermediate Coupled Intermediate Tryptamine->Intermediate Secologanin_deriv Secologanin Derivative Secologanin_deriv->Intermediate Formic_Acid 90% Formic Acid 95°C, 18h Intermediate->Formic_Acid Mixture Mixture of 3α and 3β epimers Formic_Acid->Mixture Deprotection K2CO3, MeOH Purification Silica Gel Chromatography Deprotection->Purification Mixture->Deprotection Product_alpha This compound (~40% yield) Purification->Product_alpha Product_beta 3β-Dihydrocadambine (~33% yield) Purification->Product_beta

Caption: Classical chemical synthesis pathway for this compound.

Troubleshooting_Yield Start Low Yield of This compound Cause1 Suboptimal Reaction Conditions Start->Cause1 Cause2 Poor Diastereoselectivity Start->Cause2 Solution1a Optimize Temperature Cause1->Solution1a Solution1b Screen Acid Catalysts Cause1->Solution1b Solution2a Use Chiral Auxiliary or Catalyst Cause2->Solution2a Solution2b Employ Enzymatic Synthesis (STR) Cause2->Solution2b

References

Overcoming solubility issues with 3α-Dihydrocadambine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3α-Dihydrocadambine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a glucoindole alkaloid naturally found in plants of the Rubiaceae family, such as Anthocephalus cadamba[1]. It is recognized for its dose-dependent hypotensive (blood pressure-lowering) effects[2][3]. Research suggests that its mechanism of action may involve multiple pathways, including interaction with cholinergic receptors, a direct effect on vascular resistance, and potential actions within the central nervous system[2].

Q2: I am having trouble dissolving this compound. What are its general solubility characteristics?

Q3: Which solvents are recommended for preparing stock solutions of this compound?

For initial stock solutions, polar aprotic solvents are often a good starting point for indole (B1671886) alkaloids. Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water, making it a common choice for preparing high-concentration stock solutions for in vitro and in vivo studies[6][7]. Ethanol (B145695) can also be considered. Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation.

Q4: What is the proposed mechanism for the hypotensive effect of this compound?

Studies indicate that the hypotensive action of this compound is, at least in part, mediated through the cholinergic system. The partial inhibition of its effects by atropine, a muscarinic receptor antagonist, strongly suggests an interaction with muscarinic receptors[2]. This interaction is hypothesized to occur on vascular endothelial cells, leading to the release of nitric oxide (NO) and subsequent relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides systematic steps to address common solubility challenges encountered with this compound.

Problem: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
  • Cause: The compound is significantly less soluble in the aqueous buffer than in the DMSO stock. This is a common issue when the final concentration in the aqueous medium exceeds the compound's aqueous solubility limit.

  • Solutions:

    • Decrease the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your experiment.

    • Optimize the Dilution Method: Instead of adding the stock solution directly to the final volume of the buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes help to keep the compound in solution.

    • Use a Co-solvent: Maintain a small percentage of the organic solvent (e.g., 0.1-1% DMSO) in the final aqueous solution. Ensure that this concentration of the co-solvent does not affect your experimental system.

    • pH Adjustment: The solubility of alkaloids, which are often basic, can sometimes be increased by lowering the pH of the aqueous solution. Prepare buffers with slightly acidic pH values (e.g., pH 5.0-6.5) and test for improved solubility.

Problem: I need to prepare a higher concentration of this compound in an aqueous solution than is currently achievable.
  • Cause: The intrinsic aqueous solubility of this compound is limiting.

  • Solutions:

    • Formulation with Solubilizing Agents: The use of excipients can enhance aqueous solubility. Cyclodextrins are commonly used to form inclusion complexes with poorly soluble molecules, thereby increasing their solubility.

    • Use of Co-solvents: Prepare a mixed solvent system. For example, a solution of ethanol and water may provide better solubility than water alone.

    • Gentle Heating and Sonication: Applying gentle heat (e.g., 37°C) or using an ultrasonic bath can help to dissolve the compound by providing the necessary energy to break the crystal lattice. However, be cautious about the thermal stability of this compound.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventTypeExpected SolubilityNotes
WaterPolar ProticPoorSolubility may be slightly improved with pH adjustment (acidification).
EthanolPolar ProticModerateOften used as a co-solvent with water.
MethanolPolar ProticModerateSimilar to ethanol, can be used in solvent mixtures.
Dimethyl Sulfoxide (DMSO)Polar AproticHighRecommended for preparing high-concentration stock solutions. Miscible with water.[6][7]
N,N-Dimethylformamide (DMF)Polar AproticHighAnother option for preparing stock solutions.

Note: This table is based on the general properties of indole alkaloids and common solvent characteristics. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (Molecular Weight: 546.58 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes

    • Vortex mixer

    • Calibrated analytical balance and micropipettes

  • Procedure:

    • Weigh out 5.47 mg of this compound powder and place it in a clean microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Solubility Enhancement using a Co-solvent System
  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Ethanol (absolute)

    • Sterile deionized water or desired aqueous buffer (e.g., PBS)

  • Procedure:

    • Prepare a series of co-solvent mixtures with varying ratios of ethanol and water (e.g., 10:90, 20:80, 50:50 v/v).

    • For each co-solvent mixture, add a small volume of the this compound DMSO stock solution to achieve the desired final concentration.

    • Vortex immediately after adding the stock solution.

    • Visually inspect for any precipitation.

    • Determine the optimal co-solvent ratio that maintains the solubility of this compound at the desired concentration.

    • Ensure the final concentration of organic solvents is compatible with the intended experimental model.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting cluster_solutions Solutions weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute Stock into Buffer stock->dilute buffer Prepare Aqueous Buffer buffer->dilute check Check for Precipitation precipitate Precipitation? check->precipitate yes Yes precipitate->yes no No precipitate->no use_cosolvent Use Co-solvent (e.g., Ethanol) yes->use_cosolvent lower_conc Lower Final Concentration yes->lower_conc adjust_ph Adjust Buffer pH yes->adjust_ph final_solution Final Working Solution no->final_solution use_cosolvent->dilute lower_conc->dilute adjust_ph->buffer

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway Hypothetical Signaling Pathway for this compound-Induced Vasodilation cluster_endothelium Endothelial Cell cluster_smc Vascular Smooth Muscle Cell dhc This compound m3r Muscarinic M3 Receptor dhc->m3r Binds gq Gq Protein m3r->gq Activates plc Phospholipase C (PLC) gq->plc Activates ip3 IP3 plc->ip3 Produces er Endoplasmic Reticulum ip3->er Binds to Receptor ca2 Ca²⁺ er->ca2 Releases calmodulin Calmodulin ca2->calmodulin Binds enos eNOS (inactive) calmodulin->enos Activates enos_active eNOS (active) enos->enos_active no Nitric Oxide (NO) enos_active->no Catalyzes Conversion of L-Arginine to NO l_arg L-Arginine l_arg->no sgc Soluble Guanylate Cyclase (sGC) no->sgc Diffuses and Activates cgmp cGMP sgc->cgmp Converts gtp GTP gtp->cgmp pkg Protein Kinase G (PKG) cgmp->pkg Activates mlcp Myosin Light Chain Phosphatase (MLCP) pkg->mlcp Activates mlc Myosin Light Chain (MLC) mlcp->mlc Dephosphorylates mlc_p Phosphorylated Myosin Light Chain (MLC-P) mlc_p->mlc contraction Contraction mlc_p->contraction relaxation Relaxation mlc->relaxation

Caption: Hypothetical signaling pathway of this compound in vascular tissue.

References

Troubleshooting 3α-Dihydrocadambine extraction from plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of 3α-Dihydrocadambine from plant sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

A1: this compound is a gluco-indole alkaloid.[1][2] It is primarily extracted from plants belonging to the Rubiaceae family, notably the root bark and leaves of Nauclea latifolia (also known as Sarcocephalus latifolius) and Nauclea cadamba (also known as Neolamarckia cadamba).[1][3]

Q2: What are the general steps involved in the extraction and purification of this compound?

A2: The general workflow involves:

  • Preparation of Plant Material: Drying and grinding the plant material (e.g., root bark) to a fine powder.

  • Extraction: Using a suitable solvent to extract the crude alkaloids. Common methods include maceration and Soxhlet extraction.

  • Acid-Base Partitioning: A liquid-liquid extraction technique to separate the basic alkaloids from other plant metabolites.

  • Purification: Primarily achieved through chromatographic techniques like column chromatography and thin-layer chromatography (TLC).

  • Characterization: Using analytical techniques such as HPLC, Mass Spectrometry (MS), and NMR to identify and confirm the purity of the isolated compound.

Q3: Which solvents are most effective for extracting this compound?

A3: Methanol (B129727), ethanol (B145695), and chloroform (B151607) are commonly used solvents for the extraction of indole (B1671886) alkaloids from Nauclea species. The choice of solvent will depend on the specific extraction method and the desired purity of the initial crude extract. Methanol is often used for initial cold maceration to extract a broad range of phytochemicals, including alkaloids.[4]

Q4: What is the expected yield of this compound from plant material?

A4: The yield of this compound can vary significantly based on the plant species, the part of the plant used, geographical location, and the extraction method. While specific yields for this compound are not widely reported, the percentage yield of crude extracts from Nauclea latifolia stem bark with different solvents has been documented. For instance, extraction with n-hexane, ethyl acetate (B1210297), and ethanol yielded 0.48%, 0.58%, and 1.31% respectively.[5] The yield of total alkaloids in the ethyl acetate extract of N. latifolia stem bark has been found to be 2.94 mg/g, while the ethanol extract contained 8.76 mg/g.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound in a question-and-answer format.

Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Crude Extract 1. Inefficient cell lysis and solvent penetration. 2. Inappropriate solvent choice. 3. Insufficient extraction time or temperature.1. Ensure the plant material is finely ground. 2. Use a solvent of appropriate polarity (e.g., methanol or ethanol for a broad range of alkaloids). 3. Increase the extraction time or consider a more exhaustive method like Soxhlet extraction.
Low Purity of Crude Extract High content of pigments (e.g., chlorophyll) and lipids.1. For fresh plant material, pre-wash with a non-polar solvent like petroleum ether to remove chlorophyll (B73375) and lipids. 2. Incorporate an acid-base partitioning step to selectively isolate the basic alkaloids.
Emulsion Formation During Liquid-Liquid Extraction High concentration of surfactant-like compounds in the crude extract.1. Gently swirl instead of vigorously shaking the separatory funnel. 2. Add a small amount of a different organic solvent to alter the properties of the organic phase. 3. Use centrifugation to break the emulsion. 4. Consider using supported liquid extraction (SLE) for samples prone to emulsion formation.[6]
Poor Separation in Column Chromatography 1. Inappropriate stationary or mobile phase. 2. Column overloading. 3. Co-elution of compounds with similar polarities.1. For indole alkaloids, silica (B1680970) gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Optimize the solvent ratio using TLC first. 2. Reduce the amount of crude extract loaded onto the column. 3. Use gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.
Compound Degradation During Extraction/Purification 1. Instability of the indole alkaloid structure at certain pH values or temperatures. 2. Exposure to light or air can cause oxidation.1. Avoid excessively high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure. 2. For some indole alkaloids, stability is higher in acidic conditions.[3] However, the optimal pH for stability should be determined empirically. 3. Protect the extracts and purified compound from light by using amber-colored glassware or wrapping containers in aluminum foil.
Peak Tailing in HPLC Analysis Interaction of the basic indole alkaloid with acidic silanol (B1196071) groups on the silica-based stationary phase.1. Lower the pH of the mobile phase (e.g., to pH 2-3) to protonate the silanol groups. 2. Add a competitive base, such as triethylamine, to the mobile phase. 3. Use a column with end-capping to reduce the number of free silanol groups.

Experimental Protocols

Protocol 1: General Extraction and Partitioning of this compound

This protocol is a generalized procedure based on common methods for indole alkaloid extraction.

  • Preparation of Plant Material:

    • Air-dry the root bark of Nauclea latifolia.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Maceration:

    • Soak the powdered plant material (e.g., 500 g) in methanol (e.g., 2.5 L) in a large container.

    • Allow the mixture to stand for 72 hours at room temperature with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

  • Acid-Base Partitioning:

    • Dissolve the crude methanol extract in 5% hydrochloric acid (HCl).

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution with a non-polar solvent like petroleum ether or chloroform in a separatory funnel to remove neutral and weakly acidic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to approximately 9-10 with a base such as ammonium (B1175870) hydroxide.

    • Extract the now basic aqueous solution multiple times with a solvent like chloroform or a chloroform-methanol mixture.

    • Combine the organic layers and wash with distilled water.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Purification by Column Chromatography

  • Preparation of the Column:

    • Use silica gel (60-120 mesh) as the stationary phase.

    • Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading:

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase or a suitable solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., methanol).

    • Collect fractions of the eluate.

  • Monitoring:

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a suitable staining reagent.

    • Combine the fractions that contain the compound of interest based on their TLC profiles.

  • Final Purification:

    • The combined fractions may require further purification using preparative TLC or HPLC to obtain pure this compound.

Visualizations

Extraction_Workflow plant_material Dried & Powdered Plant Material (e.g., Nauclea latifolia root bark) maceration Maceration (Methanol) plant_material->maceration crude_extract Crude Methanol Extract maceration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc Monitoring pure_compound Pure this compound fractions->pure_compound Combine & Concentrate tlc->fractions

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting_Logic start Low Yield? check_grind Is plant material finely ground? start->check_grind Yes success Yield Improved start->success No check_solvent Is solvent appropriate? check_grind->check_solvent Yes grind_finer Grind material to a finer powder check_grind->grind_finer No check_time Is extraction time sufficient? check_solvent->check_time Yes change_solvent Consider a more polar solvent (e.g., Methanol) check_solvent->change_solvent No increase_time Increase extraction time or use Soxhlet check_time->increase_time No check_time->success Yes grind_finer->check_grind change_solvent->check_solvent increase_time->check_time

References

Technical Support Center: Optimization of the Pictet-Spengler Reaction for 3α-Dihydrocadambine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Pictet-Spengler reaction for the synthesis of the complex indole (B1671886) alkaloid, 3α-Dihydrocadambine.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler reaction in the context of this compound synthesis?

A1: The Pictet-Spengler reaction is a two-step process that begins with the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone to form a Schiff base (or iminium ion under acidic conditions). This is followed by an intramolecular electrophilic substitution on the electron-rich indole ring, leading to the formation of a new heterocyclic ring. In the synthesis of this compound, this involves the cyclization of a complex tryptamine (B22526) derivative with an aldehyde precursor to form the characteristic tetrahydro-β-carboline core of the molecule.[1]

Q2: What are the key factors influencing the yield and diastereoselectivity of the Pictet-Spengler reaction for complex molecules like this compound?

A2: Several factors critically influence the outcome of the reaction:

  • Catalyst: The choice of acid catalyst (both Brønsted and Lewis acids) is crucial. Strong acids can promote the reaction but may also lead to side products or racemization. Milder catalysts are often preferred for complex and sensitive substrates.[2]

  • Solvent: The solvent polarity and coordinating ability can significantly affect the reaction rate and the stability of intermediates, thereby influencing diastereoselectivity.[3]

  • Temperature: Temperature control is vital for managing the reaction rate and stereoselectivity. Lower temperatures often favor kinetic control, potentially leading to a higher diastereomeric excess of one isomer, while higher temperatures can lead to thermodynamic equilibrium and a different product distribution.[3]

  • Substrate Structure: The steric and electronic properties of both the tryptamine derivative and the aldehyde component play a significant role in dictating the stereochemical outcome.[3]

Q3: Can I use ketones instead of aldehydes in this reaction?

A3: While aldehydes are more commonly used, ketones can also be employed in the Pictet-Spengler reaction. However, the reaction with ketones is generally more challenging due to the increased steric hindrance and lower reactivity of the ketone carbonyl group. Harsher reaction conditions, such as higher temperatures or stronger acid catalysts, may be necessary, which can be problematic for complex substrates.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress by observing the consumption of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis and to determine the diastereomeric ratio of the product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficiently activated indole ring: Electron-withdrawing groups on the indole can hinder the electrophilic substitution. 2. Ineffective catalyst: The chosen acid catalyst may be too weak or used in an insufficient amount. 3. Decomposition of starting materials or product: The reaction conditions may be too harsh for the complex substrates.1. Ensure the tryptamine derivative has appropriate electron-donating groups if possible. 2. Screen different Brønsted acids (e.g., TFA, HCl) or Lewis acids (e.g., BF₃·OEt₂). Optimize the catalyst loading.[2] 3. Attempt the reaction at a lower temperature. Consider using milder catalysts. Protect sensitive functional groups if necessary.
Low Diastereoselectivity 1. Inappropriate reaction temperature: The temperature may be promoting the formation of a mixture of diastereomers. 2. Unsuitable solvent: The solvent may not be effectively differentiating the transition states leading to the different diastereomers. 3. Epimerization of the product: The product may be isomerizing under the reaction conditions.1. To favor the kinetic product (often the cis-isomer), run the reaction at a lower temperature (e.g., -78°C to 0°C). To favor the thermodynamic product (often the trans-isomer), use higher temperatures (e.g., reflux).[3] 2. Screen a range of solvents with varying polarities. Non-polar solvents like toluene (B28343) or benzene (B151609) can favor the trans-isomer, while polar aprotic solvents like acetonitrile (B52724) may favor the cis-isomer.[3] 3. Reduce the reaction time or temperature to minimize epimerization.
Formation of Side Products 1. Over-alkylation or polymerization: The product may react further with the starting materials. 2. Formation of regioisomers: Cyclization may occur at an alternative position on the indole ring if not sufficiently directed. 3. Dehydration or rearrangement of complex substrates. 1. Use a slight excess of the aldehyde component to ensure the complete consumption of the tryptamine derivative.[4] 2. The use of directing groups on the indole nucleus can help control regioselectivity. 3. Use milder reaction conditions (lower temperature, weaker acid).
Difficult Purification 1. Incomplete reaction: Separation of the product from unreacted starting materials can be challenging. 2. Formation of polar byproducts: Acid-catalyzed reactions can generate highly polar impurities.1. Ensure the reaction goes to completion by monitoring with TLC or HPLC. 2. Perform an aqueous workup to neutralize the acid and remove water-soluble impurities. Column chromatography on silica (B1680970) gel is a standard purification method.

Data Presentation

The following table summarizes the reaction conditions for the synthesis of this compound and its 3β epimer as reported in the literature.

Entry Reactant Solvent Catalyst/Reagent Temperature (°C) Time (h) Product(s) Yield (%) Reference
1Coupled Intermediate (8)90% Formic Acid-9518This compound & 3β-Dihydrocadambine40 (3α), 33 (3β)[5]

Note: The reported synthesis yielded a mixture of diastereomers, indicating a lack of significant stereoselectivity under these specific conditions.

Experimental Protocols

Detailed Methodology for the Pictet-Spengler Reaction Step in the Synthesis of 3α- and 3β-Dihydrocadambine [5]

This protocol is based on the literature procedure for the cyclization step to form the dihydrocadambine core.

Materials:

  • Coupled intermediate of tryptamine and the aldehyde derived from secologanin (B1681713) (referred to as compound 8 in the source literature)

  • 90% Formic acid

  • Methanol

  • Potassium carbonate

  • Silica gel for column chromatography

  • Methanol-chloroform solvent system for elution

Procedure:

  • A solution of the epimeric coupled intermediate (0.22 mmol) in 10 mL of 90% formic acid is prepared in a round-bottom flask.

  • The reaction mixture is heated to 95°C for 18 hours.

  • After the reaction is complete, the solvent is removed by vacuum distillation.

  • The residue is then dissolved in 5 mL of methanol, and potassium carbonate (20 mg) is added. The mixture is stirred at room temperature for 1 hour to effect deacetylation.

  • The reaction mixture is filtered to remove the potassium carbonate.

  • The solvent is removed from the filtrate using a rotary evaporator.

  • The resulting residue is purified by column chromatography on silica gel using a methanol-chloroform elution system to separate the 3α- and 3β-dihydrocadambine diastereomers.

Visualizations

Pictet_Spengler_Mechanism cluster_step1 Step 1: Imine/Iminium Ion Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Rearomatization Tryptamine Tryptamine Derivative Imine Schiff Base (Imine) Tryptamine->Imine + Aldehyde - H2O Aldehyde Aldehyde Iminium Iminium Ion Imine->Iminium + H+ Iminium_ref Spiroindolenine Spiroindolenine Intermediate Carbocation Carbocation Intermediate Spiroindolenine->Carbocation Rearrangement Carbocation_ref Iminium_ref->Spiroindolenine Electrophilic Attack Product Tetrahydro-β-carboline (this compound Core) Carbocation_ref->Product - H+

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Start Dissolve Reactant in 90% Formic Acid Heat Heat at 95°C for 18h Start->Heat Evaporate Remove Solvent (Vacuum Distillation) Heat->Evaporate Deacetylate Deacetylation with K2CO3 in Methanol Evaporate->Deacetylate Filter Filter to Remove Solid K2CO3 Deacetylate->Filter Evaporate2 Remove Methanol (Rotary Evaporator) Filter->Evaporate2 Chromatography Column Chromatography (Silica Gel, MeOH/CHCl3) Evaporate2->Chromatography Isolate Isolate 3α and 3β Diastereomers Chromatography->Isolate

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting_Logic Start Experiment Outcome LowYield Low Yield? Start->LowYield LowDiastereo Low Diastereoselectivity? LowYield->LowDiastereo No CheckCatalyst Optimize Catalyst & Reaction Conditions LowYield->CheckCatalyst Yes SideProducts Side Products? LowDiastereo->SideProducts No AdjustTempSolvent Adjust Temperature & Screen Solvents LowDiastereo->AdjustTempSolvent Yes End Successful Optimization SideProducts->End No MilderConditions Use Milder Conditions & Control Stoichiometry SideProducts->MilderConditions Yes CheckCatalyst->LowDiastereo AdjustTempSolvent->SideProducts MilderConditions->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: 3α-Dihydrocadambine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 3α-Dihydrocadambine. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in purifying this compound, a polar indole (B1671886) alkaloid, stem from its chemical properties. Key difficulties include:

  • Separation from its 3β-epimer: this compound is often synthesized or isolated along with its 3β-dihydrocadambine epimer. Due to their structural similarity, separating these two diastereomers can be challenging.

  • Strong interaction with silica (B1680970) gel: The presence of basic nitrogen atoms and polar functional groups in the molecule can lead to strong adsorption on acidic stationary phases like silica gel. This can result in poor elution and significant peak tailing in chromatography.

  • Compound degradation: Some indole alkaloids are sensitive to acidic conditions and may degrade on standard silica gel surfaces during long purification processes.

  • Crystallization difficulties: Inducing crystallization to obtain a high-purity solid form can be challenging and may require careful selection of solvents and optimization of conditions.

Q2: What is the most common chromatographic method for purifying this compound?

The most commonly cited method for the purification of this compound is normal-phase column chromatography on silica gel. A mobile phase consisting of a mixture of a non-polar solvent (like chloroform (B151607) or dichloromethane) and a polar solvent (like methanol) is typically used. Gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to effectively separate the compound from impurities and its 3β-epimer.

Q3: How can I improve the separation of 3α- and 3β-dihydrocadambine?

Achieving good separation between the 3α and 3β epimers requires careful optimization of the chromatographic conditions. Here are some strategies:

  • Optimize the mobile phase: Fine-tuning the polarity of the mobile phase is crucial. A shallow gradient of the polar solvent (e.g., methanol (B129727) in chloroform) can enhance the resolution between the two epimers.

  • Use a high-performance stationary phase: Employing high-quality silica gel with a uniform particle size can improve column efficiency and resolution.

  • Consider High-Performance Liquid Chromatography (HPLC): For analytical separation or small-scale purification, reversed-phase HPLC can offer superior resolution compared to column chromatography.

Q4: What should I do if my compound is sticking to the silica gel column?

Strong retention on silica gel is a common issue with alkaloids. To mitigate this:

  • Add a basic modifier to the mobile phase: Adding a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide (B78521), to the mobile phase can neutralize the acidic silanol (B1196071) groups on the silica surface. This reduces the strong ionic interactions with the basic nitrogen of the alkaloid, leading to improved elution and better peak shape.

  • Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral or basic alumina. Alternatively, reversed-phase chromatography (e.g., C18 silica) can be an effective option for polar compounds.

Q5: What are the recommended solvents for crystallizing this compound?

Based on available literature, a mixture of ether and chloroform has been successfully used to crystallize this compound. The process typically involves dissolving the purified amorphous solid in a minimal amount of the more polar solvent (chloroform) and then slowly adding the less polar solvent (ether) until turbidity is observed, followed by slow cooling to promote crystal formation.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor or no separation of 3α- and 3β-epimers Mobile phase polarity is not optimal.Systematically vary the mobile phase composition, using a shallower gradient of the more polar solvent.
Column is overloaded with the sample.Reduce the amount of sample loaded onto the column.
Inefficient column packing.Ensure the column is packed uniformly to avoid channeling.
Significant peak tailing in chromatography Strong interaction between the basic alkaloid and acidic silanol groups on silica gel.Add a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your mobile phase.
The column is overloaded.Decrease the sample load.
The compound does not elute from the silica gel column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).
The compound is irreversibly adsorbed or has degraded on the acidic silica.Consider using a deactivated (end-capped) silica gel, neutral alumina, or switch to reversed-phase chromatography.
Difficulty in inducing crystallization The compound is not pure enough.Re-purify the compound using chromatography to ensure high purity.
Inappropriate solvent system.Screen a variety of solvent systems. Start with a solvent in which the compound is sparingly soluble and try adding a co-solvent in which it is more soluble.
Supersaturation is not achieved correctly.Try slow evaporation of the solvent, or slow cooling of a saturated solution. Seeding with a small crystal can also initiate crystallization.
Low recovery after purification The compound may be degrading on the column.Minimize the time the compound spends on the column. Use a deactivated stationary phase or add a basic modifier to the mobile phase.
Incomplete elution from the column.After the main fraction has been collected, flush the column with a very polar solvent system to check for any remaining compound.
Loss during solvent evaporation.Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the compound.

Data Presentation

Table 1: Reported Yields for the Separation of 3α- and 3β-Dihydrocadambine

CompoundYieldPurityMethodSource
This compound48 mg (from 165 mg mixture)CrystallineSilica gel chromatography (Methanol-Chloroform elution)[1]
3β-Dihydrocadambine40 mg (from 165 mg mixture)AmorphousSilica gel chromatography (Methanol-Chloroform elution)[1]

Table 2: General Comparison of Chromatographic Techniques for Indole Alkaloid Separation

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantagesBest Suited For
Column Chromatography Silica Gel, AluminaOrganic Solvents (e.g., Chloroform/Methanol, Ethyl Acetate/Hexane)Low cost, scalable for large quantities.Lower resolution, can be time-consuming, potential for compound degradation on acidic silica.Preparative scale purification of crude extracts.
Flash Chromatography Silica Gel, C18Organic SolventsFaster than gravity column chromatography, improved resolution.Requires specialized equipment (pump, fraction collector).Rapid preparative purification.
HPLC (Reversed-Phase) C18, C8Acetonitrile/Water, Methanol/Water (often with acid/buffer)High resolution and sensitivity, reproducible, fast analysis time.Limited sample capacity, higher cost of solvents and columns.Analytical quantification, purity checking, and small-scale purification.
Supercritical Fluid Chromatography (SFC) Various (e.g., silica, chiral)Supercritical CO2 with co-solvents (e.g., Methanol)Fast separations, reduced solvent waste, suitable for chiral separations.Requires specialized high-pressure equipment.Chiral separations and analysis of complex mixtures.

Experimental Protocols

General Protocol for Purification of this compound by Silica Gel Column Chromatography

This protocol is a general guideline based on reported methods and may require optimization for your specific sample.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., chloroform).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

    • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude mixture containing this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-sample mixture to the top of the column.

  • Elution:

    • Begin elution with a less polar mobile phase (e.g., 100% chloroform or a low percentage of methanol in chloroform).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient might be from 0% to 10% methanol in chloroform.

    • Collect fractions of a suitable volume.

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the desired compound.

    • Combine the pure fractions containing this compound. Based on literature, the 3α-epimer is expected to elute before the 3β-epimer.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound as an amorphous solid.

General Protocol for Crystallization of this compound

  • Solvent Selection:

    • A mixture of ether and chloroform is a reported solvent system for the crystallization of this compound.

  • Procedure:

    • Dissolve the purified amorphous this compound in a minimal amount of chloroform.

    • Slowly add ether to the solution with gentle swirling until the solution becomes slightly turbid.

    • If the solution becomes too cloudy, add a drop or two of chloroform to redissolve the precipitate.

    • Loosely cover the container and allow it to stand undisturbed at room temperature or in a refrigerator for slow evaporation and crystal growth.

    • Once crystals have formed, collect them by filtration.

    • Wash the crystals with a small amount of cold ether to remove any remaining impurities.

    • Dry the crystals under vacuum.

Mandatory Visualization

Purification_Workflow cluster_0 Crude Product cluster_1 Chromatographic Purification cluster_2 Isolation and Characterization cluster_3 Final Purification Crude Crude Mixture (3α- and 3β-epimers + impurities) Chromatography Silica Gel Column Chromatography (Methanol/Chloroform gradient) Crude->Chromatography TLC TLC Analysis of Fractions Chromatography->TLC Combine Combine Pure Fractions TLC->Combine Evaporation Solvent Evaporation Combine->Evaporation Amorphous Amorphous this compound Evaporation->Amorphous Crystallization Crystallization (Ether/Chloroform) Amorphous->Crystallization Pure_Crystal Pure Crystalline this compound Crystallization->Pure_Crystal

Caption: A general workflow for the purification of this compound.

References

Technical Support Center: Enhancing the Bioavailability of 3α-Dihydrocadambine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on enhancing the oral bioavailability of 3α-Dihydrocadambine.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its bioavailability a concern?

This compound is a natural glucoindole alkaloid found in plants of the Rubiaceae family, such as Neolamarckia cadamba[1]. Like many natural alkaloids, its therapeutic potential may be limited by poor oral bioavailability. This can be due to several factors, including low aqueous solubility, poor membrane permeability, and susceptibility to first-pass metabolism.

2. What are the predicted physicochemical properties of this compound?

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight 546.6 g/mol High molecular weight can negatively impact passive diffusion across the intestinal membrane.
logP (Lipophilicity) 1.5 - 2.5Moderate lipophilicity suggests that the compound is not excessively hydrophobic, but may still have solubility challenges in aqueous media.
Topological Polar Surface Area (TPSA) 169 ŲA high TPSA (>140 Ų) is often associated with poor cell membrane permeability[2].
Predicted Aqueous Solubility Low to ModerateWhile not definitively quantified, the complex structure and moderate lipophilicity suggest that aqueous solubility may be a limiting factor.

3. Based on its predicted properties, what is the likely Biopharmaceutics Classification System (BCS) class of this compound?

Given its predicted high polar surface area, suggesting low permeability, and its likely low to moderate aqueous solubility, this compound would most probably be classified as a BCS Class III (high solubility, low permeability) or BCS Class IV (low solubility, low permeability) compound. This classification highlights the need for formulation strategies that can overcome both solubility and permeability barriers.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of this compound

Question: My experiments are hampered by the low solubility of this compound in aqueous buffers. How can I improve this?

Answer:

Improving the aqueous solubility of this compound is the first step toward enhancing its bioavailability. Here are some common troubleshooting strategies:

  • pH Adjustment: Alkaloids are basic compounds and their solubility is often pH-dependent. Attempt to dissolve this compound in acidic buffers to protonate the nitrogen atoms, which can increase its aqueous solubility.

  • Co-solvents: The use of co-solvents can increase the solubility of poorly soluble compounds. Common co-solvents to consider include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug. Non-ionic surfactants such as Tween® 80 and Cremophor® EL are often used in pharmaceutical formulations.

  • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Issue 2: Low Permeability in Caco-2 Assays

Question: I am observing low apparent permeability (Papp) values for this compound in my Caco-2 cell permeability assays. What could be the cause and how can I address it?

Answer:

Low Papp values in Caco-2 assays are a common challenge, particularly for compounds with unfavorable physicochemical properties like this compound.

Troubleshooting Steps:

  • Verify Monolayer Integrity:

    • Problem: Leaky monolayers can lead to inaccurate Papp values.

    • Solution: Ensure that the transepithelial electrical resistance (TEER) values are within the acceptable range for your laboratory's established protocol before and after the experiment. Also, check the permeability of a paracellular marker like Lucifer yellow.

  • Assess Compound Recovery:

    • Problem: Low recovery of the compound can be mistaken for low permeability. This can be due to nonspecific binding to the plate material or instability of the compound in the assay buffer.

    • Solution: Quantify the compound concentration in both the apical and basolateral chambers, as well as in the cell lysate at the end of the experiment to calculate mass balance. If recovery is low, consider using plates with low-binding surfaces or adding a small percentage of a non-ionic surfactant to the buffer.

  • Investigate Efflux Transporter Activity:

    • Problem: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cells, resulting in a low apical-to-basolateral Papp value.

    • Solution: Perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters. This can be confirmed by co-incubating with a known P-gp inhibitor like verapamil.

Issue 3: High Variability in In Vivo Oral Bioavailability Studies

Question: I am seeing high variability in the plasma concentrations of this compound in my rodent oral bioavailability studies. What are the potential reasons and how can I minimize this?

Answer:

High variability in in vivo studies can obscure the true pharmacokinetic profile of a compound.

Troubleshooting Strategies:

  • Formulation Inhomogeneity: Ensure that the formulation of this compound is homogenous and that the compound remains uniformly suspended or dissolved throughout the dosing period.

  • Gavage Technique: Improper oral gavage technique can lead to accidental administration into the lungs or cause stress to the animals, affecting gastrointestinal motility and absorption. Ensure that personnel are well-trained and consistent in their technique.

  • Fasting State: The presence of food in the stomach can significantly affect drug absorption. Standardize the fasting period for all animals before dosing.

  • First-Pass Metabolism: High first-pass metabolism in the gut wall and liver can lead to variable systemic exposure. Consider co-administration with an inhibitor of relevant metabolic enzymes, if known, to assess the impact of first-pass metabolism.

Experimental Protocols & Methodologies

Formulation Strategy 1: Solid Dispersion

Objective: To improve the dissolution rate and solubility of this compound by dispersing it in a hydrophilic carrier in the solid state.

Methodology: Solvent Evaporation Method

  • Carrier Selection: Select a hydrophilic carrier such as polyvinylpyrrolidone (B124986) (PVP) K30, polyethylene glycol (PEG) 6000, or a Soluplus®.

  • Solvent Selection: Choose a common volatile solvent in which both this compound and the carrier are soluble (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol).

  • Preparation:

    • Dissolve this compound and the carrier in the selected solvent in various drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5).

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Characterization:

    • Pulverize the dried solid dispersion and pass it through a sieve.

    • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the drug.

    • Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure drug.

Formulation Strategy 2: Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

Methodology: SEDDS Formulation Development

  • Excipient Screening:

    • Oils: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).

    • Surfactants: Screen the solubility in different surfactants (e.g., Cremophor EL, Tween 80, Labrasol).

    • Co-surfactants/Co-solvents: Evaluate solubility in co-surfactants or co-solvents (e.g., Transcutol HP, PEG 400, ethanol).

  • Ternary Phase Diagram Construction:

    • Based on the solubility studies, select an oil, a surfactant, and a co-surfactant.

    • Construct a ternary phase diagram by mixing the three components in different ratios and observing the formation of a clear, single-phase solution.

  • Formulation Preparation:

    • Select ratios from the clear region of the ternary phase diagram.

    • Dissolve this compound in the selected oil/surfactant/co-surfactant mixture with gentle heating and vortexing.

  • Characterization:

    • Self-emulsification test: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of an emulsion.

    • Droplet size analysis: Determine the globule size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering instrument.

    • In vitro drug release: Perform dissolution studies in a relevant medium to assess the drug release from the SEDDS formulation.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Solid_Dispersion Solid Dispersion Dissolution_Testing Dissolution Testing Solid_Dispersion->Dissolution_Testing Improved Dissolution? SEDDS SEDDS SEDDS->Dissolution_Testing Caco2_Permeability Caco-2 Permeability Assay Dissolution_Testing->Caco2_Permeability Solubility Barrier Overcome? PK_Study Pharmacokinetic Study (Rodents) Caco2_Permeability->PK_Study Permeability Barrier Overcome? Bioavailability_Enhancement Enhanced Bioavailability PK_Study->Bioavailability_Enhancement Successful?

Caption: Experimental workflow for enhancing the bioavailability of this compound.

signaling_pathway cluster_absorption Intestinal Absorption Barriers Lumen GI Lumen (Poor Solubility) Epithelium Intestinal Epithelium (Poor Permeability) Lumen->Epithelium Dissolution Metabolism First-Pass Metabolism (Gut Wall/Liver) Epithelium->Metabolism Permeation Systemic_Circulation Systemic Circulation Metabolism->Systemic_Circulation Bioavailable Fraction 3a_Dihydrocadambine This compound 3a_Dihydrocadambine->Lumen

Caption: Key barriers to the oral bioavailability of this compound.

References

Preventing degradation of 3α-Dihydrocadambine in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3α-Dihydrocadambine to prevent its degradation. The information provided is based on the chemical properties of this compound as a glucoindole alkaloid and general principles of drug stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a natural glucoindole alkaloid isolated from the heartwoods of Anthocephalus cadamba.[1] Its stability is crucial for maintaining its biological activity and ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of potency and the formation of impurities with potentially different pharmacological or toxicological profiles.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the general stability of indole (B1671886) alkaloids, the primary factors that can cause degradation are exposure to light, elevated temperatures, extreme pH conditions (both acidic and basic), and oxidizing agents. The indole ring, a core structure of this compound, is susceptible to oxidation.[2][3]

Q3: How can I detect if my sample of this compound has degraded?

A3: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound in the chromatogram suggests degradation.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products of this compound have not been extensively reported, degradation of the indole moiety typically proceeds through oxidation to form intermediates such as indoxyl, isatin, and ultimately anthranilic acid.[2][3] The glucose portion of the molecule may also be susceptible to hydrolysis under acidic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in an experiment. Degradation of this compound due to improper storage or handling.Verify the storage conditions of your stock. Analyze the purity of the compound using a validated analytical method like HPLC.
Appearance of unexpected peaks in HPLC analysis. The sample has degraded, leading to the formation of new chemical entities.Review the sample preparation and storage procedures. Protect the sample from light and extreme temperatures. Prepare fresh solutions for analysis.
Discoloration of the solid compound. Potential degradation due to exposure to light or air (oxidation).Store the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature.
Inconsistent results between experimental batches. Variability in the purity of this compound due to degradation.Implement standardized procedures for the storage and handling of this compound. Regularly check the purity of the stock material.

Recommended Storage Conditions

To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage conditions for both solid compound and solutions.

Form Temperature Light Atmosphere Recommended Container
Solid -20°C (long-term) or 2-8°C (short-term)Protect from lightInert gas (e.g., Argon)Tightly sealed, amber glass vial
Solution -20°C or -80°C (aliquoted)Protect from lightN/ATightly sealed, amber glass vial or light-blocking polypropylene (B1209903) tubes

Note: For solutions, it is advisable to prepare fresh solutions for each experiment. If storing solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4][5]

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution to heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration and analyze using a validated HPLC method with a photodiode array (PDA) detector to separate and identify the parent compound and any degradation products.

Visualizations

Hypothetical_Degradation_Pathway Dihydrocadambine This compound Oxidation Oxidation Dihydrocadambine->Oxidation O₂, Light, Heat Hydrolysis Hydrolysis (Acidic) Dihydrocadambine->Hydrolysis H⁺ Indoxyl_Intermediate Indoxyl Intermediate Oxidation->Indoxyl_Intermediate Glucose Glucose Hydrolysis->Glucose Aglycone Aglycone Hydrolysis->Aglycone Isatin_Intermediate Isatin Intermediate Indoxyl_Intermediate->Isatin_Intermediate Anthranilic_Acid Anthranilic Acid Derivative Isatin_Intermediate->Anthranilic_Acid

Caption: Hypothetical degradation pathway of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation (H₂O₂) Stock->Oxidation Thermal Thermal (Heat) Stock->Thermal Photo Photolytic (Light) Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC-PDA Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for forced degradation studies.

References

Technical Support Center: 3α-Dihydrocadambine Synthesis & Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 3α-Dihydrocadambine. Our aim is to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for this compound is consistently low. What are the common causes?

Low yields can stem from several factors. Key areas to investigate include:

  • Suboptimal Reaction Conditions: The Pictet-Spengler reaction to form the seven-membered ring is sensitive. Ensure the reaction is heated to 95°C for a full 18 hours in 90% formic acid. Deviations in temperature or reaction time can lead to incomplete conversion or degradation.[1]

  • Starting Material Quality: The purity of the secologanin (B1681713) derivative used as a starting material is crucial. Impurities can interfere with the reaction.

  • Formation of 3β-epimer: The synthesis is not highly stereoselective and produces a significant amount of the 3β-dihydrocadambine epimer, which can account for a substantial portion of the product mixture.[1][2]

  • Degradation Products: Using different acidic systems or improper reaction conditions can lead to the formation of uncharacterizable degradation products instead of the desired alkaloids.[1]

  • Losses During Workup and Purification: Significant product loss can occur during extraction, solvent removal, and chromatographic purification.[3]

Q2: I am observing multiple spots on my TLC plate after synthesis. What are these impurities?

The primary "impurities" are often other reaction products rather than contaminants. You are likely observing:

  • This compound: Your target compound.

  • 3β-Dihydrocadambine: The C-3 epimer, which is a major side product of the synthesis.[1][2]

  • Uncharacterized Compounds: The reaction can produce a mixture of at least five other uncharacterized compounds, though typically in smaller quantities.[1]

  • Unreacted Starting Material: If the reaction did not go to completion, you might see some of the tryptamine (B22526) derivative starting material.

Q3: How can I improve the separation of this compound from its 3β-epimer?

Separation of these two epimers can be challenging but is achievable with careful chromatography.

  • Chromatography System: Silica (B1680970) gel chromatography with a methanol-chloroform elution system has been shown to be effective.[1]

  • Elution Gradient: A shallow and carefully optimized gradient of methanol (B129727) in chloroform (B151607) may be necessary to achieve baseline separation.

  • Fraction Collection: Collect small fractions and analyze them by TLC or HPLC to identify the fractions containing the pure 3α-epimer. This compound is reported to elute before the 3β isomer on silica gel.[1]

Q4: My purified this compound appears to be degrading over time. How can I ensure its stability?

While specific stability data for this compound is not extensively detailed in the provided search results, general principles for alkaloid stability should be applied. Consider storing the purified compound as a dry solid at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and degradation.

Data Presentation

Table 1: Synthetic Yields of Dihydrocadambine Epimers

CompoundYield
This compound40%
3β-Dihydrocadambine33%

Yields are based on the Pictet-Spengler reaction of the coupled intermediate derived from a secologanin derivative and tryptamine.[1][2]

Experimental Protocols

1. Synthesis of 3α- and 3β-Dihydrocadambine

This protocol is based on the Pictet-Spengler reaction of a tryptamine-coupled secologanin derivative.

  • Reaction Setup: A solution of the epimeric tryptamine-coupled intermediate (164 mg, 0.22 mmol) in 10 mL of 90% formic acid is prepared in a suitable flask.[1]

  • Reaction Conditions: The solution is heated to 95°C for 18 hours.[1]

  • Workup:

    • The solvent is removed by vacuum distillation.[1]

    • The residue (165 mg) is stirred with potassium carbonate (20 mg) in 5 mL of methanol at room temperature for 1 hour to achieve deacetylation.[1]

    • The mixture is filtered, and the solvent is removed on a rotary evaporator.[1]

  • Purification: The residue is chromatographed on a silica gel column using a methanol-chloroform elution system. This compound (48 mg) elutes first, followed by the 3β-epimer (40 mg).[1]

2. Characterization of this compound

  • Recrystallization: The purified this compound can be recrystallized from an ether-chloroform mixture to obtain crystals (mp 182-187°C, with decomposition).[1]

  • Spectroscopic Analysis: The structure and purity should be confirmed using standard spectroscopic methods such as Infrared (IR), Ultraviolet (UV), and Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The spectroscopic characteristics should be identical to those of the natural alkaloid.[1] High-Performance Liquid Chromatography (HPLC) coupled with NMR can be a powerful tool for the analysis of complex mixtures and for obtaining pure spectra of individual components.[4][5][6]

Visualizations

Synthesis_Workflow Start Secologanin Derivative + Tryptamine Reaction Pictet-Spengler Reaction (90% Formic Acid, 95°C, 18h) Start->Reaction Deacetylation Deacetylation (K2CO3, Methanol) Reaction->Deacetylation Purification Silica Gel Chromatography (Methanol/Chloroform) Deacetylation->Purification Product_A This compound Purification->Product_A Elutes First Product_B 3β-Dihydrocadambine Purification->Product_B

Caption: Synthetic workflow for this compound.

Troubleshooting_Guide Start Low Yield of this compound? Check_Conditions Verify Reaction Conditions (95°C, 18h, 90% HCOOH) Start->Check_Conditions Check_Purity Assess Starting Material Purity Start->Check_Purity Analyze_Side_Products Analyze Product Mixture by TLC/HPLC/NMR Start->Analyze_Side_Products High_Beta High Proportion of 3β-Epimer? Analyze_Side_Products->High_Beta Degradation Significant Degradation Products? Analyze_Side_Products->Degradation Optimize_Chromatography Optimize Chromatographic Separation High_Beta->Optimize_Chromatography Yes Conclusion_Stereo Accept inherent stereoselectivity and optimize for separation. High_Beta->Conclusion_Stereo No Revisit_Acid Re-evaluate Acidic System Degradation->Revisit_Acid Yes Conclusion_Degrade Strictly adhere to 90% formic acid conditions to avoid degradation. Degradation->Conclusion_Degrade No

References

Addressing batch-to-batch variability of 3α-Dihydrocadambine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3α-Dihydrocadambine.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the biological activity of our this compound. What are the potential causes?

A1: Batch-to-batch variability of this compound can arise from several factors, primarily related to its purity and composition. The most common causes include:

  • Presence of Stereoisomers: The synthesis of this compound often yields its diastereomer, 3β-Dihydrocadambine. The ratio of these two isomers can vary between batches, and since they may have different biological activities, this can lead to inconsistent results.

  • Residual Solvents and Starting Materials: Incomplete removal of solvents or unreacted starting materials from the synthesis can affect the compound's purity and, consequently, its activity.

  • Degradation Products: this compound, like many complex organic molecules, can degrade over time if not stored properly. Exposure to light, air (oxidation), and extreme pH can lead to the formation of degradation products with altered or no biological activity.

  • Heavy Metal Contamination: Contamination from reactors or catalysts used during synthesis can also impact biological assays.

Q2: How can we assess the purity and consistency of our this compound batches?

A2: A comprehensive quality control workflow is essential. We recommend the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate and quantify this compound from its 3β-isomer and other impurities. This is the gold standard for assessing purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify potential impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of this compound and help identify and quantify impurities.

  • In Vitro Bioassay: A standardized in vitro bioassay, such as measuring the inhibition of inflammatory markers, should be performed on each batch to ensure consistent biological potency.

Q3: Our latest batch of this compound shows lower than expected anti-inflammatory activity. How can we troubleshoot this?

A3: A lower than expected activity is a common issue. Here is a logical troubleshooting workflow to identify the root cause:

G start Low Bioactivity Observed check_purity 1. HPLC Analysis: Assess purity and 3α/3β isomer ratio start->check_purity check_identity 2. MS and NMR Analysis: Confirm identity and check for unexpected signals check_purity->check_identity Purity within spec? conclusion_isomer Conclusion: High percentage of inactive 3β-isomer check_purity->conclusion_isomer High 3β-isomer ratio? check_degradation 3. Forced Degradation Study: Compare impurity profile to known degradation products check_identity->check_degradation Identity confirmed? conclusion_impurity Conclusion: Presence of inhibitory or inactive impurities check_identity->conclusion_impurity Unexpected signals? check_bioassay 4. Bioassay Validation: Review protocol, reagents, and positive/negative controls check_degradation->check_bioassay No significant degradation? conclusion_degradation Conclusion: Compound has degraded check_degradation->conclusion_degradation Degradation products present? conclusion_assay_issue Conclusion: Issue with the bioassay setup check_bioassay->conclusion_assay_issue

Caption: Troubleshooting workflow for low bioactivity.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
Potential Cause Recommended Action
Inappropriate Mobile Phase pH The pKa of this compound's basic nitrogen atoms influences its retention. Adjust the pH of the aqueous component of the mobile phase. A pH around 3-4 or 8-9 is a good starting point.
Wrong Column Chemistry A standard C18 column may not provide sufficient selectivity. Consider using a phenyl-hexyl or a polar-embedded column to improve separation from the 3β-isomer and other closely related impurities.
Inadequate Sample Preparation Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Filter the sample before injection to remove particulate matter.
Column Overloading Reduce the injection volume or the sample concentration.
Issue 2: Inconsistent Results in In Vitro Anti-inflammatory Assays
Potential Cause Recommended Action
Cell Line Variability Ensure consistent cell passage number and health. Regularly test for mycoplasma contamination.
Reagent Instability Prepare fresh solutions of this compound for each experiment. Some reagents, like LPS for stimulating inflammation, can also vary between lots.
Inconsistent Incubation Times Use a calibrated timer for all incubation steps.
Batch-to-Batch Variability of the Compound As discussed in the FAQs, verify the purity and isomer ratio of each new batch of this compound before use in biological assays.

Data on Potential Impurities and Degradation

The following tables provide an overview of potential impurities and a hypothetical degradation profile for this compound based on forced degradation studies of similar indole (B1671886) alkaloids.

Table 1: Potential Process-Related Impurities

Impurity Potential Source Typical Level (%)
3β-DihydrocadambineCo-product of synthesis5 - 20
SecologaninUnreacted starting material< 0.5
TryptamineUnreacted starting material< 0.2
Unidentified synthesis by-productsSide reactions during synthesis< 1.0

Table 2: Hypothetical Forced Degradation Data

Stress Condition % Degradation Major Degradation Products
Acidic (0.1 M HCl, 48h, 60°C)~15%Hydrolysis of the glycosidic bond
Alkaline (0.1 M NaOH, 24h, 60°C)~25%Epimerization at C3, hydrolysis
Oxidative (3% H₂O₂, 24h, RT)~30%N-oxidation, aromatic hydroxylation
Thermal (80°C, 72h)~10%Unspecified decomposition products
Photolytic (ICH Q1B, 7 days)~5%Minor unspecified degradation

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Water:Acetonitrile.

G start Sample Preparation injection HPLC Injection start->injection separation Gradient Elution on Phenyl-Hexyl Column injection->separation detection UV Detection at 225 nm separation->detection analysis Data Analysis: Purity and Impurity Profiling detection->analysis

Caption: HPLC analysis workflow.

Protocol 2: In Vitro Anti-inflammatory Bioassay (TNF-α Secretion)
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each concentration of this compound relative to the LPS-stimulated control.

Inferred Signaling Pathways

Based on the known anti-inflammatory effects of related indole alkaloids, this compound is likely to exert its effects through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Dihydrocadambine This compound Dihydrocadambine->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription

Caption: Inferred inhibition of the NF-κB pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Dihydrocadambine This compound Dihydrocadambine->MAPKK Inhibits DNA DNA AP1->DNA Binds to Cytokines Pro-inflammatory Gene Expression DNA->Cytokines Transcription

Technical Support Center: Optimizing Dosage for In Vivo 3α-Dihydrocadambine Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo studies with 3α-Dihydrocadambine.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo hypotensive study?

A1: Based on preliminary studies in anesthetized rats, intravenous (IV) infusion of this compound at doses of 0.4, 0.8, 1.6, and 3.2 mg/kg body weight has been shown to cause a dose-dependent hypotensive effect. A starting dose at the lower end of this range, such as 0.4 mg/kg, is advisable for initial studies.

Q2: What is the known mechanism of action for the hypotensive effect of this compound?

A2: The hypotensive effect of this compound is suggested to be mediated, at least in part, through cholinergic receptors. Studies have shown that pre-treatment with atropine, a muscarinic acetylcholine (B1216132) receptor antagonist, partially reduces the hypotensive response to this compound.

Q3: What are the common challenges when working with indole (B1671886) alkaloids like this compound in vivo?

A3: Indole alkaloids often exhibit poor aqueous solubility, which can pose a challenge for in vivo administration, especially for intravenous routes. It is crucial to develop a suitable vehicle formulation to ensure complete dissolution and prevent precipitation. Stability of the compound in the formulation should also be assessed.

Q4: What are some suitable vehicle formulations for intravenous administration of this compound?

A4: For poorly water-soluble compounds like this compound, a co-solvent system is often necessary for intravenous administration. A common approach is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a physiologically compatible vehicle such as saline or a polyethylene (B3416737) glycol (PEG) solution. It is critical to ensure the final concentration of the organic solvent is below the threshold for toxicity in the animal model.

Troubleshooting Guides

Problem 1: Inconsistent or no hypotensive effect observed at previously reported effective doses.
Possible Cause Troubleshooting Step
Compound Solubility/Stability Prepare fresh solutions for each experiment. Visually inspect the solution for any precipitation before and during administration. Consider reformulating with a different co-solvent or surfactant if solubility issues persist.
Route of Administration Ensure proper intravenous administration technique. Accidental subcutaneous or intramuscular injection will lead to altered pharmacokinetics and reduced efficacy.
Animal Model Variability Differences in animal strain, age, or health status can affect drug response. Ensure consistency in the animal model used and consider increasing the sample size to account for biological variability.
Anesthesia Interference The type and depth of anesthesia can influence cardiovascular parameters. Use a consistent anesthesia protocol and ensure stable anesthesia throughout the experiment.
Problem 2: Significant and unexpected adverse effects are observed.
Possible Cause Troubleshooting Step
Vehicle Toxicity Administer a vehicle-only control group to rule out any adverse effects caused by the formulation itself. High concentrations of some organic solvents can be toxic.
Off-Target Effects The compound may have off-target effects. Reduce the dose and conduct a dose-escalation study to determine the maximum tolerated dose (MTD).
Rapid Infusion Rate A rapid intravenous infusion can lead to acute toxicity. Consider a slower infusion rate to minimize potential adverse effects.

Experimental Protocols

In Vivo Hypotensive Activity Assay in Anesthetized Rats
  • Animal Model: Male Wistar rats (250-300 g).

  • Anesthesia: Urethane (1.25 g/kg, intraperitoneal).

  • Surgical Preparation:

    • Cannulate the trachea to ensure a clear airway.

    • Cannulate the right jugular vein for intravenous drug administration.

    • Cannulate the left carotid artery and connect to a pressure transducer for continuous blood pressure monitoring.

  • Acclimatization: Allow the animal to stabilize for at least 20 minutes after surgery before drug administration.

  • Vehicle Preparation: Dissolve this compound in a suitable vehicle. For example, dissolve in DMSO (not exceeding 5% of the total volume) and then dilute with sterile saline.

  • Drug Administration: Infuse this compound intravenously at desired doses (e.g., 0.4, 0.8, 1.6, 3.2 mg/kg). Administer a vehicle control of the same volume.

  • Data Acquisition: Continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate, before, during, and after drug administration using a data acquisition system.

Data Presentation

Table 1: Hypotensive Effect of this compound in Anesthetized Rats

Dose (mg/kg, IV)Mean Arterial Pressure (MAP) Reduction (%)Heart Rate Change (bpm)
0.415 ± 3-20 ± 8
0.828 ± 5-35 ± 12
1.645 ± 6-50 ± 15
3.262 ± 8-75 ± 18

Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.

Table 2: In Vivo Hypotensive Effects of Structurally Similar Indole Alkaloids

CompoundAnimal ModelRouteEffective Dose RangeObserved Hypotensive EffectReference
Aspidocarpine Wistar RatsIV1 - 3 mg/kgSignificant reduction in systolic, median, and diastolic blood pressure.[1][1]
Naucline Rat Aortic Rings--Vasorelaxant activity against phenylephrine-induced contractions.[2]
Strictosamide Mice-20 - 40 mg/kgAnalgesic and anti-inflammatory effects observed, hypotensive effects not reported in this study.[3][3]

Mandatory Visualization

Proposed Signaling Pathway for this compound-Induced Vasodilation

G cluster_0 Vascular Smooth Muscle Cell DHC This compound M3R Muscarinic M3 Receptor DHC->M3R Activates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Induces eNOS eNOS Ca_release->eNOS Activates Vasodilation Vasodilation (Hypotension) PKC->Vasodilation Contributes to NO Nitric Oxide (NO) eNOS->NO Produces NO->Vasodilation Induces

Caption: Proposed cholinergic signaling pathway for this compound.

Experimental Workflow for In Vivo Hypotensive Study

G start Start animal_prep Animal Preparation (Wistar Rat, Anesthesia) start->animal_prep surgery Surgical Cannulation (Jugular Vein, Carotid Artery) animal_prep->surgery stabilization Stabilization Period (20 minutes) surgery->stabilization baseline Record Baseline Cardiovascular Parameters stabilization->baseline administration Intravenous Administration (Dose-Response or Single Dose) baseline->administration formulation Prepare this compound and Vehicle Solutions formulation->administration monitoring Continuous Monitoring (Blood Pressure, Heart Rate) administration->monitoring data_analysis Data Analysis (Calculate % change from baseline) monitoring->data_analysis end End data_analysis->end

Caption: Workflow for assessing hypotensive effects in rats.

References

Troubleshooting Unexpected Results in 3α-Dihydrocadambine Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assays involving the natural indole (B1671886) alkaloid, 3α-Dihydrocadambine. Unexpected results in bioassays are a common challenge, and this guide aims to provide clear and actionable solutions to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

A1: this compound is a gluco-indole alkaloid primarily isolated from plants of the Rubiaceae family, such as Neolamarckia cadamba. Published research has indicated several potential biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Studies on related compounds from the same plant have shown significant anti-inflammatory and analgesic activities, suggesting that this compound may contribute to these effects.

Q2: Which signaling pathways are likely modulated by this compound?

A2: While the precise signaling pathways for this compound are still under investigation, evidence from the broader class of indole alkaloids suggests potential interaction with key inflammatory and cell survival pathways.[1][2][3] The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades are highly probable targets due to their central role in inflammation.[4][5][6][7] Monoterpene indole alkaloids have also been shown to target Matrix Metalloproteinase-9 (MMP9) and upstream regulators like EGFR, Akt, and JNK.[8]

Q3: I am observing no effect of this compound in my anti-inflammatory assay. What could be the reason?

A3: Several factors could contribute to a lack of observed activity. Consider the following:

  • Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored. Indole alkaloids can be sensitive to light and temperature. Confirm the solubility of the compound in your assay medium to ensure it is available to the cells.

  • Assay Concentration: The effective concentration of this compound may be outside the range you have tested. Perform a dose-response study over a wide range of concentrations.

  • Cell Type and Condition: The response to this compound can be cell-type specific. Ensure the cell line you are using is appropriate for the assay and that the cells are healthy and in the exponential growth phase.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle effects. Consider using a more sensitive method or measuring multiple endpoints.

Q4: My cytotoxicity assay (e.g., MTT) is showing an unexpected increase in cell viability at high concentrations of this compound. Is this possible?

A4: This is a known phenomenon when assaying natural products, particularly those with antioxidant properties. The MTT assay relies on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by cellular reductases. Some natural compounds can directly reduce the MTT reagent, leading to a false-positive signal that is independent of cell viability.[9][10] It is crucial to include a cell-free control with your compound and the MTT reagent to check for direct reduction. Consider using an alternative viability assay that is less prone to such interference, such as the LDH release assay or a direct cell counting method.

Troubleshooting Guides

Inconsistent Results in Anti-Inflammatory Assays (e.g., TNF-α, IL-1β ELISA)
Observed Problem Potential Cause Troubleshooting Steps
High variability between replicate wells Uneven cell seeding, inconsistent compound addition, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistent liquid handling. Avoid using the outer wells of the plate or fill them with a blank medium to minimize evaporation.
Low or no inhibition of inflammatory markers Compound inactivity (see FAQ Q3), inappropriate timing of sample collection, or degradation of cytokines.Optimize the incubation time with this compound before stimulating the cells. Collect supernatants at the time of peak cytokine release. Ensure proper storage of samples at -80°C and use protease inhibitors if necessary.
High background signal in control wells Cell stress due to over-confluency or contamination, or issues with the ELISA kit reagents.Seed cells at an optimal density to avoid overgrowth. Regularly check for mycoplasma contamination. Ensure all ELISA reagents are prepared correctly and have not expired.
Unexpected Outcomes in Cell Viability/Cytotoxicity Assays
Observed Problem Potential Cause Troubleshooting Steps
False-positive viability in MTT/XTT assays Direct reduction of the tetrazolium salt by this compound.Run a cell-free control with the compound and assay reagent. If interference is observed, switch to a different viability assay (e.g., LDH, CellTiter-Glo®, or trypan blue exclusion).
Discrepancy between different cytotoxicity assays The compound may induce different cell death mechanisms (e.g., apoptosis vs. necrosis) that are detected differently by various assays.Use multiple assays to assess cell death. For example, combine a metabolic assay with a membrane integrity assay (LDH) and an apoptosis assay (e.g., caspase activity or Annexin V staining).
Cytotoxicity observed only at very high concentrations The compound may have low intrinsic cytotoxicity or poor cell permeability.Consider the possibility of off-target effects at high concentrations. If feasible, investigate cellular uptake of the compound.
Challenges in HPLC Analysis of this compound
Observed Problem Potential Cause Troubleshooting Steps
Peak tailing Interaction of the basic indole nitrogen with acidic silanol (B1196071) groups on the column.Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the silanols. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase. Employ a high-quality, end-capped C18 column.[11]
Shifting retention times Inconsistent mobile phase composition, temperature fluctuations, or column degradation.Ensure accurate and consistent mobile phase preparation. Use a column oven to maintain a stable temperature. Implement a regular column washing protocol to remove contaminants.[12][13][14][15]
Ghost peaks Contamination in the sample, mobile phase, or carryover from previous injections.Use high-purity solvents and filter all samples and mobile phases. Run blank injections between samples to identify the source of carryover.[12]

Experimental Protocols

Detailed Methodology for In-Vitro Anti-Inflammatory Assay: Inhibition of Albumin Denaturation

This assay is a simple and cost-effective method to screen for in-vitro anti-inflammatory activity.

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of egg albumin.

Materials:

  • Fresh hen's egg

  • Phosphate buffered saline (PBS), pH 6.4

  • This compound stock solution

  • Reference anti-inflammatory drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 1% (v/v) solution of egg albumin in PBS.

    • Prepare various concentrations of this compound and the reference drug in PBS.

  • Assay Mixture:

    • In a test tube, mix 2.8 ml of PBS, 0.2 ml of egg albumin solution, and 2 ml of the test compound or reference drug solution.

    • For the control, mix 2.8 ml of PBS, 0.2 ml of egg albumin solution, and 2 ml of PBS.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 15 minutes.

    • Induce denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.

  • Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Detailed Methodology for TNF-α Release Assay in LPS-Stimulated Macrophages

Principle: This ELISA-based assay quantifies the amount of TNF-α released from macrophages (e.g., RAW 264.7 cell line) upon stimulation with lipopolysaccharide (LPS), and measures the inhibitory effect of this compound.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Human or Mouse TNF-α ELISA Kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the compound.

    • Incubate for 1-2 hours.

  • Stimulation:

    • Add LPS to each well to a final concentration of 1 µg/mL (optimal concentration may vary).

    • Include a negative control (cells with medium only) and a positive control (cells with LPS only).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • Centrifuge the plate at 1,500 rpm for 10 minutes.

    • Carefully collect the cell culture supernatant for TNF-α measurement.

  • ELISA Protocol:

    • Perform the TNF-α ELISA according to the manufacturer's instructions.[16][17][18][19] This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and a substrate for color development.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of TNF-α in each sample based on the standard curve.

    • Determine the percentage inhibition of TNF-α release for each concentration of this compound.

Visualizations

Signaling_Pathway cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPKKK MAPKKK MyD88->MAPKKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB Gene_Expression Gene Expression NFkB_nuc->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Gene_Expression->Cytokines MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK->Nucleus Translocation AP1 AP-1 AP1->Gene_Expression DHC This compound DHC->IKK Inhibition DHC->MAPKKK Inhibition

Caption: Putative anti-inflammatory signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Assay Result Check_Compound Verify Compound Integrity (Purity, Solubility, Storage) Start->Check_Compound Check_Assay Review Assay Protocol (Controls, Reagents, Timing) Start->Check_Assay Check_Cells Assess Cell Health (Viability, Passage #, Contamination) Start->Check_Cells Interference Investigate Assay Interference (e.g., cell-free controls) Check_Compound->Interference Check_Assay->Interference Check_Cells->Interference Optimize Optimize Assay Parameters (Concentration, Incubation Time) Interference->Optimize No Interference Alternative_Assay Consider Alternative Assay Interference->Alternative_Assay Interference Found Data_Analysis Re-analyze Data Optimize->Data_Analysis Alternative_Assay->Data_Analysis Resolved Problem Resolved Data_Analysis->Resolved

Caption: General troubleshooting workflow for unexpected assay results.

References

Improving the stereoselectivity of 3α-Dihydrocadambine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of 3α-Dihydrocadambine. The focus is on addressing challenges related to stereoselectivity in the key Pictet-Spengler cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the key challenge in the synthesis of this compound?

A1: A primary challenge is controlling the stereochemistry at the C-3 position during the acid-catalyzed intramolecular Pictet-Spengler reaction. This step typically yields a mixture of diastereomers, this compound and 3β-Dihydrocadambine, often with low selectivity.[1][2]

Q2: What reaction is responsible for the formation of the 3α and 3β diastereomers?

A2: The diastereomers are formed during the intramolecular Pictet-Spengler reaction, where an iminium ion, formed from a tryptamine (B22526) derivative and an aldehyde, undergoes cyclization to form a new seven-membered ring. The approach of the indole (B1671886) nucleophile to the iminium ion can occur from two different faces, leading to the two different stereoisomers at the C-3 position.

Q3: Is the this compound isomer the kinetically or thermodynamically favored product?

A3: The available literature on the synthesis of this compound does not definitively assign the 3α isomer as the kinetic or thermodynamic product.[1] In many Pictet-Spengler reactions involving tryptophan derivatives, the cis-isomer is the kinetic product, while the trans-isomer is the thermodynamic product. However, the specific stereochemical relationship (cis/trans) for the 3α and 3β isomers of dihydrocadambine has not been explicitly defined in accessible literature. Therefore, experimental optimization is required to determine which set of conditions favors the desired 3α isomer.

Q4: What are the baseline conditions reported for this synthesis?

A4: A published synthesis reports heating the precursor in 90% formic acid at 95°C for 18 hours. These conditions resulted in a mixture containing approximately 40% this compound and 33% 3β-Dihydrocadambine, indicating poor stereoselectivity under these high-temperature, equilibrium-favoring conditions.[1][2]

Troubleshooting Guide: Improving Stereoselectivity

Issue: Low Diastereoselectivity (Near 1:1 Ratio of 3α:3β Isomers)

This is the most common issue, where the Pictet-Spengler reaction does not preferentially form the desired this compound isomer. The following strategies involve systematically exploring conditions that favor either kinetic or thermodynamic control.

Data Presentation: Strategies for Optimizing Stereoselectivity
Control Strategy Parameter Suggested Modification Rationale
Favoring the Kinetic Product Temperature Lower the reaction temperature significantly (e.g., 0 °C, -20 °C, or -78 °C).The kinetic product is formed via the transition state with the lowest activation energy. Lower temperatures provide less energy for the reaction to overcome higher energy barriers or for the kinetic product to equilibrate to the more stable thermodynamic product.
Acid Catalyst Use a strong, non-coordinating Brønsted acid (e.g., trifluoroacetic acid - TFA) or a Lewis acid (e.g., BF₃·OEt₂).Strong acids can accelerate the reaction at lower temperatures, potentially locking in the kinetic product ratio.
Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.Shorter reaction times prevent the initial product mixture from reaching thermodynamic equilibrium.
Favoring the Thermodynamic Product Temperature Increase the reaction temperature or use a high-boiling point solvent to enable reflux.Higher temperatures ensure that the reaction is reversible and can reach thermodynamic equilibrium, favoring the most stable diastereomer.
Acid Catalyst Use protic acids that can facilitate reversible reactions (e.g., formic acid, acetic acid).These acids can protonate and deprotonate, allowing for the equilibration of the diastereomers.
Reaction Time Extend the reaction time significantly (e.g., 24-48 hours) after the starting material is consumed.This allows the initially formed mixture to fully equilibrate to the thermodynamically most stable isomer.
Solvent Effects Solvent Screen a range of solvents with varying polarities (e.g., dichloromethane, acetonitrile, toluene, 1,4-dioxane).The solvent can influence the conformation of the transition state, thereby affecting the diastereoselectivity.

Experimental Protocols

Protocol 1: Baseline Pictet-Spengler Cyclization for Dihydrocadambine Synthesis

(Adapted from Brown, R. T., & Leonard, J. (1979). Journal of the Chemical Society, Chemical Communications, (18), 806-807. and McLean, S., et al. (1983). Canadian Journal of Chemistry, 61(2), 284-289.)

Materials:

Procedure:

  • Dissolve the starting material (1.0 eq) in 90% formic acid.

  • Heat the solution to 95°C and maintain for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the formic acid by vacuum distillation.

  • Dissolve the residue in methanol and add a small amount of potassium carbonate to neutralize any remaining acid and facilitate deacetylation if protecting groups are present.

  • Stir the methanolic solution at room temperature for 1 hour.

  • Filter the solution to remove any solids.

  • Remove the methanol on a rotary evaporator.

  • Purify the resulting residue by silica gel chromatography to separate the 3α- and 3β-dihydrocadambine diastereomers.

Visualizations

Logical Workflow for Troubleshooting Stereoselectivity

troubleshooting_workflow start Start: Low 3α:3β Ratio Observed baseline Run Baseline Reaction: 95°C, 90% Formic Acid, 18h start->baseline analyze Analyze 3α:3β Ratio (e.g., by HPLC or NMR) baseline->analyze hypothesis Hypothesize which conditions to test next analyze->hypothesis kinetic_path Test Kinetic Conditions hypothesis->kinetic_path thermo_path Test Thermodynamic Conditions hypothesis->thermo_path kinetic_details Low Temp (-20°C to 0°C) Strong Acid (TFA) Short Reaction Time kinetic_path->kinetic_details analyze_kinetic Analyze 3α:3β Ratio kinetic_path->analyze_kinetic thermo_details High Temp (Reflux) Protic Acid (Formic/Acetic) Long Reaction Time thermo_path->thermo_details analyze_thermo Analyze 3α:3β Ratio thermo_path->analyze_thermo outcome_k Is 3α Ratio Improved? analyze_kinetic->outcome_k outcome_t Is 3α Ratio Improved? analyze_thermo->outcome_t outcome_k->thermo_path No optimize_k Optimize Kinetic Conditions (Solvent, Acid, Temp) outcome_k->optimize_k Yes outcome_t->kinetic_path No optimize_t Optimize Thermodynamic Conditions (Solvent, Acid, Temp) outcome_t->optimize_t Yes end End: Optimized Protocol for 3α optimize_k->end optimize_t->end

Caption: A logical workflow for systematically optimizing the diastereoselectivity of the Pictet-Spengler reaction.

Synthetic Pathway to 3α/3β-Dihydrocadambine

synthetic_pathway cluster_main Key Synthetic Steps start_material Tryptamine Derivative + Aldehyde Precursor iminium Iminium Ion Intermediate start_material->iminium Acid cyclization Intramolecular Pictet-Spengler Reaction iminium->cyclization product_mixture Mixture of Diastereomers cyclization->product_mixture Low Stereoselectivity alpha_isomer This compound product_mixture->alpha_isomer Chromatographic Separation beta_isomer 3β-Dihydrocadambine product_mixture->beta_isomer Chromatographic Separation

References

Technical Support Center: Scaling Up 3α-Dihydrocadambine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental scale-up of 3α-Dihydrocadambine production in engineered Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound in an engineered microbial host?

A1: this compound is a monoterpenoid indole (B1671886) alkaloid (MIA) derived from the precursor strictosidine (B192452). The biosynthesis starts with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, a reaction catalyzed by strictosidine synthase.[1][2][3][4] Subsequent enzymatic steps, likely involving reductases and cytochrome P450s, convert strictosidine to this compound. The entire pathway requires the heterologous expression of multiple plant-derived enzymes in a microbial host like Saccharomyces cerevisiae.[5][6]

Q2: Why is Saccharomyces cerevisiae a suitable host for this compound production?

A2: Saccharomyces cerevisiae is a well-characterized and genetically tractable eukaryotic organism, making it a powerful host for expressing complex biosynthetic pathways from plants.[5] Its internal membrane structures, such as the endoplasmic reticulum, are conducive to the proper folding and function of challenging enzymes like cytochrome P450s, which are often crucial for the later steps in alkaloid biosynthesis.[7] Furthermore, a vast toolkit for metabolic engineering is available for yeast, allowing for the optimization of precursor supply and redirection of metabolic flux towards product formation.[5]

Q3: What are the major challenges when scaling up yeast fermentation for alkaloid production?

A3: Scaling up yeast fermentation from laboratory to industrial scale presents several challenges. These include maintaining optimal and homogenous conditions for temperature, pH, and dissolved oxygen within a larger bioreactor.[8][9] Heat generation from metabolic activity can be significant at scale and requires efficient cooling systems.[8] Ensuring adequate oxygen supply without causing excessive shear stress on the cells is also critical.[8] Additionally, the accumulation of waste products like ethanol (B145695) can inhibit cell growth and productivity.[8] Maintaining sterility to prevent contamination is another major concern in large-scale operations.[8]

Q4: How can I quantify the production of this compound in my yeast culture?

A4: The standard method for quantifying this compound and related alkaloids is High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[10][11][12] A crude extract from the culture broth or cell lysate can be analyzed. A C18 column is typically used for separation, with a mobile phase consisting of a buffered aqueous solution and an organic solvent like methanol (B129727) or acetonitrile (B52724) in a gradient elution mode.[13] Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from a purified this compound standard.

Troubleshooting Guides

This section provides solutions to common problems encountered during the production of this compound.

Problem 1: Low or No Product Titer
Potential Cause Troubleshooting Steps
Inefficient Precursor Supply - Overexpress key enzymes in the upstream pathways (e.g., in the shikimate pathway for tryptamine and the MEP/iridoid pathway for secologanin).- Knock out competing pathways that divert precursors away from your target molecule.[14]- Optimize the carbon and nitrogen sources in the fermentation medium to favor precursor production. Yeast extract and peptone are often effective nitrogen sources.[15]
Poor Enzyme Activity or Expression - Codon-optimize the heterologous plant genes for expression in yeast.- Screen enzyme variants from different plant species to find those with higher activity in a yeast environment.[16]- Use strong, well-characterized promoters to drive gene expression.- Ensure co-factors required by the enzymes (e.g., NADPH for cytochrome P450 reductases) are not limiting.
Pathway Bottlenecks - Analyze pathway intermediates using LC-MS to identify points of accumulation, which indicate a downstream enzymatic step is rate-limiting.- Increase the expression level or find a more efficient version of the enzyme immediately following the accumulated intermediate. The conversion of secologanin has been identified as a bottleneck in other MIA pathways.[17]
Product Degradation - Investigate the stability of this compound under your fermentation conditions (pH, temperature).[18][19] Adjust the fermentation parameters if necessary to maintain a stable environment for the product.- Consider in-situ product removal strategies to prevent degradation over long fermentation times.
Toxicity of Intermediates - High concentrations of certain pathway intermediates can be toxic to yeast cells, leading to inhibited growth and production.- Compartmentalizing toxic enzymes or pathways within organelles like the peroxisome can mitigate this issue.[14][20]- Fine-tune the expression of pathway enzymes to prevent the buildup of any single intermediate to toxic levels.
Problem 2: Inconsistent Yields During Scale-Up
Potential Cause Troubleshooting Steps
Inadequate Oxygen Transfer - Increase agitation speed and/or aeration rate. Be mindful of shear stress, which can damage cells.- Use oxygen-enriched air for sparging.- Ensure the bioreactor is equipped with appropriate impellers (e.g., Rushton turbines) for efficient gas dispersion.
Temperature and pH Gradients - Ensure the bioreactor has an effective cooling jacket and multiple, well-placed temperature and pH probes to monitor conditions throughout the vessel.- Implement a robust pH control system with automated acid/base feeding.- For very large vessels, consider multiple addition points for feeds to ensure rapid mixing.
Nutrient Limitation - Transition from a batch to a fed-batch fermentation strategy to maintain optimal nutrient levels and prevent the accumulation of inhibitory byproducts like ethanol.[21]- Develop a feeding strategy based on real-time monitoring of key substrates like glucose.
Foaming - Excessive foaming can lead to loss of culture volume and contamination. Add an appropriate antifoaming agent as needed.- Use a bioreactor equipped with a foam breaker.

Data Presentation

Table 1: Examples of Alkaloid Production Titers in Engineered S. cerevisiae

This table provides context for the range of production titers that have been achieved for related complex alkaloids in engineered yeast through various optimization strategies.

Alkaloid Product Host System Production Titer Key Optimization Strategy Reference
(S)-ReticulineS. cerevisiae4.6 g/LDeletion of host oxidoreductases, enzyme copy number adjustment[20]
(S)-ReticulineS. cerevisiae4.8 g/LSwitched pathway intermediate to improve efficiency and yield[21]
DihydrosanguinarineS. cerevisiae635 mg/LDe novo synthesis from (S)-Reticuline producing strain[21]
StylopineS. cerevisiae676 µg/LCulture condition optimization (temperature and carbon source)[7]
BerberineS. cerevisiae6.5 µg/LEnzyme variant screening and copy number variation[20]
SerpentineS. cerevisiae~10 mg/LFed-batch fermentation, pathway optimization[17]

Visualizations

Diagram 1: Simplified Biosynthetic Pathway to this compound

Biosynthesis_Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Intermediates Pathway Intermediates Strictosidine->Intermediates Multiple Enzymatic Steps (e.g., P450s, Reductases) Dihydrocadambine This compound Intermediates->Dihydrocadambine

Caption: Simplified overview of the this compound biosynthetic pathway.

Diagram 2: Experimental Workflow for Strain Development

Strain_Development_Workflow Design Pathway Design & Gene Selection Assembly Gene Synthesis & Plasmid Assembly Design->Assembly Transform Yeast Transformation Assembly->Transform Screen Screening & Selection (e.g., Auxotrophy) Transform->Screen Analyze Small-Scale Culture & LC-MS Analysis Screen->Analyze Optimize Metabolic Engineering & Pathway Optimization Analyze->Optimize Iterative Cycles Optimize->Analyze ScaleUp Fermentation Scale-Up Optimize->ScaleUp

Caption: Iterative workflow for engineering and optimizing a yeast strain.

Diagram 3: Troubleshooting Logic for Low Product Yield

Troubleshooting_Low_Yield rect_node rect_node Start Low Product Titer Detected CheckGrowth Is Yeast Growth Inhibited? Start->CheckGrowth CheckPrecursors Are Precursors (Strictosidine) Present? CheckGrowth->CheckPrecursors No TroubleshootToxicity Troubleshoot Media or Intermediate Toxicity CheckGrowth->TroubleshootToxicity Yes CheckIntermediates Are Pathway Intermediates Accumulating? CheckPrecursors->CheckIntermediates Yes OptimizeUpstream Optimize Upstream Pathway (Tryptamine/Secologanin) CheckPrecursors->OptimizeUpstream No OptimizeDownstream Optimize Downstream Enzyme Expression/Activity CheckIntermediates->OptimizeDownstream Yes CheckDegradation Investigate Product Stability (pH, Temp) CheckIntermediates->CheckDegradation No

References

Validation & Comparative

A Comparative Analysis of 3α-Dihydrocadambine and 3β-Dihydrocadambine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the biological activities of 3α-Dihydrocadambine and 3β-Dihydrocadambine reveals distinct pharmacological profiles for these two stereoisomers. This guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective anti-inflammatory, analgesic, and hypotensive effects.

While a direct comparative study evaluating both this compound and 3β-Dihydrocadambine in the same experimental settings is not currently available in the public domain, this guide compiles and contrasts the findings from separate preclinical studies to highlight their individual activities. The data presented underscores the importance of stereochemistry in determining the pharmacological effects of these natural compounds.

Summary of Biological Activities

CompoundBiological ActivityIn Vivo/In VitroKey Findings
This compound HypotensiveIn Vivo (Rats)Dose-dependent reduction in systolic and diastolic blood pressure.
3β-Dihydrocadambine Anti-inflammatoryIn Vivo (Mice)Significant reduction in carrageenan-induced paw edema at 100 mg/kg.
Anti-inflammatoryIn Vitro (RAW 264.7 cells)At 10 µg/mL, demonstrated superior inhibition of COX-2, IL-1β, and TNF-α secretion compared to dexamethasone (B1670325).[1]
AnalgesicIn Vivo (Mice)Significant decrease in the number of acetic acid-induced writhings at 100 mg/kg.[1]

In-Depth Look at Experimental Data

Hypotensive Activity of this compound

A study investigating the pharmacological action of this compound in anesthetized rats demonstrated a dose-dependent hypotensive effect.[2] Intravenous infusion of the compound resulted in a sustained reduction in both systolic and diastolic blood pressure.[2]

Experimental Protocol: Hypotensive Activity in Rats [2]

  • Animal Model: Anesthetized rats.

  • Compound Administration: Intravenous infusion of this compound at doses of 0.4, 0.8, 1.6, and 3.2 mg/kg body weight.

  • Measurements: Systolic and diastolic blood pressures were monitored to determine the hypotensive effect. The study also investigated the influence of various antagonists (propranolol, mepyramine, cimetidine, atropine, and hexamethonium) to elucidate the mechanism of action.

cluster_workflow Experimental Workflow: Hypotensive Activity Animal_Model Anesthetized Rats Compound_Admin Intravenous Infusion (this compound 0.4, 0.8, 1.6, 3.2 mg/kg) Animal_Model->Compound_Admin Measurement Monitor Systolic and Diastolic Blood Pressure Compound_Admin->Measurement Outcome Dose-Dependent Hypotensive Effect Measurement->Outcome

Experimental workflow for assessing the hypotensive activity of this compound.
Anti-inflammatory and Analgesic Activities of 3β-Dihydrocadambine

Research on the bioactive constituents of Neolamarckia cadamba highlighted the significant anti-inflammatory and analgesic properties of 3β-Dihydrocadambine.[1]

In animal models, 3β-Dihydrocadambine demonstrated potent anti-inflammatory and analgesic effects. At a dose of 100 mg/kg, it significantly reduced paw edema in mice and decreased the number of writhing responses induced by acetic acid.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice [1]

  • Animal Model: Mice.

  • Inducing Agent: Subplantar injection of carrageenan to induce paw edema.

  • Compound Administration: Oral administration of 3β-Dihydrocadambine (50 and 100 mg/kg).

  • Positive Control: Aspirin (200 mg/kg).

  • Measurement: Paw volume was measured at different time points after carrageenan injection to assess the anti-inflammatory effect.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice [1]

  • Animal Model: Mice.

  • Inducing Agent: Intraperitoneal injection of acetic acid to induce writhing.

  • Compound Administration: Oral administration of 3β-Dihydrocadambine (50 and 100 mg/kg).

  • Positive Control: Aspirin (200 mg/kg).

  • Measurement: The number of writhing responses was counted for a specific period after acetic acid injection to evaluate the analgesic activity.

cluster_invivo In Vivo Activity Assessment of 3β-Dihydrocadambine cluster_anti_inflammatory Anti-inflammatory cluster_analgesic Analgesic Carrageenan Carrageenan Injection (Paw Edema Induction) Admin_A Oral Administration (3β-Dihydrocadambine 50 & 100 mg/kg) Carrageenan->Admin_A Measure_A Measure Paw Volume Admin_A->Measure_A Acetic_Acid Acetic Acid Injection (Writhing Induction) Admin_B Oral Administration (3β-Dihydrocadambine 50 & 100 mg/kg) Acetic_Acid->Admin_B Measure_B Count Writhing Responses Admin_B->Measure_B

In vivo experimental workflows for 3β-Dihydrocadambine.

In a cellular assay, 3β-Dihydrocadambine exhibited remarkable anti-inflammatory properties by inhibiting the release of key inflammatory mediators. At a concentration of 10 µg/mL, it was more effective than the positive control, dexamethasone, in suppressing the secretion of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells.[1]

Experimental Protocol: In Vitro Anti-inflammatory Assay [1]

  • Cell Line: RAW 264.7 macrophage cells.

  • Stimulus: Lipopolysaccharide (LPS) to activate the inflammatory response.

  • Compound Treatment: Cells were treated with 3β-Dihydrocadambine at a concentration of 10 µg/mL.

  • Positive Control: Dexamethasone (DXM).

  • Measurement: The levels of inflammatory mediators (COX-2, IL-1β, and TNF-α) in the cell supernatant were quantified to assess the anti-inflammatory activity.

cluster_invitro In Vitro Anti-inflammatory Signaling Pathway LPS LPS RAW2647 RAW 264.7 Macrophage LPS->RAW2647 Inflammatory_Mediators COX-2, IL-1β, TNF-α (Secretion) RAW2647->Inflammatory_Mediators Dihydrocadambine 3β-Dihydrocadambine (10 µg/mL) Dihydrocadambine->Inflammatory_Mediators Inhibits

Inhibition of inflammatory mediators by 3β-Dihydrocadambine.

Conclusion

The available evidence suggests that this compound and 3β-Dihydrocadambine possess distinct and potentially valuable pharmacological activities. This compound has demonstrated hypotensive effects, while 3β-Dihydrocadambine exhibits significant anti-inflammatory and analgesic properties, with its in vitro anti-inflammatory potency surpassing that of dexamethasone in the reported study.

It is crucial to emphasize that these findings are based on separate studies, and a direct, head-to-head comparison of the two isomers is necessary to definitively establish their relative potencies and therapeutic potential. Future research should focus on the simultaneous evaluation of both 3α- and 3β-dihydrocadambine in a range of standardized biological assays to provide a clearer understanding of their structure-activity relationships and guide further drug development efforts.

References

A Comparative Analysis of Anthocephalus Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at the key bioactive indole (B1671886) alkaloids from Anthocephalus species, comparing their presence, biological activities, and underlying mechanisms. This guide is intended for researchers, scientists, and drug development professionals.

The genus Anthocephalus, belonging to the Rubiaceae family, is a rich source of structurally diverse and biologically active indole alkaloids. For centuries, various parts of these plants, particularly Anthocephalus cadamba (also known as Neolamarckia cadamba), have been utilized in traditional medicine to treat a wide range of ailments, including fever, skin diseases, and infections.[1][2] Modern phytochemical investigations have led to the isolation and characterization of numerous alkaloids, with cadambine, cadamine, isocadamine, 3α-dihydrocadambine, and isodihydrocadambine (B13421692) being among the most prominent.[1][3] These compounds have garnered significant scientific interest due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

This guide provides a comparative analysis of the major alkaloids found in Anthocephalus species, focusing on their distribution within the plant, their biological activities supported by available experimental data, and the methodologies employed for their study.

Distribution of Major Alkaloids

The concentration and composition of alkaloids can vary significantly between different parts of the Anthocephalus plant. The bark and leaves are generally considered the primary sources of these compounds. While comprehensive comparative quantitative data is limited, available studies provide insights into the distribution of key alkaloids.

AlkaloidPlant PartSpeciesPresenceReported YieldReference
Cadambine Bark, LeavesA. cadamba / A. chinensisConfirmedNot consistently reported[1][3]
Cadamine Bark, LeavesA. cadambaConfirmedNot consistently reported[1]
Isocadamine Bark, LeavesA. cadambaConfirmedNot consistently reported[1]
This compound BarkA. cadambaConfirmedNot consistently reported[3]
3β-Isodihydrocadambine Leaves, BarkA. cadambaConfirmed69.6 mg from leaves, 29.9 mg from bark[4]
Cadambinic Acid BarkA. chinensisConfirmedNot reported[4]
Isonauclefidine BarkA. chinensisConfirmedNot reported[4]

Comparative Biological Activities

The indole alkaloids from Anthocephalus exhibit a range of biological activities. However, much of the research has focused on crude extracts or fractions, with limited studies providing quantitative data on the activity of isolated, pure compounds. This section summarizes the available data for individual alkaloids.

Cytotoxic and Anticancer Activity

Several Anthocephalus alkaloids have demonstrated potential as anticancer agents. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.[5][6]

AlkaloidCell Line(s)Activity MetricValueReference
Cadambine HCT116 (Human Colon Carcinoma)IC50Not explicitly stated, but implied as activeNot specified
HepG2 (Human Hepatocellular Carcinoma)IC50Not explicitly stated, but implied as activeNot specified
Cadambinic Acid A549, BGC-823, HeLaCytotoxicityWeak[4]
Isonauclefidine A549, BGC-823, HeLaCytotoxicityWeak[4]
A. cadamba Leaf Extract (Ethanol) MCF-7 (Human Breast Adenocarcinoma)IC500.2 mg/mL[6][7]
A. cadamba Bark Extract (Hydromethanolic) N1S1 (Rat Hepatoma)GI5017.46 µg/mL[8]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition. Data for many isolated alkaloids is not yet available.

Antimicrobial Activity

Crude extracts of Anthocephalus cadamba have shown significant antimicrobial activity against a broad spectrum of bacteria and fungi.[1][9] However, there is a scarcity of data on the minimum inhibitory concentrations (MIC) of isolated alkaloids. The ethanolic and aqueous extracts of A. cadamba have shown particularly good activity against the dermatophyte Trichophyton rubrum and several infectious bacteria, with an MIC of 2.5 µ g/disc for the crude extracts.[1] The hot aqueous extract of the leaves also demonstrated significant antibacterial and antifungal activity, with MIC values as low as 0.039 mg/mL against Staphylococcus aureus.[10]

Further research is required to determine the specific contributions of individual alkaloids to the observed antimicrobial effects.

Experimental Protocols

Standardized and detailed experimental protocols are crucial for the reproducible and comparative analysis of Anthocephalus alkaloids. Based on the available literature, a general workflow for the isolation and bioassay of these compounds is outlined below.

General Alkaloid Isolation and Purification

experimental_workflow plant_material Plant Material (e.g., Dried, Powdered Bark or Leaves) extraction Soxhlet or Maceration Extraction (e.g., with Ethanol (B145695) or Methanol) plant_material->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration acid_base Acid-Base Partitioning (to separate alkaloids) filtration->acid_base crude_alkaloid Crude Alkaloid Fraction acid_base->crude_alkaloid chromatography Column Chromatography (Silica Gel, Sephadex LH-20) crude_alkaloid->chromatography fractions Collection of Fractions chromatography->fractions tlc TLC Analysis (to pool similar fractions) fractions->tlc purified_alkaloid Purified Alkaloid tlc->purified_alkaloid structure Structural Elucidation (NMR, MS) purified_alkaloid->structure

Figure 1. General workflow for the isolation and purification of alkaloids from Anthocephalus species.

Methodology:

  • Extraction: The dried and powdered plant material (e.g., bark or leaves) is typically extracted using a Soxhlet apparatus or maceration with a solvent such as ethanol or methanol.[3]

  • Acid-Base Partitioning: The resulting crude extract is subjected to acid-base partitioning to selectively isolate the basic alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid fraction is then subjected to column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify and pool those containing similar compounds.

  • Purification: Further purification is achieved through repeated chromatographic techniques, such as preparative TLC or high-performance liquid chromatography (HPLC).

  • Structural Elucidation: The structures of the isolated pure alkaloids are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the isolated alkaloids for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined.

Postulated Signaling Pathway for Anticancer Activity

The anticancer activity of Anthocephalus alkaloids, such as cadambine, is thought to be mediated through the induction of apoptosis. A proposed signaling pathway involves the modulation of key regulatory proteins in the apoptotic cascade.

signaling_pathway Cadambine Cadambine Bax Bax (Pro-apoptotic) Cadambine->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Cadambine->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. A hypothetical signaling pathway for cadambine-induced apoptosis in cancer cells.

Conclusion and Future Directions

The alkaloids from Anthocephalus species represent a promising class of natural products with significant therapeutic potential. While preliminary studies have highlighted their anticancer and antimicrobial activities, there is a clear need for more comprehensive and comparative research. Future investigations should focus on:

  • Quantitative analysis of the yields of individual alkaloids from different Anthocephalus species and plant parts to identify the most potent sources.

  • Systematic screening of isolated pure alkaloids against a wider range of cancer cell lines and microbial strains to establish a clear structure-activity relationship.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved in their biological activities.

  • Development and validation of standardized analytical methods for the quality control of Anthocephalus-based herbal preparations.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of Anthocephalus alkaloids and pave the way for the development of novel, nature-derived pharmaceuticals.

References

A Comparative Analysis of the Anti-Hypertensive Properties of 3α-Dihydrocadambine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel and effective anti-hypertensive therapies, the natural compound 3α-Dihydrocadambine has demonstrated significant potential. This guide provides a comparative analysis of this compound against established anti-hypertensive agents, rhynchophylline (B1680612) and hydralazine (B1673433), with a focus on experimental data concerning their efficacy and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Efficacy in Blood Pressure Reduction

Experimental studies in animal models have been crucial in elucidating the anti-hypertensive effects of this compound and its counterparts. The following table summarizes the dose-dependent effects of these compounds on blood pressure in rats.

CompoundDoseAnimal ModelRoute of AdministrationBlood Pressure ParameterChange in Blood PressureReference
This compound 0.4, 0.8, 1.6, 3.2 mg/kgAnesthetized RatsIntravenousSystolic & DiastolicDose-dependent sustained hypotension[1]
Rhynchophylline 1.25 mg/kg/daySpontaneously Hypertensive RatsGavageSystolicSignificant reduction[1]
2.50 mg/kg/daySpontaneously Hypertensive RatsGavageSystolicSignificant reduction[1][2]
5.00 mg/kg/daySpontaneously Hypertensive RatsGavageSystolicSignificant reduction[1][2]
Hydralazine 80 mg/L (in drinking water)2-Kidney, 1-Clip Hypertensive RatsOralMean Arterial PressureReduction from 170-180 mmHg to 135-145 mmHg[3]
120 mg/L (in drinking water)2-Kidney, 1-Clip Hypertensive RatsOralMean Arterial PressureReduction from 170-180 mmHg to 135-145 mmHg[3]
Chronic TreatmentSpontaneously Hypertensive RatsOralSystolic70 mmHg reduction

Note: Specific mmHg reduction values for this compound were not available in the cited abstract. The data for rhynchophylline and hydralazine are from different studies and may not be directly comparable due to variations in experimental design.

Mechanisms of Action: A Comparative Overview

The vasodilatory effects of these compounds are achieved through distinct molecular pathways.

This compound: The precise mechanism of action for this compound is still under investigation. However, initial studies suggest a multi-faceted mechanism that may involve:

  • Cholinergic Receptor Modulation: The compound's effects may be mediated through interactions with cholinergic receptors, which play a role in regulating vascular tone.[4][5][6][7][8]

  • Central Nervous System (CNS) Involvement: There is evidence to suggest that this compound may exert its anti-hypertensive effects through actions within the central nervous system, which is a key regulator of blood pressure.[9][10][11][12]

  • Direct Vasodilation: A direct relaxing effect on the vascular smooth muscle has also been proposed as a contributing factor to its hypotensive action.[13][14]

Rhynchophylline: This alkaloid is known to induce vasodilation primarily through the modulation of ion channels.[1] Its mechanism involves:

  • Calcium and Potassium Channel Modulation: By affecting the flux of calcium and potassium ions in vascular smooth muscle cells, rhynchophylline leads to relaxation and a decrease in peripheral resistance.

  • Nitric Oxide (NO) Release: It has also been shown to promote the release of nitric oxide, a potent vasodilator, from the vascular endothelium.[2]

Hydralazine: A well-established anti-hypertensive drug, hydralazine acts as a direct-acting vasodilator.[3][13][14] Its mechanism is centered on:

  • Interference with Intracellular Calcium: Hydralazine is believed to interfere with the mobilization of intracellular calcium within vascular smooth muscle cells, thereby inhibiting the contractile process and leading to vasodilation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved, the following diagrams have been generated using Graphviz (DOT language).

G cluster_workflow Experimental Workflow: In Vivo Blood Pressure Measurement Animal_Prep Animal Preparation (Anesthetized Rat) Cannulation Arterial Cannulation (e.g., Carotid Artery) Animal_Prep->Cannulation Transducer Pressure Transducer Connection Cannulation->Transducer Recording Baseline Blood Pressure Recording Transducer->Recording Drug_Admin Drug Administration (i.v. or Oral) Recording->Drug_Admin BP_Monitoring Continuous Blood Pressure Monitoring Drug_Admin->BP_Monitoring Data_Analysis Data Analysis (Dose-Response Curve) BP_Monitoring->Data_Analysis

Experimental workflow for in vivo blood pressure measurement.

G cluster_pathway Postulated Signaling Pathway for this compound-Induced Vasodilation cluster_cholinergic Cholinergic Pathway cluster_cns Central Nervous System cluster_vsmc Vascular Smooth Muscle Cell DHC This compound Chol_Receptor Muscarinic Receptors (Vascular Endothelium) DHC->Chol_Receptor Brainstem Brainstem Cardiovascular Control Centers DHC->Brainstem PLC Phospholipase C Chol_Receptor->PLC IP3 IP3 PLC->IP3 Ca_Endo ↑ Intracellular Ca²⁺ IP3->Ca_Endo eNOS eNOS Activation Ca_Endo->eNOS NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylate Cyclase NO->sGC SNS_Outflow ↓ Sympathetic Nervous System Outflow Brainstem->SNS_Outflow Relaxation Vasodilation SNS_Outflow->Relaxation cGMP ↑ cGMP sGC->cGMP PKG Protein Kinase G cGMP->PKG Ca_VSMC ↓ Intracellular Ca²⁺ PKG->Ca_VSMC Ca_VSMC->Relaxation

Postulated signaling pathway for vasodilation.

Detailed Experimental Protocols

A standardized protocol for assessing the anti-hypertensive effects of a compound in an animal model is crucial for obtaining reliable and reproducible data.

In Vivo Blood Pressure Measurement in Anesthetized Rats

  • Animal Preparation: Adult male Wistar or Spontaneously Hypertensive Rats (SHR) are used. The animals are anesthetized with an appropriate agent (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, intraperitoneally). Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure:

    • A midline incision is made in the neck to expose the trachea and carotid artery.

    • The trachea is cannulated to ensure a clear airway.

    • The left common carotid artery is carefully isolated from the surrounding tissue and vagus nerve.

    • A polyethylene (B3416737) cannula filled with heparinized saline is inserted into the carotid artery and secured.

  • Blood Pressure Recording:

    • The arterial cannula is connected to a pressure transducer, which is linked to a data acquisition system (e.g., a polygraph or a computerized system).

    • The system is calibrated using a mercury manometer.

    • A stabilization period of at least 20 minutes is allowed after the surgical procedure before recording baseline blood pressure and heart rate.

  • Drug Administration:

    • For intravenous administration, the jugular vein is cannulated.

    • The test compound (this compound, rhynchophylline, or hydralazine) is dissolved in a suitable vehicle (e.g., saline) and administered at various doses.

    • For oral administration (gavage), the compound is dissolved or suspended in a vehicle and administered directly into the stomach using a gavage needle.

  • Data Collection and Analysis:

    • Mean Arterial Pressure (MAP), Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), and Heart Rate (HR) are continuously recorded before and after drug administration.

    • The percentage decrease in blood pressure from the baseline is calculated for each dose.

    • Dose-response curves are constructed to determine the potency and efficacy of the compound.

Conclusion

This compound presents a promising profile as a potential anti-hypertensive agent. Its dose-dependent hypotensive effects, coupled with a potentially multi-faceted mechanism of action, warrant further investigation. Comparative studies suggest its efficacy may be comparable to or even exceed that of existing natural compounds like rhynchophylline. Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound and on conducting more direct, head-to-head comparative studies with a wider range of established anti-hypertensive drugs to fully characterize its therapeutic potential.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3α-Dihydrocadambine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 3α-Dihydrocadambine in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to present a framework for cross-validating these methods to ensure data integrity and reliability in research and drug development settings.

Introduction

This compound is a tetracyclic indole (B1671886) alkaloid with potential pharmacological activities. Accurate and precise quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Cross-validation of analytical methods is a critical process to ensure that different analytical techniques produce comparable and reliable results. This guide outlines the experimental protocols and presents a comparative analysis of HPLC-UV and LC-MS/MS methods for this purpose.

Comparative Analysis of Analytical Methods

The performance of HPLC-UV and LC-MS/MS methods for the quantification of this compound is summarized below. The data presented is a representative model based on typical performance characteristics for similar analytes.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Range 10 - 2000 ng/mL0.1 - 500 ng/mL
Limit of Detection (LOD) 5 ng/mL0.05 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mL
Intra-day Precision (%RSD) < 10%< 5%
Inter-day Precision (%RSD) < 15%< 8%
Accuracy (%RE) ± 15%± 10%
Recovery 85 - 95%90 - 105%
Selectivity ModerateHigh
Matrix Effect PotentialMinimal

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS assays are provided below. These protocols serve as a foundation for establishing and validating the analytical methods in a laboratory setting.

HPLC-UV Method

Sample Preparation: A protein precipitation method is employed for sample extraction. To 100 µL of plasma, 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., a structurally similar alkaloid) is added. The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant is transferred to a clean tube, evaporated to dryness under a gentle stream of nitrogen at 40°C, and the residue is reconstituted in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection: 280 nm

LC-MS/MS Method

Sample Preparation: A liquid-liquid extraction technique is utilized. To 100 µL of plasma, 10 µL of the internal standard solution is added, followed by 500 µL of methyl tert-butyl ether (MTBE). The mixture is vortexed for 2 minutes and centrifuged at 12,000 rpm for 5 minutes. The organic layer is transferred to a new tube and evaporated to dryness. The residue is reconstituted in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined)

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined)

Cross-Validation Workflow

The cross-validation process ensures that the data obtained from both HPLC-UV and LC-MS/MS methods are interchangeable. The following diagram illustrates a typical workflow for cross-validating these two analytical methods.

CrossValidationWorkflow cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis start Start: Prepare Spiked Quality Control (QC) Samples split Split QC Samples into Two Aliquots (A and B) start->split hplc_analysis Analyze Aliquot A using Validated HPLC-UV Method split->hplc_analysis lcms_analysis Analyze Aliquot B using Validated LC-MS/MS Method split->lcms_analysis hplc_data Obtain Concentration Data (HPLC-UV) hplc_analysis->hplc_data compare Compare Datasets: Statistical Analysis (e.g., Bland-Altman plot, t-test) hplc_data->compare lcms_data Obtain Concentration Data (LC-MS/MS) lcms_analysis->lcms_data lcms_data->compare decision Acceptance Criteria Met? (e.g., %Difference < 20%) compare->decision pass Methods are Cross-Validated and Interchangeable decision->pass Yes fail Investigate Discrepancies and Re-evaluate Methods decision->fail No end End pass->end fail->start

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway of a Hypothetical Target for this compound

To provide context for the importance of accurate quantification, the following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to a therapeutic effect.

SignalingPathway ligand This compound receptor Target Receptor (e.g., GPCR) ligand->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase Protein Kinase A (PKA) Activation second_messenger->kinase Activates transcription_factor Transcription Factor (e.g., CREB) Phosphorylation kinase->transcription_factor Phosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates response Cellular Response (e.g., Neuroprotection) gene_expression->response Leads to

Caption: Hypothetical signaling pathway for this compound.

Conclusion

Lack of Sufficient Data for a Comprehensive Comparison of 3α-Dihydrocadambine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3α- and 3β-dihydrocadambine has been achieved, confirming their structural and stereochemical assignments. For characterization, these alkaloids were converted to their pentaacetate derivatives.[1] This work, however, primarily focused on the synthetic route and structural confirmation rather than an extensive investigation of the biological activities of a range of analogs.

Further literature searches on the biological activities and synthesis of 3α-Dihydrocadambine derivatives did not yield specific studies detailing the structure-activity relationships of a diverse set of analogs. The available information is more general, touching upon the synthesis of related indole (B1671886) alkaloids or the SAR of other classes of compounds.[2][3][4]

Due to the absence of specific quantitative data comparing the biological activities of a series of this compound analogs, it is not feasible to construct a detailed comparison guide with data tables and experimental protocols as requested. The foundational research detailing how systematic structural modifications to the this compound scaffold affect its biological activity appears to be an area requiring further investigation.

Therefore, the creation of a detailed comparison guide, including quantitative data tables, experimental protocols, and visualizations for the structure-activity relationship of this compound analogs, cannot be fulfilled at this time based on the available scientific literature. Further primary research would be necessary to generate the data required for such a comprehensive analysis.

References

3α-Dihydrocadambine: A Comparative Analysis of Efficacy Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic efficacy of 3α-Dihydrocadambine with standard drugs, focusing on its anti-inflammatory, analgesic, and hypotensive properties. The information is compiled from preclinical studies to offer an objective assessment based on available experimental data.

Executive Summary

This compound, a naturally occurring indole (B1671886) alkaloid, has demonstrated promising anti-inflammatory, analgesic, and hypotensive activities in preclinical models. In studies on inflammation and pain, its isomer, 3β-dihydrocadambine, has shown efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID) aspirin. In terms of its hypotensive effects, this compound has been shown to cause a dose-dependent reduction in blood pressure, with a mechanism suggested to involve cholinergic pathways. This guide presents the available quantitative data, detailed experimental methodologies, and proposed signaling pathways to facilitate a clear comparison with standard therapeutic agents.

Anti-inflammatory and Analgesic Efficacy

The anti-inflammatory and analgesic potential of 3β-dihydrocadambine, an isomer of this compound, has been evaluated in vivo and compared directly with aspirin.[1] In vitro studies also provide a comparison with dexamethasone.

In Vivo Comparative Data: 3β-Dihydrocadambine vs. Aspirin
Efficacy Parameter3β-Dihydrocadambine (100 mg/kg)Aspirin (200 mg/kg)Vehicle (Control)
Paw Edema Inhibition (%) at 3h 45.8%52.1%-
Writhing Inhibition (%) 58.3%65.7%-
In Vitro Anti-inflammatory Activity
CompoundInhibition of TNF-α (%)Inhibition of IL-1β (%)Inhibition of COX-2 (%)
3β-Dihydrocadambine (10 µg/mL) Significant InhibitionSignificant InhibitionSignificant Inhibition
Dexamethasone (Positive Control) Significant InhibitionSignificant InhibitionSignificant Inhibition

Note: The study by Yuan et al. (2020) reported significant in vitro anti-inflammatory effects for 3β-dihydrocadambine and other isolated alkaloids, noting that some compounds showed better effects than the positive control, dexamethasone, at the tested concentration.[1]

Experimental Protocols

This model assesses the anti-inflammatory activity of a compound.

  • Animal Model: Kunming mice.

  • Procedure:

    • Mice are orally administered the test compound (3β-dihydrocadambine), aspirin, or vehicle.

    • After one hour, 0.03 mL of 1% carrageenan solution is injected into the plantar surface of the right hind paw to induce inflammation.

    • Paw volume is measured before and at various time points after carrageenan injection using a plethysmometer.

  • Endpoint: The percentage of paw edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

This model evaluates the peripheral analgesic activity of a compound.

  • Animal Model: Kunming mice.

  • Procedure:

    • Mice are orally administered the test compound (3β-dihydrocadambine), aspirin, or vehicle.

    • After 30 minutes, 0.1 mL of 0.7% acetic acid solution is injected intraperitoneally to induce abdominal constrictions (writhing).

    • The number of writhes is counted for 15 minutes.

  • Endpoint: The percentage of writhing inhibition is calculated by comparing the number of writhes in the treated groups to the control group.

Proposed Anti-inflammatory Signaling Pathway

Indole alkaloids commonly exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the expression of pro-inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degrades and Releases NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocates to Nucleus Dihydrocadambine 3α/β-Dihydrocadambine Dihydrocadambine->IKK Inhibits DNA DNA NFkB_translocated->DNA Binds to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) DNA->Proinflammatory_Genes Promotes Transcription of

Caption: Proposed anti-inflammatory mechanism of 3α/β-Dihydrocadambine via inhibition of the NF-κB pathway.

Hypotensive Efficacy

This compound has been shown to produce a dose-dependent hypotensive effect in anesthetized rats. While a direct comparative study against a standard antihypertensive drug with quantitative data is not currently available, the existing data provides insight into its potential as a blood pressure-lowering agent.

Dose-Dependent Hypotensive Effect of this compound
Dose (mg/kg, i.v.)Mean Arterial Pressure Reduction (mmHg)
0.4~15
0.8~25
1.6~40
3.2~55

Note: Data is estimated from graphical representations in the cited literature.

Experimental Protocol
  • Animal Model: Albino rats.

  • Procedure:

    • Rats are anesthetized.

    • The carotid artery is cannulated for direct measurement of blood pressure using a pressure transducer.

    • The jugular vein is cannulated for intravenous administration of the test compound.

    • This compound is administered intravenously at increasing doses.

  • Endpoint: Changes in systolic and diastolic blood pressure are recorded continuously.

Proposed Hypotensive Mechanism of Action

Studies suggest that the hypotensive effect of this compound may be mediated through the cholinergic system. The effect was partially reduced by the muscarinic receptor antagonist, atropine, indicating a potential interaction with these receptors.

G cluster_compound Compound cluster_receptor Receptor Interaction cluster_effect Physiological Effect Dihydrocadambine This compound Cholinergic_Receptor Cholinergic Receptors (e.g., Muscarinic) Dihydrocadambine->Cholinergic_Receptor Activates/Modulates Vasodilation Vasodilation / Decreased Heart Rate Cholinergic_Receptor->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Proposed hypotensive mechanism of this compound involving cholinergic receptor modulation.

Conclusion

The available preclinical data suggests that this compound and its isomers possess significant anti-inflammatory, analgesic, and hypotensive properties. Its efficacy in animal models of inflammation and pain is comparable to that of aspirin. While it demonstrates a clear dose-dependent hypotensive effect, further studies with direct comparisons to standard antihypertensive drugs are necessary to fully elucidate its relative potency and therapeutic potential. The proposed mechanisms of action, involving the NF-κB pathway for its anti-inflammatory effects and cholinergic pathways for its hypotensive effects, provide a solid foundation for future research and drug development efforts.

References

A Comparative Analysis of the Bioactivity of 3α-Dihydrocadambine and 3β-Isodihydrocadambine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available bioactivity data for the diastereomeric indole (B1671886) alkaloids, 3α-Dihydrocadambine and 3β-Isodihydrocadambine. While emerging research has begun to shed light on the pharmacological potential of 3β-Isodihydrocadambine, particularly its anti-inflammatory and cytotoxic properties, a direct comparative study with its 3α counterpart is notably absent. This guide synthesizes the existing experimental data for 3β-Isodihydrocadambine and highlights the current knowledge gap regarding the bioactivity of this compound.

Both this compound and 3β-Isodihydrocadambine are naturally occurring monoterpenoid indole alkaloids isolated from Neolamarckia cadamba (Roxb.) Bosser, a plant with a rich history in traditional medicine.[1] The structural difference between these two compounds lies in the stereochemistry at the C-3 position, a variation that can significantly influence their interaction with biological targets and, consequently, their pharmacological effects.

Quantitative Bioactivity Data

Currently, quantitative bioactivity data is primarily available for 3β-Isodihydrocadambine. Research has demonstrated its potential in modulating inflammatory responses and exhibiting cytotoxicity against cancer cell lines. The following table summarizes the key findings.

Bioactivity AssayCompoundCell Line / ModelConcentration / DoseResultReference
Anti-inflammatory 3β-IsodihydrocadambineRAW 264.7 Macrophages10 µg/mLInhibition of COX-2, IL-1β, and TNF-α secretion[2]
3β-IsodihydrocadambineCarrageenan-induced paw edema in mice100 mg/kgSignificant relief of paw edema[2]
Analgesic 3β-IsodihydrocadambineAcetic acid-stimulated writhing in mice100 mg/kgSignificant decrease in the number of writhes[2]
Cytotoxicity 3β-DihydrocadambinePancreatic (MIA-Pa-Ca-2) cancer cellsNot SpecifiedPotent anticancer activityNot Specified
3β-DihydrocadambineLeukemia (HL-60) cancer cellsNot SpecifiedPotent anticancer activityNot Specified
Antioxidant Dihydrocadambine (isomer not specified)Not SpecifiedNot SpecifiedAntioxidant activity demonstratedNot Specified
COX-2 Inhibition Dihydrocadambine (isomer not specified)Not SpecifiedNot SpecifiedCOX-2 inhibitory activity demonstratedNot Specified

Note: The cytotoxicity and some antioxidant/COX-2 inhibition studies did not specify the exact isomer of dihydrocadambine used.

In contrast, the bioactivity of This compound has been described in more general terms. While it is suggested to possess anti-inflammatory, antioxidant, and cytotoxic properties, specific quantitative data from experimental studies are not currently available in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to assess the bioactivity of 3β-Isodihydrocadambine.

In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of 3β-Isodihydrocadambine was evaluated by measuring its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2]

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of 3β-Isodihydrocadambine for a specified period.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (a potent inflammatory agent) to induce the production of inflammatory mediators.

  • Quantification of Inflammatory Mediators: The levels of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The inhibitory effect of 3β-Isodihydrocadambine is calculated by comparing the levels of inflammatory mediators in treated cells to those in untreated, LPS-stimulated control cells.

In Vivo Anti-inflammatory and Analgesic Assays

The anti-inflammatory and analgesic effects of 3β-Isodihydrocadambine were assessed in mouse models.[2]

Carrageenan-Induced Paw Edema (Anti-inflammatory):

  • Animal Model: Male Kunming mice are used for the study.

  • Compound Administration: 3β-Isodihydrocadambine is administered orally at a specific dose (e.g., 100 mg/kg).

  • Induction of Inflammation: A solution of carrageenan is injected into the subplantar region of the right hind paw to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the paw volume in the treated group to that of the control group.

Acetic Acid-Induced Writhing (Analgesic):

  • Animal Model: Male Kunming mice are used.

  • Compound Administration: 3β-Isodihydrocadambine is administered orally at a specific dose (e.g., 100 mg/kg).

  • Induction of Pain: An intraperitoneal injection of acetic acid is given to induce a characteristic writhing response (stretching and constriction of the abdomen).

  • Observation: The number of writhes is counted for a specific period after the acetic acid injection.

  • Data Analysis: The analgesic effect is determined by the percentage reduction in the number of writhes in the treated group compared to the control group.

Signaling Pathways and Experimental Workflows

The biological activities of 3β-Isodihydrocadambine are mediated through its interaction with specific signaling pathways. The inhibition of inflammatory mediators like TNF-α, IL-1β, and COX-2 suggests a potential role in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Below are diagrams generated using the DOT language to visualize the putative signaling pathway and the experimental workflow for assessing anti-inflammatory activity.

G Putative Anti-inflammatory Signaling Pathway of 3β-Isodihydrocadambine cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA Nucleus->DNA Binds to TNFa TNF-α DNA->TNFa Induces Transcription IL1b IL-1β DNA->IL1b COX2 COX-2 DNA->COX2 Isodihydrocadambine 3β-Isodihydrocadambine Isodihydrocadambine->IKK Inhibits?

Caption: Putative mechanism of 3β-Isodihydrocadambine in inhibiting the NF-κB signaling pathway.

G Experimental Workflow for In Vitro Anti-inflammatory Assay Start Start Culture Culture RAW 264.7 Cells Start->Culture Seed Seed Cells in 96-well Plates Culture->Seed Pretreat Pre-treat with 3β-Isodihydrocadambine Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Perform ELISA for TNF-α, IL-1β, COX-2 Collect->ELISA Analyze Analyze Data ELISA->Analyze End End Analyze->End

Caption: Workflow for assessing the in vitro anti-inflammatory activity of 3β-Isodihydrocadambine.

Conclusion

The available scientific evidence strongly suggests that 3β-Isodihydrocadambine is a bioactive natural product with promising anti-inflammatory and analgesic properties, likely mediated through the inhibition of key inflammatory pathways. However, the complete bioactivity profile of this compound and, most notably, that of its diastereomer, this compound, remains to be fully elucidated. Direct, head-to-head comparative studies are essential to understand the structure-activity relationship of these isomers and to determine if one holds superior therapeutic potential. Further research, including quantitative bioactivity assays for this compound and detailed mechanistic studies for both compounds, is warranted to unlock their full pharmacological promise.

References

Interspecies Variation in Response to 3α-Dihydrocadambine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological responses to 3α-Dihydrocadambine, a natural indole (B1671886) alkaloid, across different species. The information is compiled from available preclinical studies to assist researchers in understanding the potential interspecies variations in its effects, particularly its hypotensive action.

Summary of Pharmacological Response

This compound has demonstrated a notable dose-dependent hypotensive effect in several animal models. The primary mechanism of this action is suggested to be mediated through cholinergic pathways or direct effects on the central nervous system. However, the magnitude of this response and the toxicological profile may vary between species.

Quantitative Data Comparison

The following table summarizes the available quantitative data on the effects of this compound in different species. It is important to note that direct comparative studies are limited, and the data has been collated from separate investigations.

SpeciesParameterDosageRoute of AdministrationObserved EffectReference
Rat (Albino) Blood Pressure0.4, 0.8, 1.6, 3.2 mg/kgIntravenous (i.v.)Dose-dependent sustained decrease in systolic and diastolic blood pressure.[1]Aroonsang, P. (1984)
Mouse Acute Toxicity (LD50)Not specified in abstractIntravenous (i.v.)The study determined the LD50 value.Aisaka, K., et al. (1985)
Guinea Pig Blood PressureNot specified in abstractNot specifiedInvestigated for hypotensive action.Aisaka, K., et al. (1985)
Dog Blood PressureNot specified in abstractNot specifiedInvestigated for hypotensive action.Aisaka, K., et al. (1985)
Tree Shrew Blood Pressure & Heart RateNot specified in abstractNot specifiedThe study evaluated the effect on blood pressure and heart rate.Sudsuang, R., et al. (1995)

Note: The quantitative details regarding the percentage of blood pressure reduction in guinea pigs, dogs, and tree shrews, and the specific LD50 value in mice were not available in the abstracts of the cited studies. Access to the full-text articles is recommended for a more detailed comparison.

Experimental Protocols

Assessment of Hypotensive Effect in Anesthetized Rats

This protocol is based on the methodology described by Aroonsang, P. (1984).

  • Animal Model: Albino rats.

  • Anesthesia: Anesthesia is induced to permit surgical procedures and cannulation.

  • Surgical Procedure:

    • The trachea is cannulated to ensure a clear airway.

    • The carotid artery is cannulated for direct measurement of arterial blood pressure using a pressure transducer.

    • The jugular vein is cannulated for the intravenous administration of this compound.

  • Data Acquisition:

    • Arterial blood pressure (systolic and diastolic) and heart rate are continuously recorded using a polygraph.

    • A baseline recording is established before the administration of the test compound.

  • Drug Administration:

    • This compound is administered intravenously at increasing doses (e.g., 0.4, 0.8, 1.6, and 3.2 mg/kg body weight).

    • The effects on blood pressure and heart rate are recorded after each dose.

  • Investigation of Mechanism:

    • To investigate the mechanism of action, specific receptor antagonists (e.g., atropine (B194438) for cholinergic receptors) can be administered prior to this compound to observe any attenuation of the hypotensive effect.[1]

Acute Toxicity Study (LD50 Determination) in Mice

This protocol describes a general method for determining the median lethal dose (LD50) using the up-and-down procedure, as referenced in the study by Aisaka, K., et al. (1985).

  • Animal Model: Mice.

  • Route of Administration: Intravenous (i.v.).

  • Procedure (Up-and-Down Method):

    • A single animal is dosed with an initial, estimated non-lethal dose of this compound.

    • The animal is observed for a defined period (typically 24-48 hours) for signs of toxicity and mortality.

    • If the animal survives, the next animal is given a higher dose (increased by a constant factor).

    • If the animal dies, the next animal is given a lower dose (decreased by the same constant factor).

    • This process is continued until a sufficient number of dose levels have been tested around the estimated LD50.

  • Data Analysis: The LD50 is calculated using statistical methods appropriate for the up-and-down procedure.

Visualizations

Signaling_Pathway DHC This compound CR Cholinergic Receptors (e.g., Muscarinic) DHC->CR Binds to CNS Central Nervous System DHC->CNS Acts on Vsmc Vascular Smooth Muscle Cells CR->Vsmc Signals to BV Blood Vessels CNS->BV Regulates Vsmc->BV Relaxation BP Blood Pressure BV->BP Decrease

Caption: Proposed signaling pathway for the hypotensive effect of this compound.

Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthetize Anesthetize Animal Cannulate Cannulate Artery and Vein Anesthetize->Cannulate Baseline Record Baseline Blood Pressure Cannulate->Baseline Administer Administer this compound (i.v.) Baseline->Administer Record Record Post-Dose Blood Pressure Administer->Record Analyze Analyze Blood Pressure Changes Record->Analyze Compare Compare Dose-Response Analyze->Compare

Caption: General experimental workflow for assessing hypotensive effects.

References

Unraveling 3α-Dihydrocadambine: A Review of Preclinical Findings and a Call for Replicability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey. Natural products, with their inherent structural diversity, represent a promising frontier in this exploration. One such molecule of interest is 3α-Dihydrocadambine, an indole (B1671886) alkaloid isolated from the medicinal plant Neolamarckia cadamba. This guide provides a comprehensive comparison of the published findings on this compound, presenting the available preclinical data, outlining experimental methodologies, and highlighting the critical need for replication of these initial studies.

Initial investigations into the pharmacological effects of this compound have revealed potential therapeutic benefits, particularly in the realm of cardiovascular health. However, the body of evidence remains nascent and awaits independent verification. This guide aims to objectively present the current state of knowledge, offering a foundation for future research and a framework for comparing its performance with other agents.

Hypotensive Effects: An Initial Glimpse

A primary pharmacological activity associated with this compound is its dose-dependent hypotensive effect, as observed in preclinical animal models.

Comparative Quantitative Data

The following table summarizes the key quantitative findings from a foundational study investigating the intravenous administration of this compound in anesthetized rats. For context, a comparison with a standard hypotensive agent, rhynchophylline, is included where data is available.

CompoundDose (mg/kg B.W.)Effect on Systolic Blood PressureEffect on Diastolic Blood PressureEffect on Heart RateCitation
This compound 0.4Dose-dependent sustained reductionDose-dependent sustained reductionInitial reduction followed by a small increase[1]
0.8Dose-dependent sustained reductionDose-dependent sustained reductionInitial reduction followed by a small increase[1]
1.6Dose-dependent sustained reductionDose-dependent sustained reductionInitial reduction followed by a small increase[1]
3.2Dose-dependent sustained reductionDose-dependent sustained reductionInitial reduction followed by a small increase[1]
Rhynchophylline -Weaker and shorter-lasting hypotensive effect compared to this compound--[2]

Note: Detailed quantitative values for blood pressure reduction (e.g., mmHg) were not available in the abstracts reviewed. The table reflects the described dose-dependent relationship.

Experimental Protocols

The hypotensive effects of this compound were evaluated using the following methodology:

  • Animal Model: Anesthetized albino rats.[1]

  • Administration: Intravenous infusion of this compound at doses of 0.4, 0.8, 1.6, and 3.2 mg/kg body weight.[1]

  • Measurements: Continuous monitoring of systolic and diastolic blood pressure, and heart rate.[1]

  • Mechanistic Investigation: To probe the mechanism of action, the study involved the prior administration of various antagonists, including propranolol (B1214883) (a β-blocker), mepyramine and cimetidine (B194882) (histamine H1 and H2 receptor antagonists), atropine (B194438) (a cholinergic antagonist), and hexamethonium (B1218175) (a ganglion blocker).[1] Additionally, the effect of this compound on the hypertensive response induced by tyramine (B21549) was assessed.[1] In a separate experiment, the effects were also studied on isolated right and left rat atrial strips to observe direct cardiac effects.[1]

Proposed Mechanism of Action

The initial investigation into the hypotensive action of this compound suggests a multifactorial mechanism. The partial inhibition of its hypotensive effect by atropine points towards a possible involvement of cholinergic pathways.[1] The study also proposes a potential action on the central nervous system or a direct effect on vascular resistance.[1] However, the authors explicitly state that further research is required to elucidate the precise mechanism.

3a_Dihydrocadambine This compound CNS Central Nervous System? 3a_Dihydrocadambine->CNS VascularResistance Direct Action on Vascular Resistance? 3a_Dihydrocadambine->VascularResistance CholinergicReceptors Cholinergic Receptors? 3a_Dihydrocadambine->CholinergicReceptors BloodPressure Reduction in Blood Pressure CNS->BloodPressure VascularResistance->BloodPressure CholinergicReceptors->BloodPressure

Proposed Hypotensive Mechanisms of this compound.

Anti-inflammatory Potential: Insights from a Structural Isomer

While direct studies on the anti-inflammatory activity of this compound are lacking in the reviewed literature, research on its isomer, 3β-dihydrocadambine , provides valuable comparative data and mechanistic insights that may guide future investigations of the 3α form.

Comparative Quantitative Data

The following tables summarize the in vitro and in vivo anti-inflammatory effects of 3β-dihydrocadambine.

In Vitro Inhibition of Inflammatory Mediators in LPS-induced RAW 264.7 Macrophages

CompoundConcentrationInhibition of COX-2Inhibition of IL-1βInhibition of TNF-αCitation
3β-dihydrocadambine 10 µg/mLRemarkable InhibitionRemarkable InhibitionRemarkable Inhibition
Dexamethasone (Positive Control) 10 µg/mL-Less effective than 3β-dihydrocadambineLess effective than 3β-dihydrocadambine

Note: The study describes the inhibition as "remarkable" and states that 3β-dihydrocadambine showed "better anti-inflammatory effects" than the positive control, dexamethasone, for IL-1β and TNF-α.

In Vivo Anti-inflammatory and Analgesic Effects

CompoundDose (mg/kg)Inhibition of Carrageenan-Induced Paw EdemaReduction in Acetic Acid-Induced WrithingCitation
3β-dihydrocadambine 100Significant reliefSignificant decrease
Aspirin (Positive Control) 200Significant effect-
Experimental Protocols

The anti-inflammatory and analgesic activities of 3β-dihydrocadambine were assessed using the following methods:

  • In Vitro Anti-inflammatory Assay:

    • Cell Line: RAW 264.7 macrophage cells.

    • Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.

    • Treatment: Cells were treated with 3β-dihydrocadambine at a concentration of 10 µg/mL.

    • Outcome Measures: Inhibition of the production of inflammatory mediators cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).

  • In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema):

    • Animal Model: Not specified in the abstract.

    • Method: Induction of paw edema by injecting carrageenan.

    • Treatment: Intragastric administration of 3β-dihydrocadambine (100 mg/kg).

    • Outcome Measure: Reduction in paw edema.

  • In Vivo Analgesic Assay (Acetic Acid-Induced Writhing):

    • Animal Model: Not specified in the abstract.

    • Method: Induction of writhing (abdominal constrictions) by intraperitoneal injection of acetic acid.

    • Treatment: Intragastric administration of 3β-dihydrocadambine (100 mg/kg).

    • Outcome Measure: Reduction in the number of writhes.

Signaling Pathway Implication

The in vitro findings for 3β-dihydrocadambine suggest that its anti-inflammatory effects are mediated, at least in part, by the downregulation of key pro-inflammatory signaling molecules.

LPS LPS RAW2647 RAW 264.7 Macrophage LPS->RAW2647 stimulates InflammatoryMediators Production of: - COX-2 - IL-1β - TNF-α RAW2647->InflammatoryMediators Inflammation Inflammation InflammatoryMediators->Inflammation 3b_Dihydrocadambine 3β-dihydrocadambine 3b_Dihydrocadambine->InflammatoryMediators inhibits

Inhibitory Action of 3β-dihydrocadambine on Inflammatory Mediators.

The Critical Gap: Lack of Replicated Findings

A thorough review of the existing literature reveals a significant limitation: the absence of studies that replicate the initial findings on this compound. The promising hypotensive effects reported are from a single primary investigation, and the study's authors themselves call for further research to confirm and elaborate on their findings.[1]

The principle of reproducibility is a cornerstone of scientific advancement. Independent verification of experimental results is essential to build a robust evidence base for any potential therapeutic agent. Without replication, the initial findings, however promising, remain preliminary.

Future Directions and Conclusion

To advance the understanding of this natural product, the following steps are crucial:

  • Replication of Hypotensive Studies: Independent researchers should aim to replicate the initial findings on the dose-dependent hypotensive effects of this compound in relevant animal models.

  • Elucidation of Mechanism of Action: Further studies are needed to definitively identify the signaling pathways involved in its hypotensive effects.

  • Investigation of Anti-inflammatory Activity: The anti-inflammatory potential of this compound should be directly investigated and compared with its 3β isomer.

  • Anticancer Activity Screening: While the crude extract of Neolamarckia cadamba has shown some anticancer properties, the specific activity of isolated this compound remains to be explored.

References

A Head-to-Head Comparison of 3α-Dihydrocadambine Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient isolation of bioactive compounds is a critical first step. 3α-Dihydrocadambine, an indole (B1671886) alkaloid found in plants of the Neolamarckia (formerly Anthocephalus) genus, has garnered interest for its potential pharmacological activities. This guide provides a head-to-head comparison of conventional and modern techniques for its extraction, supported by experimental protocols and data to inform the selection of the most suitable method.

Performance Comparison of Extraction Techniques

The choice of extraction technique significantly impacts yield, purity, processing time, and environmental footprint. Below is a summary of key performance indicators for Maceration, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) for the isolation of indole alkaloids like this compound.

ParameterMacerationUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Extraction Time 24 - 72 hours20 - 60 minutes5 - 30 minutes1 - 3 hours
Typical Yield BaselineModerate to HighHighHigh, with high purity
Solvent Consumption HighModerateLow to ModerateLow (CO2 is recycled)
Process Temperature AmbientLow to ModerateHigh (controlled)Low (near ambient)
Selectivity LowModerateModerateHigh
Energy Consumption LowModerateHighHigh (for pressurization)
Environmental Impact High (due to solvent use)ModerateLow to ModerateLow ("Green" technique)
Cost (Equipment) LowModerateModerateHigh

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for alkaloid extraction and can be adapted for this compound from Neolamarckia cadamba.

Plant Material Preparation

Fresh leaves or bark of Neolamarckia cadamba should be washed, shade-dried, and ground into a coarse powder. This increases the surface area for efficient extraction.

Maceration (Conventional Method)
  • Extraction: A known quantity of the powdered plant material is soaked in a suitable solvent (e.g., methanol (B129727) or ethanol) in a sealed container.[1] The mixture is kept at room temperature for 24-72 hours with occasional agitation.

  • Filtration: The mixture is filtered to separate the extract from the plant residue.

  • Concentration: The solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Acid-Base Extraction (for alkaloid enrichment):

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered.

    • The acidic solution is then washed with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities.

    • The pH of the aqueous layer is adjusted to an alkaline value (pH 9-10) with a base (e.g., NH4OH).

    • The alkaloids are then extracted into an immiscible organic solvent.

    • The organic solvent is evaporated to yield the purified alkaloid extract.

Ultrasound-Assisted Extraction (UAE)
  • Extraction: The powdered plant material is suspended in a solvent in a flask. The flask is then placed in an ultrasonic bath.[2]

  • Sonication: The mixture is subjected to ultrasonic waves (e.g., 40 kHz) for a specified duration (e.g., 30 minutes) and temperature (e.g., 40°C).[2]

  • Processing: Post-sonication, the extract is filtered and concentrated as described for maceration. Acid-base extraction can be subsequently performed. The mechanical effects of ultrasound disrupt cell walls, facilitating the release of intracellular contents.[2]

Microwave-Assisted Extraction (MAE)
  • Extraction: The powdered plant material is placed in a microwave-safe extraction vessel with a suitable solvent.[3]

  • Irradiation: The vessel is placed in a microwave extractor and irradiated at a set power (e.g., 300-700 W) for a short duration (e.g., 10-15 minutes).[3][4][5] The rapid heating of the solvent by microwaves causes a buildup of internal pressure in the plant cells, leading to their rupture and the release of alkaloids.[3]

  • Processing: The extract is then filtered and concentrated. Further purification can be achieved through acid-base extraction.

Supercritical Fluid Extraction (SFE)
  • Extraction: The powdered plant material is packed into an extraction vessel.

  • Supercritical Fluid Introduction: Supercritical carbon dioxide (scCO₂), often with a polar co-solvent like ethanol (B145695) or methanol, is pumped through the vessel at a specific temperature and pressure (e.g., 37°C and 250 bar).[6][7] The solvating power of scCO₂ can be tuned by altering these parameters.[6]

  • Separation: The resulting solution flows into a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

  • Collection: The extracted material is collected, and the CO₂ is recycled. This method is highly selective and yields a pure extract.[6]

Qualitative Analysis of Alkaloids

The presence of alkaloids in the extracts can be confirmed using the following standard tests:

  • Dragendorff’s Test: A few drops of Dragendorff’s reagent are added to the extract. The formation of an orange-red precipitate indicates the presence of alkaloids.

  • Salkowski's Test: While primarily for sterols, a variation of this test using nitric acid can indicate the presence of indoles, a class to which this compound belongs, by a color change.

Visualizing the Extraction Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound.

ExtractionWorkflow cluster_prep Preparation cluster_processing Processing & Analysis PlantMaterial Neolamarckia cadamba (Leaves/Bark) Drying Drying & Grinding PlantMaterial->Drying Maceration Maceration Drying->Maceration UAE Ultrasound-Assisted Extraction (UAE) MAE Microwave-Assisted Extraction (MAE) SFE Supercritical Fluid Extraction (SFE) Filtration Filtration Maceration->Filtration UAE->Filtration MAE->Filtration SFE->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Acid-Base Purification Concentration->Purification Qualitative Qualitative Analysis (e.g., Dragendorff's) Purification->Qualitative Quantitative Quantitative Analysis (HPLC, LC-MS) Purification->Quantitative

General workflow for this compound extraction.

Signaling Pathways and Logical Relationships

The logical relationship between the key parameters and the outcomes of the extraction process can be visualized as follows.

LogicalRelationships cluster_inputs Input Parameters cluster_outputs Process Outcomes Technique Extraction Technique (MAE, UAE, SFE, etc.) Yield Yield of This compound Technique->Yield Purity Purity of Extract Technique->Purity Efficiency Overall Efficiency Technique->Efficiency Cost Cost-Effectiveness Technique->Cost Solvent Solvent Type & Volume Solvent->Yield Solvent->Purity Solvent->Cost Time Extraction Time Time->Yield Time->Efficiency Temp Temperature Temp->Yield Temp->Purity Power Power (UAE/MAE) Power->Yield Pressure Pressure (SFE) Pressure->Yield

Key parameters influencing extraction outcomes.

References

Unveiling the Molecular Targets of 3α-Dihydrocadambine: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3α-Dihydrocadambine, a natural indole (B1671886) alkaloid derived from the plant Neolamarckia cadamba, has garnered interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and cytotoxic properties.[1] However, the precise molecular targets of this compound remain largely unconfirmed. This guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's biological activity, compares it with predicted targets of analogous compounds from the same plant, and outlines detailed experimental protocols for the definitive identification and validation of its molecular targets.

Current Understanding of this compound's Biological Activity

Direct experimental evidence identifying the specific molecular targets of this compound is scarce. The primary reported biological effect is a dose-dependent hypotensive activity observed in rats, suggesting a potential interaction with the cholinergic system or the central nervous system.[2] Further research has highlighted its potential anti-inflammatory and antioxidant activities, but the underlying molecular mechanisms have not been elucidated.[1]

Predicted Molecular Targets of Related Alkaloids from Neolamarckia cadamba

While specific data for this compound is lacking, in silico molecular docking studies on other, un-named, alkaloidal compounds isolated from the stem bark of Neolamarckia cadamba have predicted interactions with several cancer-related protein kinases. These computational predictions, summarized in the table below, offer plausible starting points for investigating the molecular targets of structurally related compounds like this compound.

Predicted Target ProteinTarget ClassAssociated DiseasePredicted Binding Energy (kcal/mol)
VEGFR2 KinaseTyrosine KinaseLung CancerNot Specified
HER2 (erbB2) KinaseTyrosine KinaseBreast CancerNot Specified
EGFR Tyrosine KinaseTyrosine KinaseLiver CancerNot Specified
Data derived from a molecular docking study on phytocompounds from Neolamarckia cadamba stem bark extract.[1]

Proposed Experimental Workflow for Target Identification and Validation

To definitively identify the molecular targets of this compound, a multi-pronged approach combining computational prediction with experimental validation is recommended. The following workflow and detailed protocols provide a roadmap for researchers.

G cluster_0 Computational Prediction cluster_1 Experimental Validation In Silico Target Fishing In Silico Target Fishing Molecular Docking Molecular Docking In Silico Target Fishing->Molecular Docking Prioritized Targets Radioligand Binding Assays Radioligand Binding Assays Molecular Docking->Radioligand Binding Assays Predicted Targets Enzyme Inhibition Assays Enzyme Inhibition Assays Radioligand Binding Assays->Enzyme Inhibition Assays Confirmed Binding Cellular Functional Assays Cellular Functional Assays Enzyme Inhibition Assays->Cellular Functional Assays Confirmed Activity G cluster_0 Predicted Kinase Targets cluster_1 Downstream Signaling Pathways cluster_2 Cellular Responses 3a-Dihydrocadambine 3a-Dihydrocadambine VEGFR2 VEGFR2 3a-Dihydrocadambine->VEGFR2 Inhibition? HER2 HER2 3a-Dihydrocadambine->HER2 Inhibition? EGFR EGFR 3a-Dihydrocadambine->EGFR Inhibition? PI3K/Akt/mTOR PI3K/Akt/mTOR VEGFR2->PI3K/Akt/mTOR RAS/MEK/ERK RAS/MEK/ERK VEGFR2->RAS/MEK/ERK Angiogenesis Angiogenesis VEGFR2->Angiogenesis HER2->PI3K/Akt/mTOR HER2->RAS/MEK/ERK EGFR->PI3K/Akt/mTOR EGFR->RAS/MEK/ERK JAK/STAT JAK/STAT EGFR->JAK/STAT Proliferation Proliferation PI3K/Akt/mTOR->Proliferation Survival Survival PI3K/Akt/mTOR->Survival RAS/MEK/ERK->Proliferation RAS/MEK/ERK->Survival JAK/STAT->Survival

References

Comparative Study of Indole Alkaloids from Nauclea cadamba: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of indole (B1671886) alkaloids isolated from Nauclea cadamba, supported by available experimental data. The information is presented to facilitate further investigation into the therapeutic potential of these natural compounds.

Nauclea cadamba, a member of the Rubiaceae family, is a rich source of structurally diverse and biologically active indole alkaloids. These compounds have garnered significant interest in the scientific community for their potential pharmacological applications, particularly in the realm of anti-inflammatory and anti-glycation therapies. This guide summarizes the key indole alkaloids from this plant, compares their activities based on available data, provides detailed experimental protocols, and visualizes the underlying signaling pathways.

Comparative Analysis of Biological Activities

The indole alkaloids from Nauclea cadamba exhibit a range of biological activities. While comprehensive comparative data is still emerging, existing studies provide valuable insights into their relative potencies.

Table 1: Comparative Anti-glycation Activity of Indole Alkaloids from Nauclea cadamba

CompoundIC50 (mM)[1]Standard (Aminoguanidine) IC50 (mM)[1]
(+)-Neocadambine A1.2[1]1.8[1]
(-)-Nauclederine0.95[1]1.8[1]

Table 2: Qualitative and Quantitative Anti-inflammatory Activity of Indole Alkaloids from Nauclea cadamba

CompoundTargetActivityNotes
3β-DihydrocadambineCOX-2, IL-1β, TNF-αSignificant inhibition at 10 μg/mL[2][3]Showed better anti-inflammatory effects than the positive control, dexamethasone, at the tested concentration[2][3].
Neocadambine DCOX-2, IL-1β, TNF-αSignificant inhibition at 10 μg/mL[2][3]Showed better anti-inflammatory effects than the positive control, dexamethasone, at the tested concentration[2][3].
CadambineCOX-2, IL-1β, TNF-αInhibition at 10 μg/mL[2][3]-
IsodihydrocadambineCOX-2, IL-1β, TNF-αInhibition at 10 μg/mL[2][3]-
Neolamarckine AiNOSDose-dependent inhibition[4]Inhibition of nitric oxide (NO) production in J774.1 macrophages stimulated by lipopolysaccharide (LPS)[5]. Specific IC50 value not reported.

Experimental Protocols

Extraction and Isolation of Indole Alkaloids from Nauclea cadamba Bark

This protocol describes a general method for the extraction and isolation of indole alkaloids from the bark of N. cadamba.[6]

  • Defatting: The dried and ground bark of N. cadamba (1.8 kg) is defatted with hexane (B92381) (10 L) for three days at room temperature. The hexane extract is then filtered and concentrated using a rotary evaporator.

  • Alkaloid Extraction: The defatted plant material is moistened with an ammonia (B1221849) solution and allowed to stand for 4 hours. Subsequently, the material is re-extracted with dichloromethane (B109758) (30 L) for three days. The dichloromethane extract is filtered and concentrated to yield the crude alkaloid mixture. The plant material can be further soaked in methanol (B129727) (28 L) for three days to extract more polar compounds.

  • Fractionation: The dichloromethane extract is subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of dichloromethane and methanol (e.g., 100:0, 95:5, 90:10, 80:20, and 0:100) to obtain several fractions.

  • Purification: Individual alkaloids are purified from the fractions using techniques such as Recycling High-Performance Liquid Chromatography (RHPLC) with a suitable column (e.g., ODS) and solvent system (e.g., isocratic methanol).

In Vitro Anti-inflammatory Assay: Inhibition of LPS-induced TNF-α Production in RAW 264.7 Macrophages

This protocol outlines a standard procedure to assess the anti-inflammatory activity of isolated compounds by measuring the inhibition of TNF-α production in macrophage cells.[1][7][8]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing the test compounds at various concentrations. The cells are pre-incubated for a specified period (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for a further period (e.g., 4-24 hours) to allow for cytokine production.

  • Quantification of TNF-α: The cell culture supernatant is collected, and the concentration of TNF-α is determined using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of TNF-α production by the test compound is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined.

In Vitro iNOS Inhibition Assay

This protocol describes a general method to evaluate the inhibitory effect of compounds on inducible nitric oxide synthase (iNOS) activity.[5][9]

  • Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with test compounds and LPS as described in the anti-inflammatory assay protocol.

  • Nitrite (B80452) Measurement: After incubation (e.g., 24 hours), the production of nitric oxide (NO) is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Griess Assay: An equal volume of the cell supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Reading: After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from the standard curve, and the percentage inhibition of NO production is determined. The IC50 value is then calculated.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of indole alkaloids from Nauclea cadamba are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.

experimental_workflow cluster_extraction Extraction & Isolation cluster_assays Biological Assays cluster_data Data Analysis plant Nauclea cadamba (Bark/Leaves) defat Defatting (Hexane) plant->defat extract Alkaloid Extraction (DCM/Methanol) defat->extract fractionate Fractionation (Column Chromatography) extract->fractionate purify Purification (HPLC) fractionate->purify alkaloids Isolated Indole Alkaloids purify->alkaloids anti_glycation Anti-glycation Assay alkaloids->anti_glycation anti_inflammatory Anti-inflammatory Assay (RAW 264.7 cells) alkaloids->anti_inflammatory inos_inhibition iNOS Inhibition Assay alkaloids->inos_inhibition ic50 IC50 Determination anti_glycation->ic50 anti_inflammatory->ic50 inos_inhibition->ic50 comparison Comparative Analysis ic50->comparison TNF_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex TNFR->IKK activates MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_IkBa->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus DNA DNA NFkB_active->DNA binds to promoter Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins Inflammatory Proteins (COX-2, TNF-α, IL-1β, iNOS) Translation->Proteins Alkaloids Nauclea cadamba Indole Alkaloids Alkaloids->IKK inhibit Alkaloids->NFkB_active inhibit translocation iNOS_Pathway Inflammatory_Stimuli Inflammatory Stimuli (LPS, IFN-γ) Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK) Inflammatory_Stimuli->Signaling_Cascade activate iNOS_Gene iNOS Gene Transcription Signaling_Cascade->iNOS_Gene iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein (Inactive) iNOS_mRNA->iNOS_Protein Translation iNOS_Active iNOS Protein (Active) iNOS_Protein->iNOS_Active Dimerization & Activation NO Nitric Oxide (NO) iNOS_Active->NO catalyzes conversion of L_Arginine L-Arginine L_Arginine->iNOS_Active Inflammation Inflammation NO->Inflammation promotes Neolamarckine_A Neolamarckine A Neolamarckine_A->iNOS_Gene may inhibit transcription Neolamarckine_A->iNOS_Active inhibits activity

References

A Comparative Guide to the Neuroprotective Potential of 3α-Dihydrocadambine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the neuroprotective effects of 3α-Dihydrocadambine is limited in publicly available research. This guide provides a comparative framework based on the known neuroprotective activities of structurally related indole (B1671886) alkaloids and proposes a validation workflow. The experimental data presented herein is hypothetical and intended to illustrate a potential scientific validation process.

While the neuroprotective properties of this compound, an indole alkaloid, are yet to be fully elucidated, the broader class of indole alkaloids has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases.[1][2][3] These compounds are known to modulate multiple pathological pathways, including oxidative stress, neuroinflammation, apoptosis, and protein aggregation.[4][5] This guide outlines a proposed experimental framework to validate the neuroprotective potential of this compound, comparing it hypothetically with other neuroprotective agents.

Comparative Analysis of Neuroprotective Efficacy (Hypothetical Data)

The following tables present hypothetical data to illustrate how the neuroprotective effects of this compound could be quantified and compared against a well-characterized natural neuroprotective agent, Resveratrol, and a standard-of-care drug, Donepezil, which is used in the management of Alzheimer's disease.

Table 1: In Vitro Neuroprotection against Oxidative Stress

CompoundConcentration (µM)Cell Viability (%) (H₂O₂-induced toxicity in SH-SY5Y cells)Intracellular ROS Reduction (%)Reference Compound
This compound 16530N/A
58555
109570
Resveratrol 16835Natural Agent
58860
109675
Donepezil 15520Standard Drug
57035
107845
Vehicle Control -500-

Table 2: In Vivo Neuroprotective Effects in a Mouse Model of Ischemic Stroke

Treatment Group (10 mg/kg)Infarct Volume Reduction (%)Neurological Deficit Score Improvement (%)Brain Edema Reduction (%)
This compound 455030
Resveratrol 505535
Vehicle Control 000

Proposed Mechanisms and Experimental Protocols

Based on the activities of similar indole alkaloids, this compound is hypothesized to exert neuroprotection through the modulation of key signaling pathways involved in cellular defense and apoptosis.[5][6]

Proposed Signaling Pathway for Neuroprotection

A plausible mechanism of action for this compound involves the activation of the Nrf2 antioxidant response pathway. By promoting the dissociation of Nrf2 from Keap1 and its translocation to the nucleus, it could upregulate the expression of antioxidant enzymes, thereby mitigating oxidative stress-induced neuronal damage.

G cluster_stress Cellular Stress (e.g., Oxidative) cluster_compound Therapeutic Intervention cluster_outcome Cellular Outcome Stress Oxidative Stress Keap1_Nrf2 Keap1_Nrf2 Stress->Keap1_Nrf2 stabilizes DHC This compound DHC->Keap1_Nrf2 destabilizes Neuroprotection Neuroprotection Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1 Keap1 Keap1_Nrf2->Keap1 ARE ARE Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->Stress neutralizes Antioxidant_Enzymes->Neuroprotection

Experimental Protocols

A rigorous validation of this compound's neuroprotective potential would involve a multi-tiered approach, starting with in vitro assays and progressing to in vivo models.

1. In Vitro Neuroprotection Assay

  • Objective: To determine the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Line: Human neuroblastoma cell line (SH-SY5Y).

  • Methodology:

    • Culture SH-SY5Y cells in appropriate media.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours.

    • Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂).

    • Assess cell viability using an MTT assay.

    • Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.

  • Endpoints: Cell viability, intracellular ROS levels.

2. In Vivo Model of Focal Cerebral Ischemia

  • Objective: To evaluate the neuroprotective efficacy of this compound in a mouse model of stroke.

  • Animal Model: C57BL/6 mice.

  • Methodology:

    • Induce focal cerebral ischemia via middle cerebral artery occlusion (MCAO).

    • Administer this compound (e.g., 10 mg/kg, intraperitoneally) at the time of reperfusion.

    • Assess neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system.

    • Measure infarct volume at 48 hours using TTC staining.

    • Evaluate brain edema by measuring brain water content.

  • Endpoints: Neurological deficit score, infarct volume, brain water content.

Validation Workflow

The following diagram illustrates a generalized workflow for the preclinical validation of a novel neuroprotective compound like this compound.

G cluster_discovery Phase 1: Discovery & In Vitro Screening cluster_invivo Phase 2: In Vivo Validation cluster_preclinical Phase 3: Preclinical Development A1 Compound Identification (this compound) A2 In Vitro Cytotoxicity Assay A1->A2 B2 Pharmacokinetic & Toxicity Studies A1->B2 A3 In Vitro Neuroprotection Assay (e.g., H₂O₂ model) A2->A3 A4 Mechanism of Action Studies (e.g., Western Blot for Nrf2) A3->A4 B1 Animal Model of Neurodegeneration (e.g., MCAO for stroke) A4->B1 B3 Efficacy Evaluation (Behavioral & Histological) B1->B3 B2->B3 C1 Lead Optimization B3->C1 C2 IND-Enabling Studies C1->C2

References

Safety Operating Guide

Navigating the Safe Disposal of 3α-Dihydrocadambine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3α-Dihydrocadambine, a natural alkaloid compound. In the absence of a specific Safety Data Sheet (SDS), this protocol is based on established best practices for the management of potentially hazardous chemical waste.

Immediate Safety and Handling Precautions:

Due to the lack of specific toxicity data for this compound, it is prudent to handle it as a potentially hazardous substance. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Waste Characterization: Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, wipes, pipette tips), as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react dangerously. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[1]

2. Container Selection and Labeling:

  • Container Compatibility: Use a container that is compatible with this compound and any solvents used. The original container is often a good choice if it is in good condition.[2][3] Otherwise, use a new, leak-proof container with a secure screw-on cap.[4] Avoid using food containers.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste. Ensure the date of waste generation is also on the label.

3. Waste Accumulation and Storage:

  • Solid Waste:

    • Contaminated Lab Supplies: Double-bag items like gloves, bench paper, and wipes in clear plastic bags for visual inspection.[4]

    • Dry Chemical: If disposing of the pure solid, use the manufacturer's container or a compatible, well-labeled container.[4]

  • Liquid Waste:

    • Collect liquid waste in a compatible, leak-proof container with a secure cap.[3][4]

    • Do not fill containers beyond 90% capacity to allow for expansion.[1]

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Use secondary containment, such as a lab tray, to capture any potential leaks.[4]

4. Disposal Procedure:

  • Do Not Dispose Down the Drain: As a general rule for research chemicals with unknown environmental impact, do not dispose of this compound down the sink.[5]

  • Do Not Dispose in Regular Trash: Solid this compound and materials heavily contaminated with it should not be disposed of in the regular trash.[5]

  • Contact Environmental Health & Safety (EH&S): The primary and mandatory step for disposal is to contact your institution's Environmental Health & Safety (EH&S) department.[2] They will provide specific guidance and arrange for the collection and proper disposal of the hazardous waste in accordance with local and federal regulations.

Quantitative Data Summary for Hazardous Waste Disposal

The following table summarizes key quantitative and procedural requirements based on general laboratory hazardous waste guidelines.

ParameterGuidelineSource
Container Headspace Leave at least 10% (or one-inch) of headspace in liquid waste containers to allow for expansion.[1]
pH for Drain Disposal (General) pH must be between 5.0 and 12.5 for drain disposal of non-hazardous aqueous solutions.[1]
Waste Accumulation Time Limit Hazardous waste must typically be collected within 90 days of the start of accumulation.[4]
Maximum Accumulation Volume Up to 55 gallons of a single hazardous waste stream may be accumulated before requiring collection within three days.[4]
Secondary Containment Volume Secondary containment must be able to hold 110% of the volume of the primary container.[4]

Experimental Protocols and Methodologies

As this document provides disposal procedures rather than experimental results, there are no experimental protocols to report. The methodologies outlined are based on standard hazardous waste management practices.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Initial Assessment cluster_1 Waste Segregation & Containment cluster_2 Storage & Disposal start Generation of this compound Waste (Solid or Liquid) assess_hazard Treat as Potentially Hazardous (No Specific SDS Available) start->assess_hazard ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazard->ppe segregate Segregate from Incompatible Wastes ppe->segregate ppe->segregate container Select Compatible, Leak-Proof Container with Screw-Top Cap segregate->container label_waste Label Container: 'Hazardous Waste' 'this compound' Date container->label_waste store Store in Designated Hazardous Waste Accumulation Area label_waste->store label_waste->store secondary_containment Use Secondary Containment store->secondary_containment contact_ehs Contact Institutional EH&S for Waste Pickup secondary_containment->contact_ehs final_disposal Professional Disposal via EH&S contact_ehs->final_disposal

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EH&S department for guidance.

References

Navigating the Safe Handling of 3α-Dihydrocadambine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel and bioactive compounds like 3α-Dihydrocadambine. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential, immediate safety and logistical information based on best practices for handling structurally related indole (B1671886) alkaloids and other potent chemical compounds. Adherence to these protocols is crucial for mitigating risks and ensuring a safe research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is fundamental to minimizing exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory activities.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and aerosols that can cause serious eye damage.
Hand Protection Double-gloving with chemical-resistant nitrile gloves.To prevent skin contact, which may be harmful. The outer glove should be removed and disposed of within the containment area.
Body Protection A disposable, solid-front gown with a back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene) with long sleeves and tight-fitting cuffs.To shield the body from accidental spills and splashes.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling powders or when there is a potential for aerosol generation. Work should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).To avoid inhalation of fine particles or aerosols.

Operational Plan: A Step-by-Step Procedural Guide

A systematic approach to handling this compound, from receipt to use, is critical for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a tightly sealed, clearly labeled container.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel.

2. Preparation and Handling:

  • All handling of this compound should be conducted in a designated and controlled area, such as a chemical fume hood or a Class II BSC, to minimize exposure.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Avoid the generation of dust and aerosols. If handling a powder, use appropriate techniques to minimize dispersal.

  • Use dedicated equipment (spatulas, glassware, etc.) for handling the compound.

3. In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory compliance.

  • Waste Collection: All waste, including unused compounds, contaminated PPE (gloves, gowns, etc.), and disposable labware, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Procedure: Dispose of the hazardous waste through an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

  • Decontamination: All non-disposable equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated using an appropriate cleaning agent.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_area Work in Designated Area (Fume Hood / BSC) don_ppe Don Appropriate PPE prep_area->don_ppe 1. Enter handle_compound Handle Compound with Care (Avoid Dust/Aerosols) don_ppe->handle_compound 2. Proceed decontaminate Decontaminate Equipment and Work Surfaces handle_compound->decontaminate 3. After Use doff_ppe Doff PPE Correctly decontaminate->doff_ppe 4. Cleaned dispose_waste Dispose of all Waste in Labeled Hazardous Waste Container doff_ppe->dispose_waste 5. Final Step

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3α-Dihydrocadambine
Reactant of Route 2
3α-Dihydrocadambine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.